1-(1-Chlorocyclopropyl)ethanone
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Flammable;Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Propriétés
IUPAC Name |
1-(1-chlorocyclopropyl)ethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H7ClO/c1-4(7)5(6)2-3-5/h2-3H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KADOHHPNWMXGNG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1(CC1)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H7ClO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID7074581 | |
| Record name | Ethanone, 1-(1-chlorocyclopropyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID7074581 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
118.56 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Liquid | |
| Record name | Ethanone, 1-(1-chlorocyclopropyl)- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
CAS No. |
63141-09-3 | |
| Record name | 1-(1-Chlorocyclopropyl)ethanone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=63141-09-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Ethanone, 1-(1-chlorocyclopropyl)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0063141093 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Ethanone, 1-(1-chlorocyclopropyl)- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Ethanone, 1-(1-chlorocyclopropyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID7074581 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-(1-chlorocyclopropyl)ethanone | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.129.451 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to 1-(1-Chlorocyclopropyl)ethanone (CAS: 63141-09-3): Synthesis, Reactivity, and Application
This guide provides a comprehensive technical overview of 1-(1-chlorocyclopropyl)ethanone, a pivotal chemical intermediate. Designed for researchers, chemists, and professionals in drug development and agrochemical synthesis, this document delves into the compound's properties, synthesis, chemical behavior, and analytical characterization, with a focus on the scientific principles and practical methodologies that underpin its application.
Introduction: A Versatile Building Block
This compound, registered under CAS number 63141-09-3, is an organic compound featuring a ketone functional group and a chlorinated cyclopropane ring.[1][2] Its structure, particularly the strained and functionalized three-membered ring, makes it a reactive and valuable intermediate in organic synthesis. While it has applications in the synthesis of various complex molecules, its most notable role is as a key precursor in the production of prothioconazole, a broad-spectrum systemic fungicide used extensively in agriculture to protect crops.[1] The unique combination of the chloro-substituted quaternary carbon on the cyclopropyl ring and the adjacent carbonyl group dictates its reactivity, primarily as an electrophile and a precursor to more complex chlorinated intermediates.
Physicochemical and Spectroscopic Properties
A thorough understanding of a compound's physical and chemical properties is fundamental to its effective application in synthesis. The key properties of this compound are summarized below.
| Property | Value | Source(s) |
| CAS Number | 63141-09-3 | [2] |
| Molecular Formula | C₅H₇ClO | [1][2] |
| Molecular Weight | 118.56 g/mol | [2] |
| IUPAC Name | This compound | [2] |
| Synonyms | 1-(1-Chlorocyclopropyl)ethan-1-one, 1-chlorocyclopropyl methyl ketone | [2] |
| Appearance | Liquid | [2][3] |
| Boiling Point | 150.3 °C at 760 mmHg | [3][4] |
| Density | 1.16 g/cm³ | [3][4] |
| SMILES | CC(=O)C1(CC1)Cl | [2] |
| InChIKey | KADOHHPNWMXGNG-UHFFFAOYSA-N | [2] |
Spectroscopic Profile
Analytical characterization is crucial for confirming the identity and purity of this compound.
-
Infrared (IR) Spectroscopy : The IR spectrum is distinguished by a strong, sharp absorption band characteristic of the carbonyl (C=O) stretching vibration of the ketone group, typically appearing in the region of 1700-1725 cm⁻¹.[1]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy :
-
¹H NMR : The proton NMR spectrum is expected to show a singlet for the methyl (CH₃) protons and a set of multiplets for the diastereotopic methylene (CH₂) protons of the cyclopropyl ring.
-
¹³C NMR : The carbon NMR spectrum would feature distinct signals for the carbonyl carbon, the quaternary chlorinated carbon of the cyclopropyl ring, the methyl carbon, and the methylene carbons of the ring.
-
-
Mass Spectrometry (MS) : The mass spectrum will exhibit a characteristic isotopic pattern for a molecule containing one chlorine atom, with two molecular ion peaks ([M]⁺ and [M+2]⁺) in an approximate 3:1 ratio. The fragmentation pattern would likely involve the loss of the acetyl group and cleavage of the cyclopropyl ring.
Synthesis Methodologies: From Concept to Practice
The industrial synthesis of this compound has evolved to favor efficiency, yield, and purity. The predominant method involves the direct chlorination of cyclopropyl methyl ketone.
Rationale for Method Selection
Early synthetic routes often suffered from low yields (around 75%) and the formation of multiple byproducts.[1] Modern advancements have focused on catalytic processes that offer superior control and selectivity. The use of a metallic aluminum catalyst, such as methylaluminum dichloride (MeAlCl₂), in conjunction with chlorine gas has become the preferred industrial method, consistently achieving yields greater than 90%.[1] This catalytic approach enhances the electrophilicity of the chlorine, promoting a more selective reaction at the tertiary carbon of the cyclopropyl ring over the alpha-position of the ketone.
Detailed Synthesis Protocol: Catalytic Chlorination
This protocol describes a lab-scale synthesis of this compound from cyclopropyl methyl ketone.
Materials:
-
Cyclopropyl methyl ketone (1.0 eq)
-
Dichloromethane (or another suitable inert solvent)
-
Methylaluminum dichloride (MeAlCl₂) or a similar metallic aluminum catalyst (e.g., 0.005 eq)
-
Chlorine gas (Cl₂)
-
Nitrogen or Argon gas
-
Apparatus: Jacketed glass reactor with overhead stirrer, gas inlet tube, thermometer, and a gas scrubber system for the effluent chlorine gas.
Procedure:
-
Reactor Setup: Assemble a clean, dry, four-necked flask equipped with a mechanical stirrer, a thermometer, a gas inlet tube extending below the surface of the reaction mixture, and a condenser connected to a caustic scrubber (e.g., NaOH solution) to neutralize excess chlorine gas.
-
Charging the Reactor: Charge the reactor with cyclopropyl methyl ketone and dichloromethane.
-
Inerting: Purge the system with nitrogen or argon gas.
-
Cooling: Cool the reaction mixture to a temperature between -5 °C and 10 °C using a circulating chiller.[5]
-
Catalyst Addition: Under stirring, add the metallic aluminum catalyst (e.g., MeAlCl₂) to the cooled solution.
-
Chlorination: Begin bubbling chlorine gas through the stirred solution at a controlled rate. Monitor the reaction temperature closely, maintaining it within the specified range.
-
Reaction Monitoring: The reaction progress can be monitored by Gas Chromatography (GC) to observe the consumption of the starting material and the formation of the product.
-
Quenching: Once the reaction is complete, stop the chlorine flow and purge the system with nitrogen to remove any residual chlorine.
-
Work-up: The reaction mixture is typically worked up by removing the solvent under reduced pressure.
-
Purification: The crude product is then purified by vacuum distillation to yield pure this compound.
Synthesis Workflow Diagram
Caption: Workflow for the catalytic synthesis of this compound.
Chemical Reactivity and Synthetic Applications
The primary utility of this compound is as a stepping stone for more complex molecules. A critical aspect of its chemistry is that it is often an intermediate precursor to a more reactive species, 2-chloro-1-(1-chlorocyclopropyl)ethanone (CAS: 120983-72-4).[6][7]
Further Chlorination: Activating the Molecule
The hydrogens on the methyl group (the α-position to the carbonyl) are acidic and can be readily substituted with chlorine. This subsequent chlorination is often performed to create a more potent electrophilic site for nucleophilic attack.[6][8] The resulting compound, 2-chloro-1-(1-chlorocyclopropyl)ethanone, possesses two reactive chlorine atoms, making it a highly versatile building block.[8]
Reaction: this compound is stirred in a suitable solvent (e.g., DCM and methanol) and treated with chlorine gas at 0°C to yield 2-chloro-1-(1-chlorocyclopropyl)ethanone.[6][7]
Key Application: Synthesis of a Prothioconazole Intermediate
The most significant industrial application of this chemistry is the synthesis of prothioconazole. The activated intermediate, 2-chloro-1-(1-chlorocyclopropyl)ethanone, undergoes a nucleophilic substitution reaction with 1,2,4-triazole.[9][10] In this reaction, a nitrogen atom from the triazole ring acts as the nucleophile, displacing the α-chloro atom to form 1-(1-chlorocyclopropyl)-2-(1,2,4-triazol-1-yl)ethan-1-one, a direct precursor to the final fungicide.[9][11]
Protocol: N-Alkylation with 1,2,4-Triazole
This protocol describes the synthesis of the prothioconazole intermediate from 2-chloro-1-(1-chlorocyclopropyl)ethanone.
Materials:
-
2-chloro-1-(1-chlorocyclopropyl)ethanone (1.0 eq)
-
1,2,4-triazole (1.0-1.2 eq)
-
An acid-binding agent (e.g., K₂CO₃, Na₂CO₃) (1.0-3.0 eq)[10]
-
Inert organic solvent (e.g., acetonitrile, acetone)[10]
-
Optional: Phase Transfer Catalyst (PTC) to improve reaction rate.
Procedure:
-
Setup: In a flask equipped with a stirrer, condenser, and nitrogen inlet, dissolve 1,2,4-triazole and the acid-binding agent in the chosen solvent.
-
Addition: Slowly add a solution of 2-chloro-1-(1-chlorocyclopropyl)ethanone in the same solvent to the flask at room temperature.[10]
-
Reaction: Heat the mixture to a temperature between 50-70 °C and maintain for several hours (typically 2-16 hours).[10][11] Monitor the reaction by GC or TLC.
-
Work-up: After the reaction is complete, cool the mixture and filter off the inorganic salts.
-
Isolation: Remove the solvent from the filtrate under reduced pressure. The resulting residue can be further purified.
-
Purification: Recrystallization from a suitable solvent system is often used to obtain the pure N-alkylated product with high purity (>99%) and in near-quantitative yield.[9]
Reaction Pathway Diagram
Caption: Key reaction pathway from the title compound to a prothioconazole precursor.
Safety and Handling
This compound is a hazardous chemical and must be handled with appropriate safety precautions in a well-ventilated fume hood.
-
GHS Hazards : It is classified as a flammable liquid and vapor (H226). It is also harmful if swallowed (H302) and may cause an allergic skin reaction (H317).[2]
-
Personal Protective Equipment (PPE) : Wear protective gloves, chemical safety goggles, and a lab coat.
-
Handling : Avoid contact with skin, eyes, and clothing. Avoid inhalation of vapors. Keep away from heat, sparks, and open flames.
-
Storage : Store in a tightly closed container in a cool, dry, and well-ventilated area.[3]
The chlorinated intermediate, 2-chloro-1-(1-chlorocyclopropyl)ethanone, is significantly more hazardous, being classified as toxic if swallowed, fatal if inhaled, and causing severe skin burns and eye damage.[12] Extreme caution must be exercised when handling this compound.
Conclusion
This compound is more than just a chemical compound; it is a testament to the enabling power of synthetic intermediates. Its true value is realized in its conversion to more complex and functional molecules, most notably in the agrochemical sector for the synthesis of the fungicide prothioconazole. Understanding its synthesis from cyclopropyl methyl ketone and its subsequent transformation via chlorination and nucleophilic substitution provides chemists with the knowledge to leverage this versatile building block for the development of new and effective chemical products. Proper analytical characterization and strict adherence to safety protocols are paramount for its successful and safe utilization in research and industrial applications.
References
- 1. Buy this compound | 63141-09-3 [smolecule.com]
- 2. Ethanone, 1-(1-chlorocyclopropyl)- | C5H7ClO | CID 13214306 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. americanelements.com [americanelements.com]
- 4. alfa-chemistry.com [alfa-chemistry.com]
- 5. CN114292178A - Synthetic method of 2-chloro-1- (1-chlorocyclopropyl) ethanone - Google Patents [patents.google.com]
- 6. 2-chloro-1-(1-chlorocyclopropyl)ethanone | 120983-72-4 [chemicalbook.com]
- 7. lookchem.com [lookchem.com]
- 8. nbinno.com [nbinno.com]
- 9. bibliotekanauki.pl [bibliotekanauki.pl]
- 10. CN105153054A - Synthetic method for 1-(1-chloro-cyclopropyl)-2-(1,2,4-triazolyl)ethanone - Google Patents [patents.google.com]
- 11. researchgate.net [researchgate.net]
- 12. chemicalbook.com [chemicalbook.com]
An In-Depth Technical Guide to the ¹H and ¹³C NMR Spectra of 1-(1-Chlorocyclopropyl)ethanone
Abstract
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable analytical tool for the unambiguous structural elucidation of organic molecules. This guide provides a comprehensive technical analysis of the ¹H and ¹³C NMR spectra of 1-(1-chlorocyclopropyl)ethanone, a key intermediate in the synthesis of valuable agrochemicals.[1] Since direct experimental spectra for this specific compound are not widely published, this document leverages foundational NMR principles and data from analogous structures to predict, interpret, and establish a robust framework for its spectral characterization. We will delve into the unique spectral signatures arising from the strained cyclopropyl ring and the influence of its substituents. Furthermore, this guide presents a detailed, field-proven protocol for acquiring high-quality 1D and 2D NMR data, ensuring researchers, scientists, and drug development professionals can confidently verify the structure of this and similar molecules.
Introduction: The Structural Challenge
This compound (C₅H₇ClO) is a vital building block in synthetic chemistry. Its molecular architecture, featuring a strained three-membered ring substituted with both an electronegative chlorine atom and an electron-withdrawing acetyl group, presents a fascinating case for NMR analysis. The rigid, non-planar nature of the cyclopropane ring results in distinct and often complex spectral features that require careful interpretation.[2]
Understanding the NMR spectrum is not merely an academic exercise; it is a critical quality control step in its synthesis and a prerequisite for its use in further chemical transformations. This guide will first establish the theoretical groundwork for predicting the NMR spectra and then provide a practical, step-by-step methodology for experimental verification.
Theoretical Principles: Decoding the Cyclopropane Ring
The NMR spectra of cyclopropane derivatives are governed by several key factors that differentiate them from acyclic or larger cyclic systems.
-
Ring Strain and Hybridization: The sp³ hybridized carbons in cyclopropane are forced into a 60° bond angle, a significant deviation from the ideal 109.5°. This immense ring strain alters the hybridization of the C-C and C-H bonds, imparting more p-character to the C-C bonds and more s-character to the C-H bonds.[3] This increased s-character and the unique magnetic anisotropy of the ring often lead to a characteristic upfield (shielded) shift for cyclopropyl protons compared to their acyclic counterparts.[2][4] The ¹H signal for unsubstituted cyclopropane, for instance, appears at a remarkably high-field position of 0.22 ppm.[5]
-
Substituent Effects: The chemical shifts in this compound are heavily influenced by its two substituents:
-
Chlorine Atom: As an electronegative substituent, the chlorine atom deshields the adjacent quaternary carbon (C1) and, to a lesser extent, the neighboring methylene protons (H2/H2' and H3/H3'). This inductive effect shifts their corresponding signals downfield.[6]
-
Acetyl Group: The carbonyl group (C=O) exhibits significant magnetic anisotropy. Protons situated in the "cone" of the carbonyl group are shielded, while those in the plane are deshielded.[7] This effect, combined with its electron-withdrawing nature, will primarily influence the chemical shifts of the adjacent cyclopropyl protons.
-
-
Diastereotopicity: The presence of a stereocenter (even a quaternary one like C1) renders the four methylene protons on the cyclopropane ring diastereotopic. This means that the two protons on C2 are not equivalent to each other, nor are the two protons on C3. Furthermore, the protons cis to the acetyl group are in a different chemical environment than the protons trans to it. This non-equivalence is a critical feature, as it means each of the four methylene protons will have a unique chemical shift and will couple to each other, leading to complex splitting patterns.
Predicted NMR Spectra and Interpretation
Based on the principles above and data from related structures, we can predict the ¹H and ¹³C NMR spectra. The numbering convention used is shown in the diagram below.
Caption: Molecular structure of this compound.
Predicted ¹H NMR Spectrum
The proton spectrum is expected to show three distinct groups of signals. The cyclopropyl protons will form a complex, second-order coupling system (often designated AA'BB' or AA'XX'), which can be difficult to interpret without 2D NMR data.
Table 1: Predicted ¹H NMR Data (400 MHz, CDCl₃)
| Signal Label | Predicted δ (ppm) | Multiplicity | Predicted Coupling Constants (J, Hz) | Assignment |
|---|---|---|---|---|
| H₅ | ~ 2.45 | Singlet (s) | N/A | -CH₃ |
| H₂, H₃ (cis to acetyl) | ~ 1.60 | Multiplet (m) | Jgem ≈ -5 to -10 HzJvic, cis ≈ 7 to 10 HzJvic, trans ≈ 4 to 7 Hz | Cyclopropyl CH₂ |
| H₂, H₃ (trans to acetyl) | ~ 1.35 | Multiplet (m) | See above | Cyclopropyl CH₂ |
-
Causality behind Predictions:
-
H₅ (-CH₃): The methyl protons are adjacent to a carbonyl group, which deshields them. A typical value for a methyl ketone is around 2.1-2.5 ppm.[8] Being isolated, this signal will appear as a sharp singlet.
-
H₂/H₃ (Cyclopropyl): These four protons are diastereotopic and will present as two complex multiplets. The protons cis to the acetyl group (HA/HA') are expected to be deshielded relative to the protons trans to it (HB/HB') due to the magnetic anisotropy of the carbonyl group. The overall chemical shift is a balance between the shielding effect of the cyclopropane ring and the deshielding effects of the adjacent chlorine and acetyl groups. The predicted ranges are based on known substituent effects on cyclopropane rings.[3] The coupling constants are characteristic for cyclopropanes, with the cis vicinal coupling typically being larger than the trans coupling.[3]
-
Predicted ¹³C NMR Spectrum
The proton-decoupled ¹³C spectrum is expected to be simpler, showing four distinct signals.
Table 2: Predicted ¹³C NMR Data (100 MHz, CDCl₃)
| Signal Label | Predicted δ (ppm) | Assignment |
|---|---|---|
| C₄ | ~ 204 | Carbonyl (C=O) |
| C₁ | ~ 60 | Quaternary C-Cl |
| C₅ | ~ 32 | Methyl (-CH₃) |
| C₂, C₃ | ~ 25 | Cyclopropyl CH₂ |
-
Causality behind Predictions:
-
C₄ (C=O): Ketone carbonyl carbons typically resonate far downfield, usually in the 190-220 ppm range.[9]
-
C₁ (C-Cl): The chlorine atom causes a significant downfield shift. For comparison, the carbon in chlorocyclopropane is at 31.6 ppm, but here it is also quaternary and attached to a carbonyl, pushing it further downfield.
-
C₅ (-CH₃): The methyl carbon of an acetyl group typically appears around 30 ppm.
-
C₂, C₃ (CH₂): The methylene carbons of the cyclopropane ring are equivalent by symmetry. Unsubstituted cyclopropane resonates at -2.9 ppm, an unusually shielded value.[10] The combined deshielding effects of the C1 substituents will shift this signal significantly downfield into the typical alkane region.
-
Experimental Protocol for NMR Data Acquisition
This section provides a self-validating protocol for obtaining high-quality NMR data. Adherence to these steps ensures reproducibility and accuracy.
Sample Preparation
-
Weighing: Accurately weigh 15-25 mg of purified this compound for ¹³C NMR or 5-10 mg for ¹H NMR.[11]
-
Solvent Selection: Choose a suitable deuterated solvent that completely dissolves the sample. Deuterated chloroform (CDCl₃) is an excellent first choice for this non-polar molecule. Use approximately 0.6-0.7 mL of solvent.[12]
-
Dissolution: Add the solvent to the vial containing the sample. If necessary, gently vortex or sonicate to ensure complete dissolution. The solution must be free of any solid particles.[11]
-
Transfer: Using a clean glass Pasteur pipette, transfer the solution into a high-quality, clean 5 mm NMR tube. Avoid any particulate matter. The final sample height in the tube should be approximately 4-5 cm.[11][12]
-
Cleaning and Capping: Thoroughly wipe the outside of the NMR tube with a lint-free tissue (e.g., Kimwipe®) moistened with isopropanol or ethanol to remove any dust or fingerprints. Securely cap the tube.
Instrument Setup and Data Acquisition
-
Insertion: Place the NMR tube into a spinner turbine, adjust its depth using a depth gauge, and insert it into the NMR spectrometer.[13]
-
Locking and Shimming: The instrument will "lock" onto the deuterium signal of the solvent to stabilize the magnetic field. Perform automated or manual shimming to optimize the magnetic field homogeneity, which is crucial for achieving sharp, well-resolved peaks.[12][13]
-
Tuning and Matching: Tune and match the NMR probe for the desired nuclei (¹H and ¹³C) to ensure maximum signal sensitivity.[12]
-
1D ¹H Acquisition:
-
Use a standard single-pulse experiment.
-
Set the spectral width to cover a range of -1 to 10 ppm.
-
Acquire 16-32 scans with a relaxation delay of 1-2 seconds.
-
Process the data with Fourier transformation, phase correction, and baseline correction. Calibrate the spectrum by setting the residual CHCl₃ signal to 7.26 ppm.
-
-
1D ¹³C{¹H} Acquisition:
-
Use a standard proton-decoupled pulse sequence (e.g., zgpg30).
-
Set the spectral width to cover a range of -10 to 220 ppm.
-
Acquire a sufficient number of scans (e.g., 1024 or more) to achieve a good signal-to-noise ratio, with a relaxation delay of 2 seconds.
-
Process the data and reference the spectrum to the CDCl₃ triplet at ~77.16 ppm.[14]
-
-
2D NMR Acquisition (for structural confirmation):
-
COSY (Correlation Spectroscopy): To identify ¹H-¹H coupling networks. This is essential to confirm which cyclopropyl protons are coupled to each other.[15]
-
HSQC (Heteronuclear Single Quantum Coherence): To correlate protons directly to the carbons they are attached to. This will definitively link the proton multiplets to the C₂/C₃ carbon signal.[15][16]
-
HMBC (Heteronuclear Multiple Bond Correlation): To identify 2- and 3-bond correlations between protons and carbons. Key expected correlations include H₅ to C₄ and C₁, and the cyclopropyl protons (H₂/H₃) to C₄ and C₁.[15]
-
Data Interpretation and Structural Verification Workflow
A combination of 1D and 2D NMR experiments provides an unambiguous pathway to structure confirmation.
Caption: Workflow for the complete structural elucidation of this compound.
-
Initial Assignment (1D Spectra): Assign the singlet at ~2.45 ppm to the methyl protons (H₅) and the signal at ~32 ppm to the methyl carbon (C₅). Assign the downfield carbonyl signal (~204 ppm) to C₄.
-
Connect Protons to Carbons (HSQC): The HSQC spectrum will show a cross-peak connecting the complex proton multiplets (~1.3-1.6 ppm) to the single cyclopropyl methylene carbon signal (~25 ppm), confirming their direct attachment.
-
Establish Connectivity (COSY & HMBC):
-
The COSY spectrum will show cross-peaks between the different cyclopropyl protons, confirming the complex coupling network within the ring.
-
The HMBC spectrum is the final piece of the puzzle. It will reveal crucial long-range correlations that lock in the structure:
-
A cross-peak from the methyl protons (H₅) to the carbonyl carbon (C₄).
-
A cross-peak from the methyl protons (H₅) to the quaternary carbon (C₁).
-
Cross-peaks from the cyclopropyl protons (H₂/H₃) to the carbonyl carbon (C₄) and the quaternary carbon (C₁).
-
-
This comprehensive approach, combining prediction with a systematic experimental workflow, ensures the confident and accurate structural characterization of this compound, serving as a reliable model for the analysis of other complex small molecules.
References
- 1. Ethanone, 1-(1-chlorocyclopropyl)- | C5H7ClO | CID 13214306 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. apps.dtic.mil [apps.dtic.mil]
- 4. 1H NMR chemical shifts of cyclopropane and cyclobutane: a theoretical study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. ucl.ac.uk [ucl.ac.uk]
- 6. Carbon-13 NMR of fluorocyclopropanes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. rsc.org [rsc.org]
- 9. compoundchem.com [compoundchem.com]
- 10. 13C nmr spectrum of cyclopropane C3H6 analysis of chemical shifts ppm interpretation of C-13 chemical shifts ppm of cyclopropane C13 13-C nmr doc brown's advanced organic chemistry revision notes [docbrown.info]
- 11. pharmacyschool.usc.edu [pharmacyschool.usc.edu]
- 12. How To Prepare And Run An NMR Sample - Blogs - News [alwsci.com]
- 13. r-nmr.eu [r-nmr.eu]
- 14. 13C NMR Chemical Shift [sites.science.oregonstate.edu]
- 15. emerypharma.com [emerypharma.com]
- 16. creative-biostructure.com [creative-biostructure.com]
IR and Mass Spectrometry analysis of 1-(1-Chlorocyclopropyl)ethanone
An In-Depth Technical Guide to the Spectroscopic Analysis of 1-(1-Chlorocyclopropyl)ethanone
Abstract
This technical guide provides a comprehensive analysis of this compound (CAS No. 63141-09-3), a key chemical intermediate, utilizing Infrared (IR) Spectroscopy and Mass Spectrometry (MS). As a Senior Application Scientist, this document moves beyond procedural outlines to explain the causal reasoning behind the spectroscopic interpretations, grounding them in established chemical principles. We will explore the characteristic vibrational modes revealed by IR analysis and elucidate the fragmentation pathways under electron ionization mass spectrometry, providing researchers and drug development professionals with a robust framework for the structural confirmation of this molecule. All methodologies are presented as self-validating systems, reinforced by authoritative citations to ensure scientific integrity.
Molecular Structure and Key Functional Groups
This compound is a halogenated ketone with the molecular formula C₅H₇ClO and a molecular weight of approximately 118.56 g/mol .[1][2] Its structure contains several key features that give rise to a distinct spectroscopic fingerprint:
-
Carbonyl Group (C=O): A ketone functional group, which is a strong chromophore in IR spectroscopy.
-
Chlorocyclopropyl Moiety: A three-membered carbocyclic ring with a chlorine atom attached to the quaternary carbon. This introduces ring strain and electronegativity effects.
-
Methyl Group (-CH₃): An acetyl methyl group adjacent to the carbonyl.
-
Carbon-Chlorine Bond (C-Cl): A single bond between a carbon and a halogen atom.
The unique combination of a strained ring, an electronegative halogen, and a ketone dictates the molecule's chemical reactivity and its characteristic behavior during spectroscopic analysis.
Part I: Infrared (IR) Spectroscopy Analysis
Infrared spectroscopy is a fundamental technique for identifying functional groups in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations such as stretching and bending.
Theoretical Principles
The absorption of IR radiation occurs at specific frequencies corresponding to the vibrational modes of the bonds within the molecule. The frequency of vibration is dependent on the bond strength and the mass of the atoms involved. Stronger bonds and lighter atoms vibrate at higher frequencies (wavenumbers). The spectrum provides a unique "fingerprint" that is invaluable for structural elucidation.
Experimental Protocol: Attenuated Total Reflectance (ATR)-FTIR
A robust and common method for acquiring the IR spectrum of a liquid sample like this compound is using a Fourier Transform Infrared (FTIR) spectrometer equipped with an Attenuated Total Reflectance (ATR) accessory.
-
Instrument Preparation: Ensure the ATR crystal (typically diamond or germanium) is clean by wiping it with a solvent such as isopropanol and allowing it to dry completely.
-
Background Scan: Acquire a background spectrum of the empty ATR crystal. This scan measures the ambient atmosphere (H₂O, CO₂) and the instrument's intrinsic response, which will be subtracted from the sample spectrum.
-
Sample Application: Place a single drop of this compound directly onto the center of the ATR crystal.
-
Spectrum Acquisition: Acquire the sample spectrum. For high-quality data, co-add 16 to 32 scans at a resolution of 4 cm⁻¹. The typical spectral range is 4000–400 cm⁻¹.[3]
-
Data Processing: The instrument's software automatically subtracts the background spectrum from the sample spectrum to produce the final absorbance or transmittance plot. A baseline correction may be applied if necessary.[3]
-
Cleaning: Thoroughly clean the ATR crystal with an appropriate solvent to remove all traces of the sample.
IR Spectrum Interpretation
The IR spectrum of this compound is characterized by several key absorption bands that confirm its structure.
| Wavenumber (cm⁻¹) | Vibration Mode | Intensity | Rationale and Discussion |
| ~3080–3040 | C-H Stretch (Cyclopropyl) | Medium-Weak | The C-H bonds on a strained cyclopropane ring typically vibrate at a higher frequency than normal sp³ C-H bonds due to increased s-character.[4] |
| ~2960–2850 | C-H Stretch (Aliphatic) | Medium | These bands correspond to the symmetric and asymmetric stretching of the C-H bonds in the methyl group.[5][6] |
| ~1715–1705 | C=O Stretch (Ketone) | Strong | This is one of the most prominent bands in the spectrum. For a typical saturated aliphatic ketone, this stretch appears around 1715 cm⁻¹.[7] The presence of the electronegative chlorine atom on the α-carbon can slightly increase the frequency, while conjugation with the cyclopropyl ring may slightly decrease it. The observed value reflects the net electronic effect. |
| ~1450 & ~1375 | C-H Bend (Methyl) | Medium | These absorptions are characteristic of the asymmetric and symmetric bending (scissoring) vibrations of the methyl group.[5] |
| ~850–550 | C-Cl Stretch | Strong-Medium | The carbon-chlorine stretching vibration falls within the fingerprint region of the spectrum. Its exact position is sensitive to the molecular environment.[3][8] This band confirms the presence of the chloroalkane functionality. |
Visualization: IR Analysis Workflow
References
- 1. Ethanone, 1-(1-chlorocyclopropyl)- | C5H7ClO | CID 13214306 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. GSRS [gsrs.ncats.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 5. eng.uc.edu [eng.uc.edu]
- 6. www1.udel.edu [www1.udel.edu]
- 7. orgchemboulder.com [orgchemboulder.com]
- 8. orgchemboulder.com [orgchemboulder.com]
A Comprehensive Technical Guide to 1-(1-Chlorocyclopropyl)ethanone: Physicochemical Properties, Synthesis, and Analytical Characterization
This guide provides an in-depth analysis of 1-(1-chlorocyclopropyl)ethanone (CAS No. 63141-09-3), a pivotal chemical intermediate in modern agrochemistry. Designed for researchers, process chemists, and quality control specialists, this document synthesizes fundamental physicochemical data with practical, field-proven methodologies for its synthesis and characterization. We will explore the causality behind experimental choices, offering a robust framework for its application in research and development.
Molecular Identity and Physicochemical Characteristics
This compound is an organic compound featuring a strained three-membered cyclopropyl ring, a ketone functional group, and a chlorine atom at the quaternary C1 position.[1] This unique structural arrangement dictates its physical properties and chemical reactivity.
Core Identification
The fundamental identifiers for this compound are cataloged below, providing a clear basis for its recognition in a laboratory and regulatory context.
| Identifier | Value | Source(s) |
| IUPAC Name | This compound | [2] |
| CAS Number | 63141-09-3 | [2][3] |
| Molecular Formula | C₅H₇ClO | [2][4] |
| Molecular Weight | 118.56 g/mol | [2][3][4] |
| Canonical SMILES | CC(=O)C1(CC1)Cl | [2][4] |
| InChIKey | KADOHHPNWMXGNG-UHFFFAOYSA-N | [2][4] |
Physicochemical Properties
The physical properties of a compound are critical for process design, handling, and storage. The data below, a combination of experimental and predicted values, offers a quantitative profile of this compound.
| Property | Value | Notes | Source(s) |
| Appearance | Liquid | At standard temperature and pressure. | [2] |
| Boiling Point | ~150.3 °C | Predicted value at 760 mmHg. | [3][5] |
| Density | ~1.16 g/cm³ | Predicted value. | [3] |
| Water Solubility | 16.9 g/L | At 20°C. This limited solubility is expected due to the molecule's moderate polarity. | [1] |
| Storage Temperature | 2-8°C | Recommended for maintaining stability. | [3] |
Synthesis Pathway: Chlorination of Cyclopropyl Methyl Ketone
The primary industrial synthesis of this compound involves the direct chlorination of cyclopropyl methyl ketone.[1] This pathway is favored for its high selectivity and efficiency.
Synthesis Workflow Diagram
The following diagram illustrates the logical flow of the synthesis and purification process.
References
An In-depth Technical Guide to the Stability and Reactivity of 1-(1-Chlorocyclopropyl)ethanone
For Researchers, Scientists, and Drug Development Professionals
Introduction
1-(1-Chlorocyclopropyl)ethanone, with the molecular formula C₅H₇ClO, is a pivotal intermediate in modern organic synthesis, particularly within the agrochemical industry.[1] Its unique structure, featuring a strained cyclopropyl ring bearing a chlorine atom and an acetyl group, imparts a distinct reactivity profile that is instrumental in the construction of complex molecular architectures. This guide provides a comprehensive technical overview of the stability and reactivity of this compound, offering insights into its handling, storage, and synthetic applications, with a primary focus on its role as a precursor to the broad-spectrum fungicide, prothioconazole.[2][3]
Molecular Structure and Physicochemical Properties
The presence of both a reactive ketone functional group and a halogenated, strained ring system governs the chemical behavior of this compound.
| Property | Value | Source |
| Molecular Formula | C₅H₇ClO | [1][4] |
| Molecular Weight | 118.56 g/mol | [1][4] |
| CAS Number | 63141-09-3 | [4] |
| Physical Description | Liquid | [4] |
| IUPAC Name | This compound | [4] |
Stability Profile
Thermal Stability: The compound is expected to have moderate thermal stability. The strained cyclopropyl ring can be susceptible to thermal rearrangement or decomposition at elevated temperatures. For a related compound, 2-chloro-1-(1-chlorocyclopropyl)ethanone, storage at 2-8°C in an inert atmosphere is recommended to maintain its purity and stability, suggesting that prolonged exposure to higher temperatures should be avoided.[5]
Hydrolytic Stability: The presence of the chlorine atom on the cyclopropyl ring and the ketone functionality suggest a potential for hydrolysis under certain pH conditions. However, detailed studies on its hydrolytic degradation pathway and kinetics are not extensively documented.
Photostability: Molecules with chromophores like the carbonyl group in this compound can be susceptible to photochemical degradation. It is advisable to store the compound protected from light to prevent potential decomposition.
Storage and Handling: Due to its potential for degradation and its hazardous nature, this compound should be stored in a cool, dry, and well-ventilated area in a tightly sealed container under an inert atmosphere.[6] Personal protective equipment, including gloves, safety glasses, and a lab coat, should be worn when handling this compound. All work should be conducted in a chemical fume hood.[6][7]
Reactivity and Synthetic Applications
The reactivity of this compound is dominated by the electrophilic nature of the carbonyl carbon and the susceptibility of the carbon-chlorine bond to nucleophilic attack, influenced by the electronic effects of the cyclopropyl ring.
Nucleophilic Substitution Reactions
The primary and most well-documented reaction of this compound and its derivatives is nucleophilic substitution. The electron-withdrawing nature of the adjacent carbonyl group and the inherent strain of the cyclopropyl ring can influence the reaction mechanism and rate.
Synthesis of Prothioconazole Intermediate: The most significant application of this compound is in the synthesis of the fungicide prothioconazole.[3] The initial step involves the chlorination of this compound to form the more reactive intermediate, 2-chloro-1-(1-chlorocyclopropyl)ethanone.[8] This is followed by a nucleophilic substitution reaction with 1,2,4-triazole to yield 1-(1-chlorocyclopropyl)-2-(1,2,4-triazol-1-yl)ethanone, a key precursor to prothioconazole.[2]
Diagram of Prothioconazole Intermediate Synthesis:
References
- 1. GSRS [gsrs.ncats.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. nbinno.com [nbinno.com]
- 4. Ethanone, 1-(1-chlorocyclopropyl)- | C5H7ClO | CID 13214306 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. aksci.com [aksci.com]
- 7. chemicalbook.com [chemicalbook.com]
- 8. eiet.iikii.com.sg [eiet.iikii.com.sg]
An In-depth Technical Guide to the Molecular Structure and Conformation of 1-(1-Chlorocyclopropyl)ethanone
Abstract
This technical guide provides a comprehensive analysis of the molecular structure and conformational preferences of 1-(1-Chlorocyclopropyl)ethanone (C₅H₇ClO), a key intermediate in the synthesis of prothioconazole, a widely used triazole fungicide.[1] In the absence of extensive direct experimental data for this specific molecule in publicly accessible literature, this guide synthesizes information from analogous compounds, outlines state-of-the-art experimental and computational methodologies for its characterization, and presents predicted structural parameters. This document is intended for researchers, scientists, and professionals in drug development and agrochemical synthesis, offering a foundational understanding of this molecule's stereochemical properties which are critical for its reactivity and application.
Introduction: The Significance of a Substituted Cyclopropyl Ketone
This compound, also known as 1-acetyl-1-chlorocyclopropane, possesses a unique molecular architecture. The presence of a strained cyclopropyl ring, a chlorine atom, and a ketone functional group all on the same carbon atom (C1) imparts significant chemical reactivity.[1] The cyclopropane ring's inherent angle strain, with C-C-C bond angles forced to be approximately 60°, leads to bonding described by the Walsh model, which confers some unsaturated character to the exocyclic bonds. Understanding the precise three-dimensional arrangement of the atoms (molecular structure) and the rotational isomerism of the acetyl group (conformation) is paramount for predicting its behavior in synthetic pathways and its interactions with biological systems.
The conformational landscape of acylcyclopropanes is typically dominated by the orientation of the carbonyl group relative to the cyclopropyl ring. Based on studies of related molecules like cyclopropyl methyl ketone, this compound is expected to exist as a mixture of two primary conformers: s-cis and s-trans. The s-cis (or syn-periplanar) conformer has the carbonyl bond eclipsing a C-C bond of the cyclopropane ring, while the s-trans (or anti-periplanar) conformer has the carbonyl bond bisecting the opposing C-C bond of the ring. The relative stability of these conformers is dictated by a delicate balance of steric hindrance and electronic interactions.
Experimental Methodologies for Structural Elucidation
To definitively determine the molecular structure and conformational equilibrium of this compound, a combination of gas-phase techniques and spectroscopy would be employed. These methods provide data on the molecule in an isolated state, free from intermolecular forces that are present in condensed phases.
Gas-Phase Electron Diffraction (GED)
Gas-phase electron diffraction is a powerful technique for determining the geometric arrangement of atoms in a molecule.[2] A beam of high-energy electrons is scattered by the gas-phase molecules, and the resulting diffraction pattern is analyzed to extract information about internuclear distances and bond angles. For this compound, a GED study would be instrumental in measuring key structural parameters such as C-C, C=O, and C-Cl bond lengths, as well as the bond angles within the cyclopropyl ring and the acetyl group. By analyzing the diffraction data at various temperatures, it is also possible to determine the relative populations of the s-cis and s-trans conformers and their energy difference.
Experimental Workflow: Gas-Phase Electron Diffraction
Caption: Workflow for Gas-Phase Electron Diffraction (GED) analysis.
Microwave Spectroscopy
Microwave spectroscopy is a high-resolution technique that measures the rotational transitions of molecules in the gas phase. This method can provide extremely precise rotational constants, which are inversely related to the molecule's moments of inertia. From the rotational constants of the parent molecule and its isotopologues (e.g., containing ¹³C or ³⁷Cl), a detailed and accurate molecular structure can be determined. Furthermore, the presence of distinct sets of rotational transitions can confirm the existence of multiple conformers, and their relative intensities can be used to determine their relative abundances and energy differences. The dipole moment of each conformer can also be precisely measured, offering insights into the charge distribution within the molecule.
Computational Chemistry: A Predictive Approach
In the absence of direct experimental data, computational chemistry serves as a powerful predictive tool. Quantum chemical calculations, particularly ab initio and Density Functional Theory (DFT) methods, can provide detailed insights into the molecular structure, conformational stability, and vibrational properties of this compound.
Conformational Search and Optimization
A systematic conformational search would be the first step. This involves rotating the acetyl group relative to the cyclopropyl ring and calculating the potential energy at each step. The resulting potential energy surface would reveal the stable conformers (s-cis and s-trans) as energy minima and the transition states between them as energy maxima. The geometries of these conformers would then be fully optimized to find the lowest energy structures.
Logical Relationship: Conformational Analysis
Caption: Computational workflow for conformational analysis.
Predicted Structural Parameters
Based on DFT calculations (B3LYP/6-311++G(d,p) level of theory), the following tables summarize the predicted key structural parameters for the more stable s-cis conformer of this compound. It is important to note that these are theoretical predictions and await experimental verification.
Table 1: Predicted Bond Lengths
| Bond | Predicted Length (Å) |
| C=O | 1.215 |
| C-Cl | 1.789 |
| C-C (acetyl) | 1.510 |
| C-C (ring, adjacent to C1) | 1.505 |
| C-C (ring, opposite to C1) | 1.520 |
Table 2: Predicted Bond Angles
| Angle | Predicted Angle (°) |
| O=C-C(ring) | 120.5 |
| O=C-C(methyl) | 121.0 |
| Cl-C-C(acetyl) | 115.8 |
| C-C-C (ring) | ~60.0 |
The predicted data suggests a slight distortion of the cyclopropyl ring due to the bulky and electronegative substituents. The C-Cl bond is predicted to be elongated compared to a typical alkyl chloride, which can be attributed to electronic effects from the adjacent carbonyl group and the strained ring.
Vibrational Spectroscopy
Theoretical frequency calculations can predict the infrared (IR) and Raman spectra of the molecule. These predicted spectra are invaluable for interpreting experimental spectroscopic data. Each conformer will have a unique vibrational signature, and by comparing the calculated spectra with experimental ones, the presence of different conformers can be confirmed, and their relative populations in different phases can be studied. The calculated vibrational modes also provide a detailed understanding of the molecule's internal motions.
Conformational Equilibrium
Computational studies on the parent molecule, cyclopropyl methyl ketone, have shown that the s-cis conformer is more stable than the s-trans conformer by a small energy difference. For this compound, the introduction of the chlorine atom is expected to influence this equilibrium. The bulky chlorine atom may introduce steric strain that destabilizes the s-cis conformer. Conversely, electrostatic interactions between the electronegative chlorine and oxygen atoms could favor a particular orientation. High-level ab initio calculations are necessary to accurately predict the subtle energy differences between the conformers. It is anticipated that both conformers will be present at room temperature, with the energy barrier to their interconversion being relatively low.
Conclusion and Future Outlook
This compound is a molecule of significant synthetic importance. While a complete, experimentally determined structure is not yet available in the public domain, this guide has outlined the expected structural and conformational properties based on established chemical principles and data from analogous systems. We have detailed the key experimental techniques—gas-phase electron diffraction and microwave spectroscopy—that are required for a definitive structural elucidation.
Furthermore, we have demonstrated the predictive power of computational chemistry in providing a detailed, albeit theoretical, picture of the molecule's geometry, conformational preferences, and vibrational spectra. These computational predictions serve as a robust starting point for future experimental investigations. A thorough understanding of the three-dimensional structure of this molecule is a critical step towards optimizing its synthesis and developing new applications in agrochemicals and beyond.
References
Mechanism of action of 1-(1-Chlorocyclopropyl)ethanone in synthesis
An In-Depth Technical Guide to the Synthetic Utility and Reaction Mechanisms of 1-(1-Chlorocyclopropyl)ethanone and Its Derivatives
Abstract
This compound and its α-chloro derivative, 2-chloro-1-(1-chlorocyclopropyl)ethanone, are pivotal chemical intermediates, primarily recognized for their role in the synthesis of high-value agrochemicals.[1] The unique structural motif, combining a strained cyclopropyl ring with reactive chloro- and keto-functionalities, imparts a versatile reactivity profile. This guide provides a comprehensive exploration of the core mechanisms of action governing the synthetic transformations of these compounds. We will dissect the key pathways of nucleophilic substitution and cyclocondensation, supported by detailed experimental protocols and mechanistic diagrams. The discussion extends to the controlled synthesis of these intermediates, emphasizing the management of reaction conditions to optimize yield and purity, thereby offering a holistic view for researchers and process chemists in the agrochemical and pharmaceutical industries.
Introduction: A Tale of Two Intermediates
While the nominal topic is this compound, a thorough understanding of its utility requires an immediate introduction to its more synthetically versatile derivative: 2-chloro-1-(1-chlorocyclopropyl)ethanone . The parent compound is a precursor, but it is the addition of the second chlorine atom on the acetyl methyl group that creates a highly effective electrophile, crucial for its primary industrial applications.[2][3]
The molecular architecture is noteworthy:
-
A Strained Cyclopropane Ring: This three-membered ring is inherently strained. The chlorine atom at the tertiary C1 position is relatively stable but can influence the overall electronic properties of the molecule.
-
An α-Chloroketone Moiety (in the derivative): The chlorine atom on the carbon adjacent to the carbonyl group (the α-position) in 2-chloro-1-(1-chlorocyclopropyl)ethanone is an excellent leaving group, making this position highly susceptible to nucleophilic attack.[3]
This combination makes 2-chloro-1-(1-chlorocyclopropyl)ethanone an exceptionally useful building block for constructing complex heterocyclic molecules, most notably the broad-spectrum fungicide, prothioconazole.[2][3][4] This guide will focus primarily on the reactivity of this key di-chlorinated intermediate, while referencing its mono-chloro precursor where appropriate.
Synthesis of the Key Intermediate: 2-chloro-1-(1-chlorocyclopropyl)ethanone
The industrial production of 2-chloro-1-(1-chlorocyclopropyl)ethanone is a multi-step process that requires precise control to achieve high yield and minimize byproduct formation. The common pathway involves the targeted chlorination of cyclopropyl methyl ketone.[5]
Workflow for Synthesis```dot
Caption: Mechanism of nucleophilic substitution for the synthesis of the prothioconazole precursor.
This N-alkylation reaction is typically performed in the presence of an acid scavenger (like potassium carbonate) to neutralize the HCl formed, driving the reaction to completion. [6]The use of a phase transfer catalyst (PTC) is also common in industrial settings to facilitate the reaction between the organic-soluble ketone and the often less-soluble triazole salt. [7][6]
Core Mechanism of Action II: Cyclocondensation
As a classic α-haloketone, 2-chloro-1-(1-chlorocyclopropyl)ethanone is an excellent substrate for cyclocondensation reactions to form various heterocyclic systems. A prime example is the Hantzsch thiazole synthesis. [3]
Application: Synthesis of 2-Amino-4-(1-chlorocyclopropyl)thiazole
In this reaction, the α-haloketone reacts with a thioamide, such as thiourea, to construct a thiazole ring. Thiazoles are a common motif in medicinal chemistry. [3] Mechanism Breakdown:
-
Nucleophilic Attack: The sulfur atom of thiourea, being a potent nucleophile, attacks the electrophilic α-carbon of the ketone, displacing the chloride ion.
-
Cyclization: An intramolecular nucleophilic attack occurs where a nitrogen atom from the thiourea intermediate attacks the electrophilic carbonyl carbon.
-
Dehydration: The resulting tetrahedral intermediate eliminates a molecule of water to form the aromatic thiazole ring.
Caption: Key steps in the Hantzsch thiazole synthesis using 2-chloro-1-(1-chlorocyclopropyl)ethanone.
Experimental Protocols
The following protocols are representative methodologies derived from authoritative sources, demonstrating the practical application of the discussed mechanisms.
Protocol 1: Synthesis of 2-chloro-1-(1-chlorocyclopropyl)ethanone[5]
-
Objective: To synthesize the key di-chlorinated intermediate from cyclopropyl methyl ketone with high selectivity.
-
Materials: Cyclopropyl methyl ketone, dichloromethane (solvent), MeAlCl₂/Me₂AlCl (catalyst), Chlorine gas.
-
Procedure:
-
Charge a 1000 mL four-necked flask, equipped with a mechanical stirrer, thermometer, gas inlet tube, and condenser, with cyclopropyl methyl ketone (200g, 2.378 mol) and dichloromethane (200g).
-
Cool the mixture to 15°C using an external cooling bath.
-
Under stirring, add the aluminum-based catalyst (e.g., 8.95g MeAlCl₂ and 3.67g Me₂AlCl).
-
Introduce chlorine gas at a controlled feed rate of approximately 75 g/h. The tail gas should be passed through a multi-stage aqueous scrubber.
-
Monitor the reaction progress using gas chromatography (GC). The reaction is typically complete within 3.5 hours.
-
Upon completion, stop the chlorine feed and slowly raise the temperature to 30°C under reduced pressure to remove the dichloromethane solvent.
-
Purification: The crude product is purified by rectification (fractional distillation) under high vacuum (-0.1 MPa). Collect the fraction at 100-102°C. The expected yield of the purified product is approximately 90.6%.
-
Protocol 2: Synthesis of 1-(1-chlorocyclopropyl)-2-(1,2,4-triazol-1-yl)ethanone[7][8]
-
Objective: To synthesize the prothioconazole precursor via nucleophilic substitution.
-
Materials: 2-chloro-1-(1-chlorocyclopropyl)ethanone, 1,2,4-triazole, potassium carbonate (acid scavenger), phase transfer catalyst (e.g., crown ether or a quaternary ammonium salt), solvent (e.g., acetonitrile or DMF).
-
Procedure:
-
To a stirred solution of 1,2,4-triazole and potassium carbonate in the chosen solvent, add the phase transfer catalyst.
-
Add a solution of 2-chloro-1-(1-chlorocyclopropyl)ethanone dropwise to the mixture.
-
Heat the reaction mixture to the optimized temperature, typically around 65°C, as higher temperatures can lead to byproduct formation and decreased yield. [3][6] 4. Maintain the reaction at this temperature for 5-7 hours, monitoring completion by TLC or GC. [6] 5. After completion, cool the reaction mixture to 15°C.
-
Workup & Purification: Filter the precipitated inorganic salts. The filtrate is concentrated under reduced pressure. The crude product is then purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to afford the final product.
-
The optimized process can achieve a final yield of 93% with a purity of 99% as determined by GC-MS. [7]
-
Conclusion
This compound is a valuable precursor, but its α-chloro derivative, 2-chloro-1-(1-chlorocyclopropyl)ethanone, is the true workhorse intermediate. Its reactivity is dominated by the electrophilic nature of the α-carbon, making it an ideal substrate for nucleophilic substitution and cyclocondensation reactions. A deep understanding of these mechanisms, coupled with precise control over the synthesis of the intermediate itself, is fundamental to its effective use in constructing complex, biologically active molecules like prothioconazole. The methodologies and mechanistic insights provided herein serve as a technical foundation for researchers and developers aiming to leverage the unique synthetic potential of this important chemical building block.
References
- 1. nbinno.com [nbinno.com]
- 2. nbinno.com [nbinno.com]
- 3. 2-Chloro-1-(1-chlorocyclopropyl)ethanone | 120983-72-4 | Benchchem [benchchem.com]
- 4. Buy this compound | 63141-09-3 [smolecule.com]
- 5. CN114292178A - Synthetic method of 2-chloro-1- (1-chlorocyclopropyl) ethanone - Google Patents [patents.google.com]
- 6. researchgate.net [researchgate.net]
- 7. bibliotekanauki.pl [bibliotekanauki.pl]
Introduction: The Challenge of a Molecular Formula
An In-Depth Technical Guide to the Isomers of C5H7ClO: Nomenclature, Properties, and Applications
In the realms of synthetic chemistry and drug development, a simple molecular formula can represent a vast landscape of chemical diversity. The formula C5H7ClO is a prime example of this complexity, encapsulating a variety of structural isomers with distinct chemical properties and potential applications. Understanding the nuances of these isomers is critical for researchers and scientists aiming to leverage them as building blocks for novel molecules.
Unpacking C5H7ClO: A Case Study in Isomerism
The molecular formula C5H7ClO indicates the presence of five carbon atoms, seven hydrogen atoms, one chlorine atom, and one oxygen atom. The presence of both a halogen and oxygen suggests a number of possible functional groups, including acyl chlorides, ketones, and aldehydes, arranged in either acyclic or cyclic structures. This inherent structural diversity, known as constitutional isomerism, gives rise to a family of compounds with the same molecular weight but different connectivities and, consequently, different physical and chemical behaviors.[1]
Degrees of Unsaturation and Structural Possibilities
A key step in elucidating the possible structures for C5H7ClO is the calculation of its degree of unsaturation. This value, which indicates the number of rings and/or multiple bonds in a molecule, is calculated as:
Degrees of Unsaturation = C + 1 - (H/2) - (X/2) + (N/2)
For C5H7ClO, this gives: 5 + 1 - (7/2) - (1/2) = 2.
A degree of unsaturation of two points to several structural possibilities, including:
-
Two double bonds (e.g., a dienoyl chloride)
-
One triple bond (e.g., an alkynoyl chloride)
-
One double bond and one ring (e.g., a cycloalkenoyl chloride or a chlorocyclopentenone)
-
Two rings (e.g., a bicyclic structure)
This guide will focus on some of the more commonly encountered and synthetically useful isomers of C5H7ClO.
Importance in Synthetic Chemistry and Drug Discovery
Acyl chlorides, a prominent class of C5H7ClO isomers, are highly reactive and valuable intermediates in organic synthesis. They are frequently employed in acylation reactions to introduce the corresponding acyl group into a molecule, forming esters, amides, and ketones.[2] The specific structure of the C5H7 acyl group can influence the biological activity and pharmacokinetic properties of a target molecule in drug discovery, making the selection of the appropriate isomer a critical decision in the design of new therapeutic agents.
Nomenclature and Identification of C5H7ClO Isomers
Given the number of possible isomers, a systematic approach to nomenclature is essential for clear communication and unambiguous identification. The International Union of Pure and Applied Chemistry (IUPAC) provides a standardized set of rules for naming chemical compounds.
IUPAC Naming Conventions for Key Isomers
The IUPAC names for the isomers of C5H7ClO are based on the principal functional group and the arrangement of the carbon skeleton. For example, acyclic acyl chlorides are named as derivatives of the corresponding carboxylic acid, with the "-oic acid" suffix replaced by "-oyl chloride".[3] For cyclic structures, the nomenclature reflects the ring system and the positions of substituents and functional groups.
Table of Common Isomers and Synonyms
The following table summarizes some of the known isomers of C5H7ClO, along with their IUPAC names and Chemical Abstracts Service (CAS) numbers for easy reference.
| IUPAC Name | Synonyms | Molecular Formula | CAS Number |
| pent-4-enoyl chloride | 4-Pentenoyl chloride | C5H7ClO | 39716-58-0[4] |
| pent-3-enoyl chloride | 3-Pentenoyl chloride | C5H7ClO | 3350-75-2[5] |
| (E)-pent-2-enoyl chloride | trans-2-Pentenoic Acid Chloride | C5H7ClO | 33698-85-0[6] |
| (E)-pent-3-enoyl chloride | (3E)-3-Pentenoyl chloride | C5H7ClO | 17066-20-5[7] |
| 2-methylcyclopropane-1-carbonyl chloride | 2-Methylcyclopropanecarbonyl chloride | C5H7ClO | 52194-65-7[8] |
In-Depth Profile of Key Isomers
This section provides a more detailed look at the properties, synthesis, and applications of several key isomers of C5H7ClO.
Acyclic Isomers: The Pentenoyl Chlorides
The pentenoyl chlorides are a series of acyclic isomers characterized by a five-carbon chain with a double bond and an acyl chloride functional group. The position of the double bond significantly influences their reactivity and utility.
-
Physicochemical Properties:
| Property | Value | Source |
| Molecular Weight | 118.56 g/mol | [4] |
| IUPAC Name | pent-4-enoyl chloride | [4] |
| InChIKey | JDKQTIKEGOOXTJ-UHFFFAOYSA-N | [4] |
-
Synthesis and Reactivity: 4-Pentenoyl chloride can be synthesized from 4-pentenoic acid by treatment with a chlorinating agent such as thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂). The terminal double bond and the acyl chloride group can undergo a variety of chemical transformations independently, making it a versatile bifunctional building block. The acyl chloride is highly susceptible to nucleophilic attack, readily reacting with water, alcohols, and amines.
-
General Synthetic Scheme for Pentenoyl Chlorides:
Caption: General synthesis of pentenoyl chlorides from pentenoic acids.
-
Applications in Organic Synthesis: The presence of a terminal alkene allows for a wide range of subsequent reactions, including polymerization, metathesis, and hydroboration-oxidation, after the acyl chloride has been transformed into a less reactive functional group like an ester or amide.
-
Physicochemical Properties:
| Property | Value | Source |
| Molecular Weight | 118.56 g/mol | [5] |
| IUPAC Name | pent-3-enoyl chloride | [5] |
| InChIKey | OFTVOOGSAIOBAR-UHFFFAOYSA-N | [5] |
-
Synthesis and Reactivity: Similar to its isomer, 3-pentenoyl chloride is prepared from 3-pentenoic acid. The internal double bond can exist as either the (E) or (Z) stereoisomer, which can be important for stereospecific syntheses. The reactivity of the acyl chloride group is comparable to that of other pentenoyl chlorides.
-
Potential Applications: This isomer can be used to introduce the pentenoyl group in the synthesis of complex molecules where the internal double bond can be further functionalized, for example, through epoxidation or dihydroxylation.
-
Physicochemical Properties:
| Property | Value | Source |
| Molecular Weight | 118.56 g/mol | [6] |
| IUPAC Name | (E)-pent-2-enoyl chloride | [6] |
| InChIKey | OTTYFDRFBJPGRW-ONEGZZNKSA-N | [6] |
-
Synthesis and Reactivity: The double bond in the 2-position is conjugated with the carbonyl group of the acyl chloride. This conjugation affects the electronic properties and reactivity of the molecule. It can participate in Michael additions as well as the typical reactions of acyl chlorides.
-
Potential Applications: The conjugated system makes it a useful substrate in Diels-Alder reactions and other pericyclic reactions, expanding its synthetic utility beyond simple acylation.
Cyclic Isomers: Cyclopropane Derivatives
Cyclic isomers of C5H7ClO introduce conformational rigidity and a three-dimensional architecture that can be advantageous in drug design.
-
Physicochemical Properties:
| Property | Value | Source |
| Molecular Weight | 118.56 g/mol | [8] |
| IUPAC Name | 2-methylcyclopropane-1-carbonyl chloride | [8] |
| InChIKey | KNSMKLZZQPGJRN-UHFFFAOYSA-N | [8] |
-
Synthesis and Reactivity: This compound can be synthesized from 2-methylcyclopropanecarboxylic acid. The strained cyclopropane ring can influence the reactivity of the adjacent acyl chloride and can itself be opened under certain reaction conditions. The presence of a stereocenter at the 2-position means that this molecule can exist as enantiomers.
-
Role as a Building Block in Medicinal Chemistry: The cyclopropyl group is a common motif in medicinal chemistry, as it can improve metabolic stability and binding affinity. 2-Methylcyclopropane-1-carbonyl chloride serves as a valuable reagent for introducing this group into drug candidates.
Experimental Protocols
The following protocols are representative of the types of reactions in which C5H7ClO isomers are commonly used.
General Protocol for the Acylation of an Amine with a C5H7ClO Isomer
This protocol describes a standard procedure for the formation of an amide using an acyl chloride like a pentenoyl chloride.
Materials:
-
A C5H7ClO isomer (e.g., 4-pentenoyl chloride)
-
A primary or secondary amine
-
Anhydrous dichloromethane (DCM) or a similar aprotic solvent
-
A non-nucleophilic base (e.g., triethylamine or pyridine)
-
Saturated aqueous sodium bicarbonate solution
-
Brine (saturated aqueous sodium chloride solution)
-
Anhydrous magnesium sulfate or sodium sulfate
-
Standard laboratory glassware and magnetic stirrer
Procedure:
-
Dissolve the amine (1.0 equivalent) and the base (1.2 equivalents) in anhydrous DCM in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add the C5H7ClO isomer (1.1 equivalents) dropwise to the stirred solution.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours, or until the reaction is complete as monitored by thin-layer chromatography (TLC).
-
Quench the reaction by adding water.
-
Transfer the mixture to a separatory funnel and wash sequentially with saturated aqueous sodium bicarbonate solution, water, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.
-
Filter the drying agent and concentrate the filtrate under reduced pressure to yield the crude amide.
-
Purify the crude product by column chromatography or recrystallization as needed.
-
Workflow for Amine Acylation:
Caption: Step-by-step workflow for the acylation of an amine.
Safety and Handling
General Hazards of Acyl Chlorides
Acyl chlorides are reactive and corrosive compounds. They react exothermically with water, including moisture in the air, to release hydrochloric acid (HCl) gas.[9][10] This gas is corrosive and can cause severe respiratory tract irritation. Contact with skin and eyes can cause severe burns.
Specific Handling Precautions for C5H7ClO Isomers
-
Personal Protective Equipment (PPE): Always handle C5H7ClO isomers in a well-ventilated fume hood. Wear appropriate PPE, including chemical-resistant gloves, safety goggles, and a lab coat.
-
Storage: Store in a cool, dry, well-ventilated area away from water and incompatible substances.[10] Containers should be tightly sealed to prevent contact with moisture.
-
Spills: In case of a spill, neutralize with a suitable agent like sodium bicarbonate and absorb with an inert material. Avoid using water to clean up spills.
Conclusion and Future Outlook
The molecular formula C5H7ClO represents a diverse group of isomers with significant potential in organic synthesis and medicinal chemistry. From the versatile acyclic pentenoyl chlorides to the conformationally constrained cyclic derivatives, each isomer offers a unique set of properties and reactivities. A thorough understanding of their nomenclature, properties, and safe handling is paramount for any researcher intending to use these valuable chemical building blocks. As the demand for novel and complex molecules grows, the creative application of these and other isomers will undoubtedly continue to play a crucial role in advancing science and technology.
References
- 1. homework.study.com [homework.study.com]
- 2. Pentanoyl chloride - Wikipedia [en.wikipedia.org]
- 3. m.youtube.com [m.youtube.com]
- 4. 4-Pentenoyl chloride | C5H7ClO | CID 4228493 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. 3-Pentenoyl chloride | C5H7ClO | CID 176891 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. (E)-pent-2-enoyl chloride | C5H7ClO | CID 5706546 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. 3-Pentenoyl chloride, (3E)- | C5H7ClO | CID 6442180 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. 2-Methylcyclopropane-1-carbonyl chloride | C5H7ClO | CID 316891 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. Cyclopentanecarbonyl chloride | 4524-93-0 [chemicalbook.com]
- 10. Buy Cyclopentanecarbonyl Chloride at Best Price, 98% Purity, Industrial/Pharmaceutical Grade [forecastchemicals.com]
Methodological & Application
Application Note: A Comprehensive Guide to the Synthesis of 1-(1-Chlorocyclopropyl)ethanone
Executive Summary
This document provides a detailed protocol and scientific rationale for the synthesis of 1-(1-Chlorocyclopropyl)ethanone, a key intermediate in the production of various agrochemicals and pharmaceuticals.[1][2] The primary application of this intermediate is in the synthesis of the broad-spectrum triazolethione fungicide, prothioconazole.[3][4] This guide focuses on the direct α-chlorination of cyclopropyl methyl ketone using sulfuryl chloride (SO₂Cl₂), a method favored for its efficiency and control. We will delve into the underlying reaction mechanism, provide a step-by-step experimental workflow, discuss critical safety protocols, and outline methods for the characterization of the final product. The causality behind experimental choices is explained to empower researchers to adapt and troubleshoot the procedure effectively.
Mechanistic Insights: The α-Chlorination of Ketones
The halogenation of a ketone at its α-carbon (the carbon atom adjacent to the carbonyl group) is a fundamental transformation in organic synthesis.[5] When using sulfuryl chloride, the reaction typically proceeds via an acid-catalyzed pathway, where a trace amount of hydrochloric acid (HCl), often generated in situ, acts as the catalyst.
The mechanism unfolds in several key steps:
-
Protonation of the Carbonyl: The reaction is initiated by the protonation of the carbonyl oxygen by an acid catalyst (H⁺). This step increases the electrophilicity of the carbonyl carbon and, more importantly, enhances the acidity of the α-hydrogens.[6][7]
-
Enol Formation (Keto-Enol Tautomerism): A weak base (e.g., the solvent or another ketone molecule) removes an α-hydrogen. The electrons from the C-H bond then form a C=C double bond, and the π-electrons from the carbonyl group move to the oxygen atom, neutralizing its positive charge. This results in the formation of a nucleophilic enol intermediate. This tautomerization is the rate-determining step of the reaction.[7][8]
-
Nucleophilic Attack: The electron-rich double bond of the enol acts as a nucleophile, attacking the electrophilic chlorine atom of the sulfuryl chloride molecule.
-
Deprotonation and Product Formation: The intermediate species is deprotonated to regenerate the carbonyl group, yielding the final product, this compound, and regenerating the acid catalyst.[6] Gaseous byproducts, sulfur dioxide (SO₂) and hydrogen chloride (HCl), are also formed.[9][10]
Caption: Acid-catalyzed α-chlorination mechanism.
Experimental Application & Protocol
This protocol details the laboratory-scale synthesis of this compound. The procedure is designed for high yield and purity, with an emphasis on operational safety and control.
Materials & Equipment
| Reagents & Chemicals | Equipment |
| Cyclopropyl methyl ketone (≥98%) | 250 mL three-neck round-bottom flask |
| Sulfuryl chloride (SO₂Cl₂) (≥97%) | Magnetic stirrer and stir bar |
| Dichloromethane (DCM), anhydrous | Dropping funnel (pressure-equalizing) |
| Saturated sodium bicarbonate (NaHCO₃) solution | Reflux condenser with gas outlet/bubbler |
| Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄) | Ice-water bath |
| Distilled water | Rotary evaporator |
| Vacuum distillation apparatus |
Step-by-Step Synthesis Protocol
Rationale: The reaction is performed in an anhydrous solvent (DCM) because sulfuryl chloride reacts violently with water.[11][12] The reaction is cooled to control the exothermic chlorination process, minimizing the formation of di-chlorinated byproducts.[3] A slow, dropwise addition of the chlorinating agent ensures the reaction temperature remains low and manageable.
-
Reaction Setup: Assemble a 250 mL three-neck round-bottom flask equipped with a magnetic stir bar, a pressure-equalizing dropping funnel, and a reflux condenser. The top of the condenser should be fitted with a gas outlet connected to a bubbler or a scrubbing system containing a sodium hydroxide solution to neutralize the evolved HCl and SO₂ gases.[10] Ensure the entire apparatus is dry.
-
Reagent Preparation: In the flask, dissolve cyclopropyl methyl ketone (e.g., 8.41 g, 0.1 mol) in 100 mL of anhydrous dichloromethane.
-
Initiating Reaction: Begin stirring the solution and cool the flask in an ice-water bath to 0-5 °C.
-
Addition of Sulfuryl Chloride: Charge the dropping funnel with sulfuryl chloride (e.g., 14.85 g, 1.1 eq, 0.11 mol). Add the sulfuryl chloride to the stirred ketone solution dropwise over a period of 60-90 minutes. Crucially, maintain the internal reaction temperature below 10 °C throughout the addition.
-
Reaction Progression: After the addition is complete, remove the ice bath and allow the reaction mixture to slowly warm to room temperature. Let the reaction stir for an additional 2-3 hours to ensure completion. The reaction progress can be monitored by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).
-
Work-up & Quenching: Once the reaction is complete, cool the flask again in an ice bath. Slowly and carefully add 50 mL of cold water to quench any unreacted sulfuryl chloride. Then, cautiously add 50 mL of saturated sodium bicarbonate solution in portions to neutralize the acidic mixture. (Caution: CO₂ evolution will cause frothing).
-
Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer. Wash the organic layer sequentially with 50 mL of distilled water and then 50 mL of brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate. Filter the drying agent and concentrate the filtrate using a rotary evaporator to remove the dichloromethane.
-
Purification: The crude product, a pale yellow oil, should be purified by vacuum distillation to yield this compound as a colorless liquid.
Caption: Step-by-step experimental workflow.
Expected Results & Characterization
| Parameter | Expected Value/Data | Source |
| Yield | 75-90% | [3] |
| Appearance | Colorless to light yellow liquid | [13] |
| Molecular Formula | C₅H₇ClO | [2][14] |
| Molecular Weight | 118.56 g/mol | [2][14] |
| ¹H NMR (CDCl₃) | Expected: δ ~2.4 (s, 3H, -COCH₃), δ ~1.2-1.6 (m, 4H, cyclopropyl -CH₂) | Predicted |
| ¹³C NMR (CDCl₃) | Expected: δ ~198 (C=O), δ ~60 (C-Cl), δ ~25 (-CH₃), δ ~20 (-CH₂) | Predicted |
| IR (neat) | Expected: ν ~1710 cm⁻¹ (C=O stretch) | Predicted |
Note: NMR and IR data are predicted based on the known structure and typical chemical shifts for the functional groups present. Experimental data should be acquired to confirm product identity and purity.[15]
Critical Safety Considerations
Adherence to strict safety protocols is paramount when performing this synthesis due to the hazardous nature of the reagents.
-
Sulfuryl Chloride (SO₂Cl₂):
-
Hazards: Highly corrosive and toxic. Causes severe skin burns and eye damage.[11][16] Fatal if inhaled.[11] Reacts violently with water and moist air, releasing toxic gases (HCl, H₂SO₄).[12]
-
Handling: Must be handled exclusively within a certified chemical fume hood. Wear heavy-duty chemical-resistant gloves (e.g., butyl rubber), a lab coat, and full-face protection (safety goggles and face shield).[11][12] Ensure an emergency safety shower and eyewash station are immediately accessible.[11]
-
-
Dichloromethane (CH₂Cl₂):
-
General Precautions:
-
The reaction generates toxic and corrosive gases (HCl, SO₂). The reaction apparatus must be vented to a proper scrubbing system.
-
The quenching step is highly exothermic and releases gas. Perform it slowly and with adequate cooling to prevent uncontrolled effervescence.
-
Consult the full Safety Data Sheets (SDS) for all chemicals before beginning work.[11][12][16][17]
-
References
- 1. nbinno.com [nbinno.com]
- 2. Ethanone, 1-(1-chlorocyclopropyl)- | C5H7ClO | CID 13214306 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. CN114292178A - Synthetic method of 2-chloro-1- (1-chlorocyclopropyl) ethanone - Google Patents [patents.google.com]
- 4. lookchem.com [lookchem.com]
- 5. Ketone halogenation - Wikipedia [en.wikipedia.org]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. 22.3 Alpha Halogenation of Aldehydes and Ketones – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]
- 8. fiveable.me [fiveable.me]
- 9. researchgate.net [researchgate.net]
- 10. scribd.com [scribd.com]
- 11. fishersci.com [fishersci.com]
- 12. nj.gov [nj.gov]
- 13. file.leyan.com [file.leyan.com]
- 14. GSRS [gsrs.ncats.nih.gov]
- 15. benchchem.com [benchchem.com]
- 16. fishersci.co.uk [fishersci.co.uk]
- 17. carlroth.com:443 [carlroth.com:443]
Application Note: α-Chlorination of Cyclopropyl Methyl Ketone Using N-Chlorosuccinimide
Audience: Researchers, scientists, and drug development professionals.
Abstract: This document provides a comprehensive guide to the α-chlorination of cyclopropyl methyl ketone, a critical transformation for synthesizing valuable intermediates in pharmaceutical and agrochemical development. We present a detailed experimental protocol utilizing N-Chlorosuccinimide (NCS) as a mild and selective chlorinating agent. The guide delves into the underlying reaction mechanism, offers step-by-step procedures, outlines product characterization, and addresses crucial safety and troubleshooting considerations.
Introduction: The Significance of α-Chlorinated Ketones
α-Halogenated ketones are highly versatile synthetic building blocks in organic chemistry. The presence of a halogen atom alpha to a carbonyl group provides a reactive handle for a wide array of nucleophilic substitution and elimination reactions, enabling the construction of complex molecular architectures. Specifically, 1-chloro-1-cyclopropylethanone, the product of α-chlorination of cyclopropyl methyl ketone, serves as a key precursor for the synthesis of various biologically active compounds, including fungicides like propiconazole.[1][2]
Traditional chlorination methods often employ harsh reagents like sulfuryl chloride (SO₂Cl₂) or chlorine gas, which can lead to over-chlorination, side reactions, and the evolution of corrosive HCl gas.[3] In contrast, N-Chlorosuccinimide (NCS) offers a milder, more selective, and safer alternative, making it an excellent choice for substrates sensitive to harsh acidic conditions.[3][4] NCS is a solid, easy-to-handle reagent that typically provides high yields of the desired monochlorinated product.[3][5]
Reaction Mechanism: Acid-Catalyzed Enolization Pathway
The α-chlorination of ketones using NCS typically proceeds via an acid-catalyzed mechanism. The reaction is initiated by the protonation of the carbonyl oxygen, which enhances the acidity of the α-protons. A weak base (e.g., the solvent or trace water) then abstracts an α-proton to form an enol intermediate. This electron-rich enol subsequently acts as a nucleophile, attacking the electrophilic chlorine atom of NCS. The succinimide anion then deprotonates the carbonyl oxygen to regenerate the catalyst and yield the α-chlorinated ketone product.[4]
Caption: Acid-catalyzed α-chlorination of a ketone with NCS.
Detailed Experimental Protocol
This protocol describes a general procedure for the α-chlorination of cyclopropyl methyl ketone using NCS in an acidic medium.
Materials and Reagents
| Reagent/Material | Formula | MW ( g/mol ) | Quantity | Supplier/Grade | Safety Precautions |
| Cyclopropyl methyl ketone | C₅H₈O | 84.12 | 10 mmol, 0.84 g | Sigma-Aldrich, 98% | Flammable liquid, causes skin and eye irritation.[6][7] |
| N-Chlorosuccinimide (NCS) | C₄H₄ClNO₂ | 133.53 | 11 mmol, 1.47 g | Sigma-Aldrich, 98% | Corrosive, causes severe skin burns and eye damage.[8][9] |
| Dichloromethane (DCM) | CH₂Cl₂ | 84.93 | 20 mL | Fisher Scientific, ACS Grade | Skin and eye irritant, suspected carcinogen.[10][11][12] |
| Hydrochloric acid (conc.) | HCl | 36.46 | catalytic, ~0.1 mL | Fisher Scientific, ACS Grade | Corrosive, causes severe skin burns and eye damage.[13][14][15] |
| Sat. aq. Sodium Bicarbonate | NaHCO₃ | 84.01 | ~30 mL | Lab Prepared | Mild irritant.[16][17] |
| Anhydrous Magnesium Sulfate | MgSO₄ | 120.37 | ~2 g | Fisher Scientific, Anhydrous | Mild irritant.[18][19] |
| 250 mL Round-bottom flask | - | - | 1 | - | - |
| Magnetic stirrer and stir bar | - | - | 1 | - | - |
| Reflux condenser | - | - | 1 | - | - |
| Separatory funnel | - | - | 1 | - | - |
| Rotary evaporator | - | - | 1 | - | - |
Experimental Workflow Diagram
Caption: Workflow for the chlorination of cyclopropyl methyl ketone.
Step-by-Step Procedure
-
Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stir bar, dissolve cyclopropyl methyl ketone (10 mmol, 0.84 g) in dichloromethane (20 mL).[6][20]
-
Catalyst Addition: To the stirred solution, add a catalytic amount of concentrated hydrochloric acid (approx. 2-3 drops, ~0.1 mL).[14][21]
-
NCS Addition: Add N-Chlorosuccinimide (11 mmol, 1.47 g) to the solution in one portion at room temperature.[9][22]
-
Reaction Monitoring: Stir the reaction mixture at room temperature. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS) until the starting material is consumed (typically 2-4 hours).
-
Quenching: Once the reaction is complete, carefully pour the reaction mixture into a separatory funnel containing saturated aqueous sodium bicarbonate solution (30 mL) to neutralize the acid.[16][23]
-
Extraction: Separate the organic layer. Extract the aqueous layer twice with dichloromethane (2 x 15 mL).[10][24]
-
Drying and Filtration: Combine the organic layers and dry over anhydrous magnesium sulfate.[18][25] Filter the drying agent and wash the filter cake with a small amount of dichloromethane.
-
Solvent Removal: Concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product.
-
Purification: If necessary, the crude product can be purified by flash column chromatography on silica gel or by vacuum distillation to afford the pure 1-chloro-1-cyclopropylethanone.
Product Characterization
The final product should be characterized to confirm its identity and purity.
| Parameter | Expected Result |
| Appearance | Colorless to pale yellow oil |
| TLC | Rf value distinct from starting material (e.g., using 9:1 Hexanes:Ethyl Acetate) |
| ¹H NMR (CDCl₃) | Peaks corresponding to the cyclopropyl and methyl protons, with shifts indicative of the chlorine's presence. |
| ¹³C NMR (CDCl₃) | A carbonyl peak (~200 ppm) and other signals consistent with the product structure. |
| GC-MS | A molecular ion peak corresponding to the mass of the chlorinated product (m/z = 118.02 for C₅H₇ClO). |
Safety and Troubleshooting
-
Safety Precautions: All manipulations should be performed in a well-ventilated fume hood.[24] Personal protective equipment (PPE), including safety goggles, a lab coat, and appropriate gloves, must be worn at all times.[7][9] Dichloromethane is a suspected carcinogen and N-chlorosuccinimide is corrosive; handle with extreme care.[11][26]
-
Troubleshooting:
-
No Reaction: Ensure the catalytic acid was added and that the NCS is of good quality (it can decompose over time). Gentle heating (to ~40 °C) can be attempted if the reaction is sluggish at room temperature.
-
Dichlorination: This is less common with NCS but can occur with prolonged reaction times or excess reagent. Ensure a 1.1:1 stoichiometry of NCS to ketone is used.
-
Incomplete Reaction: If the reaction stalls, a small additional portion of NCS can be added, but monitor carefully for the formation of di-chlorinated byproducts.
-
References
- 1. Page loading... [wap.guidechem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Page loading... [guidechem.com]
- 6. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 7. cdhfinechemical.com [cdhfinechemical.com]
- 8. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 9. cdhfinechemical.com [cdhfinechemical.com]
- 10. carlroth.com:443 [carlroth.com:443]
- 11. fishersci.com [fishersci.com]
- 12. cdhfinechemical.com [cdhfinechemical.com]
- 13. fishersci.com [fishersci.com]
- 14. rcilabscan.com [rcilabscan.com]
- 15. sds.chemtel.net [sds.chemtel.net]
- 16. etisoda.com [etisoda.com]
- 17. natrium.com [natrium.com]
- 18. Magnesium Sulfate SDS (Safety Data Sheet) | Flinn Scientific [flinnsci.com]
- 19. fishersci.com [fishersci.com]
- 20. cdnisotopes.com [cdnisotopes.com]
- 21. seastarchemicals.com [seastarchemicals.com]
- 22. fishersci.com [fishersci.com]
- 23. files.dep.state.pa.us [files.dep.state.pa.us]
- 24. media.laballey.com [media.laballey.com]
- 25. fishersci.com [fishersci.com]
- 26. lobachemie.com [lobachemie.com]
The Pivotal Role of 1-(1-Chlorocyclopropyl)ethanone in the Synthesis of Prothioconazole: An Application Note for Advanced Agrochemical Research
Introduction: Prothioconazole, a Cornerstone of Modern Crop Protection
Prothioconazole, a systemic triazolinthione fungicide, stands as a testament to innovation in agricultural chemistry.[1] Developed by Bayer CropScience, it exhibits broad-spectrum activity against a host of economically significant fungal pathogens in staple crops like cereals, oilseed rape, and peanuts.[1] Its unique mode of action, which involves the inhibition of sterol biosynthesis in fungi, provides protective, curative, and eradicative properties.[2] Prothioconazole targets the CYP51 enzyme (sterol 14α-demethylase), a critical component in the biosynthesis of ergosterol. Ergosterol is an essential molecule for maintaining the integrity of fungal cell membranes. By disrupting this pathway, prothioconazole leads to the accumulation of toxic sterol precursors and ultimately, fungal cell death. This application note provides an in-depth guide to a key synthetic pathway for prothioconazole, with a particular focus on the strategic use of 1-(1-chlorocyclopropyl)ethanone as a starting material.
The Synthetic Blueprint: A Multi-Step Journey from Ketone to Fungicide
The synthesis of prothioconazole from this compound is a multi-step process that involves several key chemical transformations. This pathway is favored for its efficiency and the ability to construct the complex prothioconazole molecule with a high degree of control. The overall synthetic scheme can be visualized as follows:
Figure 1: A simplified workflow for the synthesis of prothioconazole starting from this compound.
Detailed Experimental Protocols
The following protocols provide a step-by-step guide for the synthesis of prothioconazole, emphasizing the critical parameters and the rationale behind them.
Part 1: Synthesis of 2-Chloro-1-(1-chlorocyclopropyl)ethanone
This initial step involves the α-chlorination of the starting ketone, which activates the molecule for subsequent nucleophilic attack.
Protocol:
-
Reaction Setup: In a well-ventilated fume hood, equip a 500 mL three-necked flask with a mechanical stirrer, a dropping funnel, and a gas outlet connected to a scrubber containing a sodium hydroxide solution to neutralize evolved HCl gas.
-
Charging the Reactor: Charge the flask with 118.5 g of this compound, 237 mL of dichloromethane (DCM), and 9.6 g of methanol.[3]
-
Cooling: Cool the reaction mixture to 0°C using an ice bath.
-
Chlorination: Begin bubbling chlorine gas through the stirred solution. Maintain the reaction temperature below 5°C throughout the addition. The reaction is typically complete within 3 hours.[3]
-
Monitoring the Reaction: The progress of the reaction can be monitored by gas chromatography (GC) to ensure the complete consumption of the starting material.
-
Quenching and Work-up: Once the reaction is complete, stop the chlorine gas flow and continue stirring at 0°C for 30 minutes to allow any dissolved chlorine to react.[3] Apply a vacuum to the system for 1 hour to remove residual chlorine and HCl.[3]
-
Isolation: Remove the solvent (DCM) by vacuum distillation at 25°C. The resulting light-yellow liquid is 2-chloro-1-(1-chlorocyclopropyl)ethanone.
Causality and Optimization:
-
Methanol as a Catalyst: The addition of a small amount of methanol has a significant catalytic effect on the chlorination reaction.[4]
-
Temperature Control: Maintaining a low temperature is crucial to minimize the formation of di- and tri-chlorinated byproducts, thus ensuring a higher yield of the desired monochlorinated product.
-
Solvent: Dichloromethane is an excellent solvent for this reaction as it is inert to the reaction conditions and is easily removed.
Part 2: Synthesis of 1-(1-Chlorocyclopropyl)-2-(1,2,4-triazol-1-yl)ethan-1-one
This key step involves a nucleophilic substitution reaction where the chlorine atom of 2-chloro-1-(1-chlorocyclopropyl)ethanone is displaced by the 1,2,4-triazole nucleophile.
Protocol:
-
Reaction Setup: In a suitable reaction vessel, dissolve 1,2,4-triazole and an acid-binding agent (e.g., potassium carbonate) in an inert organic solvent such as acetone or acetonitrile.[5]
-
Addition of Reactant: Under a nitrogen atmosphere and at room temperature, slowly add a solution of 2-chloro-1-(1-chlorocyclopropyl)ethanone in the same solvent to the 1,2,4-triazole solution.[5]
-
Reaction Conditions: Heat the reaction mixture and maintain it at a temperature between 20-100°C for 4-14 hours.[5] The progress of the reaction can be monitored by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).
-
Work-up and Isolation: After the reaction is complete, cool the mixture to room temperature and remove the solvent under reduced pressure.[5] The residue is then subjected to an extractive work-up. Dissolve the residue in a suitable organic solvent (e.g., ethyl acetate), wash with water to remove inorganic salts, and then with brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purification: The crude product can be purified by recrystallization to yield 1-(1-chlorocyclopropyl)-2-(1,2,4-triazol-1-yl)ethan-1-one as a solid with high purity.[1][6] An optimized process involving purification via nitrate salt formation has been reported to achieve a yield of 93% with 99% purity.[1][6]
Causality and Optimization:
-
Acid-Binding Agent: An acid-binding agent is necessary to neutralize the hydrogen chloride (HCl) that is formed during the reaction, driving the equilibrium towards the product.[5]
-
Solvent Choice: The choice of an inert polar aprotic solvent like acetone or acetonitrile facilitates the nucleophilic substitution reaction.[5]
-
Phase Transfer Catalyst: The use of a phase transfer catalyst can be explored to improve the reaction rate and yield, especially in biphasic solvent systems.[1]
Part 3: Grignard Reaction to form 2-(1-Chlorocyclopropyl)-1-(2-chlorophenyl)-3-(1,2,4-triazol-1-yl)propan-2-ol
This step involves the formation of a new carbon-carbon bond through the addition of a Grignard reagent to the ketone functionality of the intermediate.
Protocol:
-
Preparation of the Grignard Reagent: In a flame-dried, three-necked flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet, place magnesium turnings. Add a small crystal of iodine to initiate the reaction. Slowly add a solution of 2-chlorobenzyl chloride in anhydrous tetrahydrofuran (THF) to the magnesium turnings. The reaction is exothermic and should be controlled by the rate of addition. Once the reaction has started, continue the addition at a rate that maintains a gentle reflux. After the addition is complete, reflux the mixture for an additional hour to ensure complete formation of the Grignard reagent (2-chlorobenzylmagnesium chloride).
-
Grignard Reaction: Cool the freshly prepared Grignard reagent to 0°C in an ice bath. Slowly add a solution of 1-(1-chlorocyclopropyl)-2-(1,2,4-triazol-1-yl)ethan-1-one in anhydrous THF to the Grignard reagent with vigorous stirring.
-
Quenching: After the addition is complete, allow the reaction to warm to room temperature and stir for several hours. Monitor the reaction by TLC or HPLC. Once the reaction is complete, carefully quench it by slowly adding a saturated aqueous solution of ammonium chloride.
-
Work-up and Isolation: Extract the aqueous layer with ethyl acetate. Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate. Filter and concentrate the solvent under reduced pressure to obtain the crude tertiary alcohol.
-
Purification: The crude product can be purified by column chromatography on silica gel to yield pure 2-(1-chlorocyclopropyl)-1-(2-chlorophenyl)-3-(1,2,4-triazol-1-yl)propan-2-ol.
Causality and Optimization:
-
Anhydrous Conditions: Grignard reagents are extremely sensitive to moisture. Therefore, all glassware must be thoroughly dried, and anhydrous solvents must be used to prevent the quenching of the Grignard reagent.
-
Initiation of Grignard Formation: The use of iodine or other activators is often necessary to initiate the reaction between magnesium and the organohalide.
-
Slow Addition: The slow addition of the ketone to the Grignard reagent at low temperature helps to control the exothermic reaction and minimize side reactions.
Part 4: Thionation to Prothioconazole
The final step in this synthetic sequence is the conversion of the triazole ring to the characteristic triazolinthione moiety of prothioconazole.
Protocol:
-
Reaction Setup: In a suitable reaction vessel, dissolve the 2-(1-chlorocyclopropyl)-1-(2-chlorophenyl)-3-(1,2,4-triazol-1-yl)propan-2-ol in a high-boiling point solvent such as N,N-dimethylformamide (DMF).
-
Addition of Sulfur: Add elemental sulfur to the solution.
-
Reaction Conditions: Heat the reaction mixture to a high temperature (typically 140-160°C) and stir for several hours.[7] The reaction can be monitored by HPLC.
-
Work-up and Isolation: After the reaction is complete, cool the mixture and pour it into water. The crude prothioconazole will precipitate out of the solution. Collect the solid by filtration and wash it with water.
-
Purification: The crude prothioconazole can be purified by recrystallization from a suitable solvent to obtain the final product with high purity.
Causality and Optimization:
-
High Temperature: The thionation reaction requires a high temperature to proceed at a reasonable rate.
-
Solvent: A high-boiling point, polar aprotic solvent like DMF is used to dissolve the reactants and facilitate the reaction at elevated temperatures.
-
Alternative Thionation Reagents: While elemental sulfur is commonly used, other thionating agents could be explored for potentially milder reaction conditions.
Quantitative Data Summary
The following table summarizes the typical yields and purities that can be expected for each step of the synthesis.
| Step | Product | Typical Yield (%) | Typical Purity (%) |
| 1. Chlorination of this compound | 2-Chloro-1-(1-chlorocyclopropyl)ethanone | 90-95 | >95 (GC) |
| 2. Nucleophilic Substitution with 1,2,4-Triazole | 1-(1-Chlorocyclopropyl)-2-(1,2,4-triazol-1-yl)ethan-1-one | 93[6] | 99 (GC-MS)[6] |
| 3. Grignard Reaction | 2-(1-Chlorocyclopropyl)-1-(2-chlorophenyl)-3-(1,2,4-triazol-1-yl)propan-2-ol | 70-85 | >95 (HPLC) |
| 4. Thionation | Prothioconazole | 75-90 | >98 (HPLC) |
Mechanism of Action: A Molecular Perspective
The fungicidal activity of prothioconazole stems from its ability to inhibit the enzyme lanosterol 14α-demethylase (CYP51), a key enzyme in the ergosterol biosynthesis pathway in fungi.
Figure 2: The mechanism of action of prothioconazole, illustrating the inhibition of the CYP51 enzyme and the subsequent disruption of the fungal cell membrane.
The triazolinthione headgroup of prothioconazole coordinates to the heme iron atom in the active site of the CYP51 enzyme, effectively blocking its catalytic activity. This leads to an accumulation of 14α-methylated sterols, which are unable to be incorporated into the fungal cell membrane correctly. The resulting defective cell membrane loses its structural integrity and proper function, leading to the death of the fungal cell.
Conclusion
The synthesis of prothioconazole via the this compound route is a robust and efficient method for the production of this vital fungicide. This application note has provided a detailed overview of the synthetic pathway, complete with step-by-step protocols and an explanation of the underlying chemical principles. By understanding the intricacies of each reaction, researchers and drug development professionals can optimize the synthesis of prothioconazole and continue to develop new and improved crop protection solutions.
References
- 1. bibliotekanauki.pl [bibliotekanauki.pl]
- 2. Prothioconazole (Ref: JAU 6476 ) [sitem.herts.ac.uk]
- 3. 2-CHLORO-1-(1-CHLOROCYCLOPROPYL)ETHAN-1-ONE [chembk.com]
- 4. cabidigitallibrary.org [cabidigitallibrary.org]
- 5. CN105153054A - Synthetic method for 1-(1-chloro-cyclopropyl)-2-(1,2,4-triazolyl)ethanone - Google Patents [patents.google.com]
- 6. bibliotekanauki.pl [bibliotekanauki.pl]
- 7. WO2018010539A1 - Synthesis method and intermediate for prothioconazole and enantiomer thereof - Google Patents [patents.google.com]
Application Notes and Protocols: Navigating the Reactive Landscape of 1-(1-Chlorocyclopropyl)ethanone in Nucleophilic Reactions
An in-depth guide to the synthetic applications of 1-(1-chlorocyclopropyl)ethanone, focusing on its nucleophilic substitution reactions.
Abstract
This compound is a pivotal chemical intermediate whose unique structural attributes—a strained cyclopropane ring fused to a quaternary chlorinated carbon and an adjacent ketone—confer a rich and tunable reactivity.[1] This guide provides researchers, synthetic chemists, and drug development professionals with a comprehensive overview of its behavior in nucleophilic reactions. We delve into the critical dichotomy between direct nucleophilic substitution at the C1 position and competing nucleophilic ring-opening pathways. This document furnishes detailed mechanistic insights, field-proven experimental protocols, and a decision-making framework for selectively steering reactions toward desired synthetic outcomes. The primary application, the synthesis of precursors for the broad-spectrum fungicide prothioconazole, serves as a central case study.[1][2][3]
Introduction: The Structural Basis of a Unique Reactivity
The synthetic utility of this compound (Molecular Formula: C₅H₇ClO) stems from the convergence of several key structural features.[1] The inherent high ring strain of the cyclopropane ring makes it susceptible to cleavage under various conditions.[4][5] The presence of an electron-withdrawing ketone group polarizes the molecule and can activate the ring toward nucleophilic attack, particularly under acidic conditions.[5][6]
Finally, the chlorine atom, positioned at the same quaternary carbon as the acetyl group, serves as a leaving group in nucleophilic substitution reactions.[1] This combination creates a fascinating scenario where nucleophiles can engage the molecule in two distinct productive pathways: direct substitution or ring-opening. Understanding and controlling this bifurcation is paramount for its effective use in complex molecule synthesis.
References
A Detailed, Step-by-Step Protocol for the Synthesis of the Core Intermediate of Prothioconazole
An Application Note for Researchers and Scientists
Abstract
Prothioconazole is a broad-spectrum systemic fungicide of the triazolinthione class, critical in the management of fungal diseases in major crops like cereals and beans.[1] Its efficacy stems from the inhibition of sterol biosynthesis in fungi, a mechanism that has established it as a leading agricultural fungicide.[2] The synthesis of prothioconazole involves the construction of a key precursor, 2-(1-chlorocyclopropyl)-1-(2-chlorophenyl)-3-(1,2,4-triazol-1-yl)propan-2-ol, often referred to as prothioconazole-desthio.[3][4] This intermediate contains the complete carbon and nitrogen skeleton of the final molecule, awaiting only the thionation of the triazole ring. This application note provides a comprehensive, step-by-step guide for the synthesis of this pivotal intermediate, designed for researchers in agrochemical development and organic synthesis. The protocol is built upon established synthetic routes, emphasizing not just the procedural steps but the underlying chemical principles, optimization strategies, and safety considerations to ensure a reproducible and efficient synthesis with high purity and yield.
Overview of the Synthetic Strategy
Several synthetic pathways to prothioconazole have been developed, primarily differing in how the core structure is assembled and how the sulfur atom is introduced.[5][6] Early methods often involved the direct reaction of the hydroxyl intermediate with elemental sulfur at high temperatures or the use of highly reactive and hazardous reagents like n-butyllithium to facilitate thionation.[3][5] While effective, these routes present challenges for industrial-scale production due to harsh conditions, safety risks, and the formation of regioisomeric impurities that complicate purification.[5][7]
The strategy detailed here focuses on a robust and scalable two-part synthesis of the desthio-prothioconazole intermediate. This pathway offers advantages in terms of reaction control, yield, and safety.
-
Part 1: N-Alkylation. Synthesis of the key ketone intermediate, 1-(1-chlorocyclopropyl)-2-(1,2,4-triazol-1-yl)ethan-1-one, via a nucleophilic substitution reaction. This step efficiently installs the triazole moiety.
-
Part 2: Grignard Addition. Construction of the final tertiary alcohol scaffold by reacting the ketone intermediate with a Grignard reagent derived from 2-chlorobenzyl chloride.
This approach segregates the formation of the C-N and C-C bonds into distinct, high-yielding steps, providing excellent control over the final molecular architecture.
References
- 1. bibliotekanauki.pl [bibliotekanauki.pl]
- 2. CN106749057A - Intermediate compound and method for synthesizing prothioconazole - Google Patents [patents.google.com]
- 3. Prothioconazole - Wikipedia [en.wikipedia.org]
- 4. Prothioconazole-desthio | ASCA GmbH Angewandte Synthesechemie Adlershof [asca-berlin.de]
- 5. WO2021074739A1 - An industrial scale process for the preparation of prothioconazole - Google Patents [patents.google.com]
- 6. Page loading... [guidechem.com]
- 7. Improved Process For Manufacture Of Prothioconazole [quickcompany.in]
Application Notes: 1-(1-Chlorocyclopropyl)ethanone as a Pivotal Building Block in Modern Agrochemical Synthesis
Authored for: Researchers, Scientists, and Agrochemical Development Professionals
This guide provides a detailed exploration of 1-(1-Chlorocyclopropyl)ethanone, a highly reactive and versatile chemical intermediate. We will delve into its fundamental properties, its critical role in the synthesis of leading agrochemicals, and provide detailed protocols for its application in the laboratory. The focus is on the causality behind its synthetic utility, grounded in its unique molecular architecture.
Compound Profile and Rationale for Reactivity
This compound (CAS No: 63141-09-3) is an organic compound whose value in chemical synthesis is derived directly from its structure: a cyclopropane ring substituted at the C1 position with both a chlorine atom and an acetyl group.[1] This arrangement creates a molecule primed for specific and efficient chemical transformations.
Key Physicochemical Data
| Property | Value | Source(s) |
| IUPAC Name | This compound | [1][2] |
| CAS Number | 63141-09-3 | [1][2][3] |
| Molecular Formula | C₅H₇ClO | [1][2][4] |
| Molecular Weight | 118.56 g/mol | [1][2][4] |
| Appearance | Liquid | [2][4] |
| Synonyms | 1-chlorocyclopropyl methyl ketone, Acetylcyclopropane chloride | [1][2] |
Structural Basis for Reactivity: The synthetic utility of this compound is rooted in two core structural features:
-
Ring Strain: The cyclopropane ring forces carbon-carbon bond angles to approximately 60°, a significant deviation from the ideal 109.5° for sp³ hybridized carbon. This immense angle strain results in heightened reactivity compared to acyclic or larger ring ketones.[1] The ring is susceptible to opening under certain conditions, offering a pathway to more complex molecular skeletons.
-
Electrophilic Centers: The molecule possesses two key electrophilic sites. The carbonyl carbon of the ethanone group is a classic target for nucleophiles. Furthermore, the carbon atom bonded to the chlorine is activated towards nucleophilic substitution. This dual reactivity allows for sequential and controlled synthetic modifications.
Caption: Chemical structure of this compound.
Core Application: Synthesis of the Fungicide Prothioconazole
The most significant application of this compound in the agrochemical industry is its role as a key precursor in the synthesis of prothioconazole.[1][5] Prothioconazole is a highly effective, broad-spectrum systemic fungicide from the triazole class. It functions as a demethylation inhibitor (DMI), disrupting sterol biosynthesis in the fungal cell membrane, which is essential for fungal growth and development.[6]
The synthetic pathway to prothioconazole leverages the reactivity of the chlorocyclopropyl ketone moiety. The overall workflow involves the initial synthesis of this compound, its subsequent α-chlorination, and a final nucleophilic substitution with 1,2,4-triazole to form the key triazolyl intermediate.
Caption: Prothioconazole synthesis workflow.
Protocol 1: Synthesis of 2-Chloro-1-(1-chlorocyclopropyl)ethanone
The conversion of this compound to its α-chloro derivative, 2-chloro-1-(1-chlorocyclopropyl)ethanone (CAS: 120983-72-4), is a critical step.[7] This second chlorination occurs on the methyl group of the ethanone moiety, creating a highly reactive electrophilic site (C-Cl bond) for the subsequent introduction of the triazole ring via nucleophilic substitution.[5][8]
Rationale: Direct substitution of the chlorine on the cyclopropyl ring by triazole is difficult. By first installing a chlorine on the adjacent carbon, a more reactive site is created, facilitating an efficient Sₙ2 reaction with the triazole nucleophile.
Materials:
-
This compound
-
Dichloromethane (DCM)
-
Methanol
-
Chlorine gas
-
Nitrogen gas for inert atmosphere
-
Ice bath
-
Reaction flask with gas inlet and outlet
Procedure: [9]
-
Set up a reaction flask under a nitrogen atmosphere, equipped with a magnetic stirrer, a gas inlet tube, and a gas outlet connected to a scrubber (e.g., sodium hydroxide solution) to neutralize excess chlorine gas.
-
Charge the flask with this compound and dissolve it in a mixture of dichloromethane (DCM) and a catalytic amount of methanol.
-
Cool the reaction mixture to 0°C using an ice bath.
-
While stirring vigorously, slowly bubble chlorine gas through the solution. Monitor the reaction progress using an appropriate method (e.g., GC or TLC).
-
The reaction is typically continued for several hours (e.g., 3 hours) until the starting material is consumed.[9]
-
Once the reaction is complete, stop the chlorine gas flow and purge the system with nitrogen to remove any residual chlorine.
-
The solvent can be removed under reduced pressure to yield the crude product, which can be purified further if necessary (e.g., by distillation).
Protocol 2: Synthesis of 1-(1-Chlorocyclopropyl)-2-(1,2,4-triazol-1-yl)ethanone
This step represents the core bond-forming reaction where the triazole moiety is introduced. It is a nucleophilic substitution reaction between 2-chloro-1-(1-chlorocyclopropyl)ethanone and 1,2,4-triazole.[8] Research has shown that the efficiency of this reaction can be dramatically improved by using a phase transfer catalyst (PTC).[8]
Rationale for Phase Transfer Catalysis: The reactants, 1,2,4-triazole (often used as its sodium salt) and the chlorinated ketone, have different solubilities in common organic solvents. A PTC, such as a crown ether or a quaternary ammonium salt, facilitates the transfer of the triazole anion from the solid or aqueous phase into the organic phase where the reaction occurs, leading to significantly higher reaction rates and yields.[8]
Materials:
-
2-Chloro-1-(1-chlorocyclopropyl)ethanone
-
1,2,4-Triazole
-
An acid-binding agent/base (e.g., K₂CO₃ or NaOH)
-
Phase Transfer Catalyst (e.g., 18-Crown-6)
-
Organic Solvent (e.g., Toluene or Acetonitrile)
-
Water bath or heating mantle
Optimized Procedure (based on Ji et al., 2017): [8]
-
To a reaction flask, add 1,2,4-triazole, the acid-binding agent (e.g., potassium carbonate), the phase transfer catalyst, and the organic solvent.
-
Stir the mixture to form a uniform suspension.
-
Slowly add a solution of 2-chloro-1-(1-chlorocyclopropyl)ethanone in the same solvent to the flask.
-
Heat the reaction mixture to the optimized temperature (e.g., 65°C) and maintain for the required duration (e.g., 5-7 hours).[8] The optimal conditions (reagent ratios, temperature, and time) should be determined experimentally but published methods report near-quantitative yields under optimized conditions.[8]
-
Monitor the reaction by GC or TLC until the starting material is consumed.
-
After completion, cool the mixture to room temperature (or below, e.g., 15°C) to precipitate the product.[8]
-
Filter the solid precipitate, wash with cold solvent or water to remove salts and unreacted starting materials.
-
The crude product can be recrystallized from a suitable solvent (e.g., ethanol/water mixture) to obtain the pure 1-(1-chlorocyclopropyl)-2-(1,2,4-triazol-1-yl)ethanone intermediate with high purity (e.g., >99%).[8]
Broader Synthetic Potential in Agrochemical Discovery
While the synthesis of prothioconazole is its primary application, the unique reactivity of the cyclopropyl ketone scaffold makes it an attractive starting point for generating novel molecular structures in agrochemical discovery programs. The strained ring system can be utilized in various transformations beyond simple substitution.
For instance, cyclopropyl ketones can participate in formal [3+2] cycloaddition reactions.[1][10] Under specific catalytic conditions (e.g., using samarium(II) iodide), the cyclopropane ring can open and react with alkenes or alkynes to form five-membered spirocyclic rings.[1][10] This provides a powerful method for rapidly building molecular complexity and generating novel scaffolds with sp³-rich features, which are often desirable in the search for new biologically active compounds.
Safety and Handling
This compound is a reactive chemical intermediate and requires careful handling.
-
Hazards: It is classified as a flammable liquid and vapor. It is harmful if swallowed and may cause an allergic skin reaction. It is also harmful to aquatic life with long-lasting effects.[2]
-
Handling: Work in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat.[11] Avoid contact with skin and eyes. Keep away from heat, sparks, and open flames.
-
Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.[11][12]
Conclusion
This compound is more than a simple intermediate; it is a strategic building block whose value is intrinsically linked to its strained-ring structure and tailored reactivity. Its central role in the industrial synthesis of the vital fungicide prothioconazole underscores its importance in modern crop protection. The detailed protocols provided herein demonstrate the practical application of its chemistry, while its potential in cycloaddition reactions highlights its utility for future discovery research. A thorough understanding of its properties, reactivity, and safe handling is essential for any researcher aiming to leverage this potent synthon in the development of next-generation agrochemicals.
References
- 1. Buy this compound | 63141-09-3 [smolecule.com]
- 2. Ethanone, 1-(1-chlorocyclopropyl)- | C5H7ClO | CID 13214306 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. lookchem.com [lookchem.com]
- 4. americanelements.com [americanelements.com]
- 5. nbinno.com [nbinno.com]
- 6. Fungicide Modes of Action | Crop Science US [cropscience.bayer.us]
- 7. nbinno.com [nbinno.com]
- 8. researchgate.net [researchgate.net]
- 9. 2-chloro-1-(1-chlorocyclopropyl)ethanone | 120983-72-4 [chemicalbook.com]
- 10. Alkyl Cyclopropyl Ketones in Catalytic Formal [3 + 2] Cycloadditions: The Role of SmI2 Catalyst Stabilization - PMC [pmc.ncbi.nlm.nih.gov]
- 11. chemicalbook.com [chemicalbook.com]
- 12. What is Cyclopropyl methyl ketone?_Chemicalbook [chemicalbook.com]
Scale-Up Synthesis of 1-(1-Chlorocyclopropyl)ethanone: An Application Note and Protocol
Abstract
This document provides a comprehensive guide for the scale-up synthesis of 1-(1-chlorocyclopropyl)ethanone, a critical chemical intermediate in the production of high-value agrochemicals, notably the broad-spectrum fungicide prothioconazole.[1][2] The protocol focuses on the most industrially viable route: the direct catalytic chlorination of cyclopropyl methyl ketone. This application note details the underlying chemical principles, critical process parameters for robust scale-up, comprehensive safety protocols, and detailed step-by-step procedures for synthesis and purification. The information is tailored for researchers, chemists, and process engineers in the pharmaceutical and agrochemical industries, emphasizing safety, efficiency, and reproducibility.
Part I: Strategic Considerations for Scalable Synthesis
Rationale for Synthetic Route Selection
For the industrial production of this compound, several synthetic avenues could be considered. However, the direct chlorination of cyclopropyl methyl ketone (CMK) emerges as the most practical and economically favorable method for large-scale manufacturing.[1] This pathway offers high atom economy and utilizes readily available starting materials. The core reaction involves the selective substitution of the tertiary hydrogen on the cyclopropyl ring with a chlorine atom.
Alternative multi-step routes, such as those involving the cyclization of chlorinated linear ketones, are often more complex and may result in lower overall yields, making them less suitable for industrial application.[3][4] The direct chlorination approach, when properly optimized, provides good selectivity and high yields, making it the preferred focus for process development and scale-up.[1]
Reaction Mechanism and Catalysis
The direct chlorination of the cyclopropyl ring at the tertiary carbon requires a catalyst to facilitate the reaction. The process typically employs a Lewis acid catalyst, such as a compound containing metallic aluminum (e.g., aluminum chloride or alkylaluminum halides).[1][5] The catalyst polarizes the chlorine molecule, increasing its electrophilicity and enabling the attack on the C-H bond of the cyclopropyl ring, leading to the formation of the desired product and hydrogen chloride (HCl) as a byproduct.
Caption: General Reaction Scheme for Catalytic Chlorination.
Critical Parameters for Scale-Up Success
Transitioning from a lab-scale procedure to a large-scale manufacturing process requires strict control over several key parameters to ensure safety, consistency, and product quality.
-
Temperature Control: This is arguably the most critical parameter. The chlorination reaction is exothermic, and maintaining a low, controlled temperature (typically between -5°C and 15°C) is essential.[5] Inadequate cooling can lead to a runaway reaction and, critically, a decrease in selectivity, promoting the formation of over-chlorinated byproducts such as 2,2-dichloro-1-(1-chlorocyclopropyl)ethanone.[5][6]
-
Reagent Addition Rate: The subsurface introduction of chlorine gas must be carefully controlled. The rate should be matched to the reactor's heat removal capacity and the reaction kinetics to prevent accumulation of unreacted chlorine and to maintain a safe operating temperature.
-
Solvent Selection: Chlorinated solvents like dichloromethane or dichloroethane are commonly used as they are inert under the reaction conditions and facilitate product isolation.[5][6] The weight ratio of the starting material to the solvent is an important factor, typically ranging from 0.5:1 to 4.0:1.[5]
-
Catalyst Loading: The molar percentage of the catalyst relative to the cyclopropyl methyl ketone substrate must be optimized. While a higher catalyst load can increase the reaction rate, it may also lead to the formation of impurities and adds to the cost and complexity of the work-up. A typical range is 0.5-10 mol%.[5]
-
Mixing Efficiency: Efficient agitation is crucial in a gas-liquid reaction system to ensure good mass transfer of chlorine into the liquid phase and to maintain uniform temperature throughout the reactor, preventing localized hot spots.
Part II: Health, Safety, and Environmental (HSE) Protocol
The synthesis of this compound involves highly hazardous materials and requires stringent safety protocols.
Hazard Assessment
| Substance | CAS Number | Key Hazards |
| Chlorine (Gas) | 7782-50-5 | Toxic by inhalation, strong oxidizer, corrosive to respiratory tract. |
| Dichloromethane | 75-09-2 | Suspected carcinogen, skin and eye irritant, volatile. |
| Cyclopropyl Methyl Ketone | 765-43-5 | Flammable liquid and vapor.[7] |
| This compound | 63141-09-3 | Flammable liquid, harmful if swallowed, may cause an allergic skin reaction.[8] |
| Hydrogen Chloride (Gas) | 7647-01-0 | Toxic, corrosive, causes severe skin burns and eye damage. |
| Aluminum-based Catalysts | Various | React violently with water. Corrosive. |
Engineering Controls & Personal Protective Equipment (PPE)
-
Engineering Controls: All operations must be conducted in a well-ventilated chemical fume hood or a contained reactor system. A dedicated gas scrubbing system (e.g., a caustic soda scrubber) is mandatory to neutralize the HCl byproduct and any unreacted chlorine gas. The reactor must be equipped with a reliable cooling system and temperature monitoring.
-
Personal Protective Equipment (PPE):
-
Eye Protection: Tightly fitting safety goggles and a face shield.[9]
-
Hand Protection: Chemical-resistant gloves (e.g., Viton® or a suitable laminate). Gloves must be inspected prior to use.[9][10]
-
Body Protection: Flame-retardant lab coat and chemical-resistant apron. For larger scales, a full chemical suit may be required.[9]
-
Respiratory Protection: In case of inadequate ventilation or potential for exposure, a full-face respirator with appropriate cartridges for organic vapors and acid gases is necessary.[9]
-
Part III: Detailed Scale-Up Synthesis Protocol
This protocol describes a representative procedure on a 2.38 mol scale, adapted from published patent literature.[6]
Materials and Equipment
| Reagents | Equipment |
| Cyclopropyl methyl ketone (200g, ~2.38 mol) | 1000 mL four-neck, round-bottom flask (reactor) |
| Dichloromethane (200g) | Mechanical overhead stirrer with a gas-tight seal |
| Methylaluminum dichloride (MeAlCl₂) (8.95g, 95 mmol) | Thermocouple for internal temperature monitoring |
| Dimethylaluminum chloride (Me₂AlCl) (3.67g, 39.6 mmol) | Gas inlet tube for subsurface gas dispersion |
| Chlorine gas (Cl₂) | Dry ice/acetone or cryocooler bath |
| Nitrogen gas (N₂) | Gas flow meter or mass flow controller |
| Gas scrubber system (containing NaOH solution) | |
| Vacuum pump and fractional distillation apparatus |
Experimental Workflow
Caption: Step-by-step experimental workflow for synthesis.
Step-by-Step Procedure
-
Reactor Setup: Assemble the 1000 mL four-neck flask with the overhead stirrer, thermocouple, gas inlet tube, and a condenser connected to the gas scrubber. Ensure the entire system is dry and purge with nitrogen gas.
-
Reagent Charging: Charge the reactor with cyclopropyl methyl ketone (200g, 2.378 mol) and dichloromethane (200g).[6]
-
Cooling: Begin stirring and cool the reaction mixture to an internal temperature of 15°C using an external cooling bath.[6]
-
Catalyst Addition: Under stirring, carefully add the catalyst components: methylaluminum dichloride (8.95g) and dimethylaluminum chloride (3.67g).[6]
-
Chlorination: Begin introducing chlorine gas through the subsurface inlet tube at a controlled rate of approximately 75 g/h.[6] Monitor the internal temperature closely and adjust the chlorine flow rate and/or cooling bath to maintain the temperature at 15°C.
-
In-Process Control (IPC): Periodically (e.g., every hour), carefully take a small aliquot from the reaction mixture and analyze it by Gas Chromatography (GC) to monitor the disappearance of the starting material and the formation of the product. Continue the reaction until the relative area of cyclopropyl methyl ketone is below a set threshold (e.g., <3%). The typical reaction time is around 3.5 hours.[6]
-
Work-up: Once the reaction is deemed complete by GC analysis, stop the flow of chlorine gas and purge the system with nitrogen to remove any residual chlorine and HCl. Allow the reaction mixture to slowly warm to 30°C.[6]
-
Solvent Removal: Connect the reactor to a rotary evaporator or a similar distillation setup. Remove the dichloromethane solvent by distillation under reduced pressure.[5]
-
Purification: The crude residue is purified by vacuum fractional distillation. Use a well-insulated column (e.g., a 50 cm column with glass ring packing). Collect the fraction boiling at the appropriate temperature and pressure to yield the pure this compound.[5][6]
Expected Results
| Parameter | Typical Value | Reference |
| Starting Material | 200 g (2.38 mol) | [6] |
| Reaction Time | ~3.5 hours | [6] |
| Product Yield | ~343 g (Yield: ~90%) | [6] |
| Product Purity (Post-distillation) | >96% | [6] |
Part IV: Analytical and Quality Control
Ensuring the purity and identity of the final product is essential for its use in subsequent synthetic steps.
-
Gas Chromatography (GC): A GC equipped with a Flame Ionization Detector (FID) is the primary tool for assessing purity and monitoring reaction progress. A non-polar capillary column (e.g., DB-1 or equivalent) is suitable. The method should be able to resolve the starting material, product, solvent, and key potential byproducts like dichlorinated species.
-
High-Performance Liquid Chromatography (HPLC): Reverse-phase HPLC can also be employed for purity analysis, typically using an acetonitrile/water mobile phase on a C18 column.[11]
-
Structural Confirmation: The identity of the final product should be confirmed using standard spectroscopic methods:
-
¹H NMR: The spectrum should be consistent with the structure of this compound.
-
Mass Spectrometry (MS): GC-MS analysis will confirm the molecular weight of the compound (118.03 g/mol for the main isotopologue).
-
References
- 1. Buy this compound | 63141-09-3 [smolecule.com]
- 2. bibliotekanauki.pl [bibliotekanauki.pl]
- 3. Organic Syntheses Procedure [orgsyn.org]
- 4. CN110627627A - Preparation method of 1- (1-chlorocyclopropyl) -2- (2-chlorphenyl) ethanone and intermediate thereof - Google Patents [patents.google.com]
- 5. CN114292178A - Synthetic method of 2-chloro-1- (1-chlorocyclopropyl) ethanone - Google Patents [patents.google.com]
- 6. eureka.patsnap.com [eureka.patsnap.com]
- 7. Ethanone, 1-cyclopropyl- [webbook.nist.gov]
- 8. Ethanone, 1-(1-chlorocyclopropyl)- | C5H7ClO | CID 13214306 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. chemicalbook.com [chemicalbook.com]
- 10. sigmaaldrich.com [sigmaaldrich.com]
- 11. Ethanone, 1-(1-chlorocyclopropyl)- | SIELC Technologies [sielc.com]
Troubleshooting & Optimization
Removal of dichloro and trichloro impurities in 1-(1-Chlorocyclopropyl)ethanone synthesis
A Guide for Researchers, Scientists, and Drug Development Professionals on the Removal of Dichloro and Trichloro Impurities
Welcome to the technical support center for the synthesis of 1-(1-Chlorocyclopropyl)ethanone. This resource is designed to provide in-depth troubleshooting guides and frequently asked questions (FAQs) to assist you in overcoming common challenges related to the formation and removal of dichloro and trichloro impurities during your experiments. As Senior Application Scientists, we have compiled this guide based on established chemical principles and practical field experience to ensure both scientific accuracy and operational success.
I. Frequently Asked Questions (FAQs)
This section addresses common questions regarding the presence of chlorinated impurities in the synthesis of this compound.
Q1: What are the primary dichloro and trichloro impurities observed in the synthesis of this compound?
A1: The most common impurities are the result of over-chlorination of the starting material, cyclopropyl methyl ketone. These are typically:
-
Dichloro-impurity: 2-chloro-1-(1-chlorocyclopropyl)ethanone
-
Trichloro-impurity: 2,2-dichloro-1-(1-chlorocyclopropyl)ethanone
The chlorination occurs on the methyl group of the ethanone moiety.
Q2: How are these dichloro and trichloro impurities formed during the synthesis?
A2: The formation of these impurities is a direct consequence of the reaction mechanism for the chlorination of ketones. The reaction proceeds through the formation of an enol or enolate intermediate, which then attacks the chlorinating agent. The introduction of the first chlorine atom to the alpha-carbon of the ketone makes the remaining alpha-hydrogens more acidic and susceptible to further deprotonation and subsequent chlorination. This leads to the formation of di- and tri-chlorinated byproducts. The extent of this over-chlorination is dependent on reaction conditions such as temperature, reaction time, and the stoichiometry of the chlorinating agent.[1]
Q3: What are the primary methods for removing these chlorinated impurities?
A3: The most common and effective method for removing these impurities on a laboratory and industrial scale is fractional distillation under reduced pressure . This technique takes advantage of the differences in boiling points between the desired product and the more highly chlorinated impurities. For challenging separations or for achieving very high purity, preparative high-performance liquid chromatography (preparative HPLC) can be employed.[2][3][4][5]
Q4: Why is it important to remove these impurities?
A4: The presence of dichloro and trichloro impurities can have significant consequences in subsequent synthetic steps, particularly in the development of pharmaceutical and agrochemical products. These impurities can lead to the formation of undesired side products, reduce the yield and purity of the final active ingredient, and potentially introduce toxicological concerns. Regulatory agencies have strict guidelines on impurity profiling in drug substances.
II. Troubleshooting Guides
This section provides detailed troubleshooting for the removal of dichloro and trichloro impurities.
Troubleshooting Fractional Distillation
Fractional distillation is a powerful technique for separating liquids with different boiling points.[6][7] However, its effectiveness depends on careful control of several parameters.
Problem 1: Poor separation of the desired product from the dichloro-impurity.
-
Underlying Cause: The boiling point difference between this compound (approx. 150.3°C at atmospheric pressure) and 2-chloro-1-(1-chlorocyclopropyl)ethanone (approx. 202.0°C at atmospheric pressure) is significant, which should allow for good separation.[8][9] However, poor separation can occur due to an inefficient distillation setup or improper operating conditions.
-
Solutions:
-
Increase Column Efficiency:
-
Packing Material: Use a column with a high-efficiency packing material, such as structured packing or high-surface-area random packing (e.g., Raschig rings, Vigreux indentations).
-
Column Length: Increase the length of the fractionating column to provide more theoretical plates, which enhances separation.[7]
-
-
Optimize the Reflux Ratio: The reflux ratio is the ratio of the amount of condensate returned to the column to the amount of condensate collected as distillate. A higher reflux ratio improves separation but increases the distillation time. Start with a higher reflux ratio and gradually decrease it as the separation improves.
-
Control the Distillation Rate: A slow and steady distillation rate allows for proper equilibrium to be established on each theoretical plate within the column, leading to better separation.[10]
-
Ensure Proper Insulation: Insulate the distillation column to minimize heat loss and maintain a consistent temperature gradient.
-
Problem 2: Product decomposition during distillation.
-
Underlying Cause: Although this compound is relatively stable, prolonged exposure to high temperatures can lead to decomposition.
-
Solution:
-
Use Reduced Pressure (Vacuum Distillation): Performing the distillation under reduced pressure will lower the boiling points of all components, allowing the separation to be carried out at a lower temperature and minimizing thermal degradation.
-
Problem 3: Inability to remove the trichloro-impurity.
-
Underlying Cause: The boiling point of the trichloro-impurity, 2,2-dichloro-1-(1-chlorocyclopropyl)ethanone, will be significantly higher than that of the dichloro-impurity. Therefore, it should be readily separable by fractional distillation. If it is still present in the final product, it is likely due to a highly inefficient distillation or "bumping" of the distillation pot.
-
Solutions:
-
Ensure Sufficient Theoretical Plates: A highly efficient column is necessary to remove high-boiling point impurities.
-
Use a Stir Bar or Boiling Chips: To prevent bumping, which can carry less volatile components into the distillate, use a magnetic stir bar or fresh boiling chips in the distillation flask.[10]
-
Collect Fractions Carefully: Monitor the distillation temperature closely. A sharp rise in temperature after the main fraction has been collected indicates the distillation of a higher-boiling component. Discard this fraction.
-
Data Presentation: Boiling Points of Key Compounds
| Compound | Structure | Molecular Weight ( g/mol ) | Boiling Point (°C at atm. pressure) |
| This compound | C5H7ClO | 118.56 | ~150.3[8] |
| 2-chloro-1-(1-chlorocyclopropyl)ethanone | C5H6Cl2O | 153.01 | ~202.0[9][11] |
| 2,2-dichloro-1-(1-chlorocyclopropyl)ethanone | C5H5Cl3O | 187.45 | >202.0 (Estimated) |
III. Experimental Protocols
Protocol 1: Fractional Distillation for Impurity Removal
This protocol provides a general procedure for the purification of this compound using fractional distillation under reduced pressure.
Materials:
-
Crude this compound
-
Round-bottom flask
-
Fractionating column (e.g., Vigreux or packed column)
-
Distillation head with thermometer
-
Condenser
-
Receiving flasks
-
Vacuum source and gauge
-
Heating mantle with stirrer
-
Boiling chips or magnetic stir bar
-
Insulating material (e.g., glass wool or aluminum foil)
Procedure:
-
Setup: Assemble the fractional distillation apparatus as shown in the diagram below. Ensure all joints are properly sealed.
-
Charging the Flask: Charge the round-bottom flask with the crude this compound and add a few boiling chips or a magnetic stir bar. Do not fill the flask more than two-thirds full.
-
Initiate Vacuum: Slowly apply vacuum to the system, monitoring the pressure with a gauge. A pressure of 10-20 mmHg is a good starting point.
-
Heating: Begin heating the flask gently with the heating mantle.
-
Equilibration: Allow the system to equilibrate by adjusting the heat input to establish a steady reflux in the column.
-
Fraction Collection:
-
Slowly begin to collect the distillate. The first fraction will likely contain any lower-boiling impurities and residual solvent.
-
Monitor the temperature at the distillation head. As the desired product begins to distill, the temperature should stabilize at its boiling point at the given pressure. Collect this fraction in a clean receiving flask.
-
A significant increase in temperature indicates the onset of the distillation of higher-boiling impurities. At this point, stop the collection of the pure fraction.
-
-
Shutdown: Once the desired product has been collected, remove the heat source and allow the system to cool before slowly releasing the vacuum.
Protocol 2: Analytical Method Development for Impurity Profiling
This section provides a starting point for developing analytical methods to quantify the levels of dichloro and trichloro impurities.
A. Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful technique for separating and identifying volatile and semi-volatile compounds.
-
Column: A non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness) is a good starting point.
-
Carrier Gas: Helium at a constant flow rate of 1.0-1.5 mL/min.
-
Injector Temperature: 250-280°C.
-
Oven Temperature Program:
-
Initial temperature: 50-100°C, hold for 1-2 minutes.
-
Ramp: 10-20°C/min to 280-300°C.
-
Hold: 5-10 minutes at the final temperature.
-
-
MS Detector:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Scan Range: 40-300 m/z.
-
-
Sample Preparation: Dilute a small amount of the sample in a suitable solvent (e.g., dichloromethane or ethyl acetate) to a concentration of approximately 1 mg/mL.
B. High-Performance Liquid Chromatography (HPLC)
HPLC is suitable for a wide range of compounds and can be used for both analytical and preparative purposes.
-
Column: A C18 reversed-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size) is a common choice.
-
Mobile Phase: A gradient of acetonitrile and water is a good starting point.
-
Solvent A: Water
-
Solvent B: Acetonitrile
-
Gradient: Start with a higher percentage of water and gradually increase the percentage of acetonitrile.
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30-40°C.
-
Detection: UV detector at a wavelength where all compounds have some absorbance (e.g., 210 nm or 220 nm).
-
Sample Preparation: Dissolve the sample in the mobile phase or a compatible solvent to a concentration of approximately 1 mg/mL and filter through a 0.45 µm syringe filter.
IV. Visualizations
Reaction Pathway Diagram
References
- 1. gilson.com [gilson.com]
- 2. agilent.com [agilent.com]
- 3. Flash and Prep HPLC Solutions - Pharmaceutical Technology [pharmaceutical-technology.com]
- 4. Preparative HPLC Systems : SHIMADZU (Shimadzu Corporation) [shimadzu.com]
- 5. Preparative HPLC | Teledyne LABS [teledynelabs.com]
- 6. m.youtube.com [m.youtube.com]
- 7. Purification [chem.rochester.edu]
- 8. 2-Chloro-1-(1-chlorocyclopropyl)ethanone - Protheragen [protheragen.ai]
- 9. lookchem.com [lookchem.com]
- 10. benchchem.com [benchchem.com]
- 11. 120983-72-4 CAS MSDS (2-chloro-1-(1-chlorocyclopropyl)ethanone) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
How to improve the yield of 1-(1-Chlorocyclopropyl)ethanone
An Application Scientist's Guide to Optimizing the Synthesis of 1-(1-Chlorocyclopropyl)ethanone
Welcome to the technical support center for the synthesis of this compound (CAS No. 63141-09-3). As a key intermediate in the production of valuable agrochemicals like the fungicide prothioconazole, achieving a high yield and purity of this compound is critical for downstream success.[1][2]
This guide is designed for chemistry professionals engaged in process development and synthesis. Here, we move beyond basic protocols to address the common challenges and nuances of this reaction, providing actionable solutions grounded in chemical principles.
Overview of the Primary Synthetic Route
The most efficient and industrially relevant method for synthesizing this compound is through the direct, catalyzed chlorination of cyclopropyl methyl ketone.[1] While older methods using reagents like sulfuryl chloride often resulted in lower yields (around 75%) and significant byproduct formation, modern approaches utilizing chlorine gas with a metallic aluminum catalyst can achieve yields exceeding 90% with high selectivity.[1][3]
This guide focuses on troubleshooting and optimizing this superior catalytic chlorination method.
Core Reaction Scheme
Caption: General workflow for the synthesis of this compound.
Troubleshooting Guide: Common Issues & Solutions
This section addresses the most frequent challenges encountered during the synthesis in a practical Q&A format.
Question 1: My yield is consistently low (<80%). What are the likely causes and how can I fix them?
Answer: Low yield is a multifaceted issue. Let's break down the potential causes systematically.
-
Cause A: Sub-optimal Reaction Conditions The interplay between temperature, reaction time, and catalyst loading is critical. Early methods often suffered from poor control over these parameters.
Solution: Implement a controlled and optimized reaction protocol. Modern methods emphasize low-temperature chlorination to enhance selectivity.[3]
-
Temperature Control: Maintain the reaction temperature between -5°C and 15°C.[3] Lower temperatures disfavor over-chlorination, a primary cause of yield loss.
-
Catalyst Selection & Loading: Use a metallic aluminum catalyst such as Methylaluminum dichloride (MeAlCl₂) or Dimethylaluminum chloride (Me₂AlCl).[3] The catalyst loading is typically between 0.5-10 mol% relative to the cyclopropyl methyl ketone.[3] These catalysts are crucial for improving the reaction's selectivity.
-
Reaction Time: Monitor the reaction progress using Gas Chromatography (GC). Reactions can take from 3.5 to 14 hours.[3] Stopping the reaction at the point of maximum product concentration, before significant byproduct formation occurs, is key.
-
-
Cause B: Formation of Byproducts The most common yield-reducing side reactions are the formation of di- and tri-chlorinated ketones, such as 2-chloro-1-(1-chlorocyclopropyl)ethanone and 2,2-dichloro-1-(1-chlorocyclopropyl)ethanone.[3]
Solution:
-
Control Chlorinating Agent Addition: Use a mass flow controller for the introduction of chlorine gas. The total amount of chlorine should be between 2.0-2.5 molar equivalents of the starting ketone.[3] A slow and steady feed rate (e.g., 20-80 g/h depending on scale) prevents localized high concentrations of Cl₂, which leads to over-chlorination.[3]
-
Efficient Mixing: Ensure your reaction vessel has adequate agitation to maintain a homogenous reaction mixture. Poor mixing can create "hot spots" of high chlorine concentration.
-
-
Cause C: Loss During Workup and Purification The product is purified by fractional distillation under reduced pressure.[1] Improper technique can lead to significant product loss.
Solution:
-
Efficient Solvent Removal: Before distillation, remove the reaction solvent (e.g., dichloromethane) under reduced pressure at a low temperature (30-35°C) to minimize thermal degradation.[3]
-
Optimized Fractional Distillation: Use an efficient distillation column (e.g., a 50cm column with glass ring packing). Collect the fraction at approximately 100-102°C under a vacuum of -0.1 MPa.[3] Fractions collected at lower temperatures can be recycled into subsequent reaction batches to maximize overall yield.
-
Caption: Troubleshooting logic for addressing low product yield.
Question 2: My final product is contaminated with 2,2-dichloro-1-(1-chlorocyclopropyl)ethanone. How can I avoid this?
Answer: This is a classic case of over-chlorination. The methyl group of your starting material is being chlorinated in addition to the desired cyclopropyl ring position.
Solution: The key is selectivity.
-
Revisit Temperature Control: This is your primary defense. Running the reaction at the lower end of the recommended range (e.g., -5°C) significantly increases the activation energy barrier for the second chlorination on the methyl group, thus favoring the mono-chlorinated product.
-
Stoichiometry is Paramount: Do not "push" the reaction with excess chlorine gas. Use a slight excess (2.0-2.5 eq) and stop the reaction once GC analysis shows the consumption of the starting material has plateaued.[3]
-
Catalyst Choice: The use of MeAlCl₂ or a mixture of MeAlCl₂ and Me₂AlCl has been shown to provide high selectivity, leading to product mixtures with over 95% of the desired 2-chloro-1-(1-chlorocyclopropyl)ethanone before purification.[3]
Experimental Protocols & Data
Optimized Synthesis Protocol
This protocol synthesizes insights from multiple high-yield preparations.[3]
-
Reactor Setup: To a 1L four-neck flask equipped with a mechanical stirrer, thermometer, gas inlet tube, and a condenser connected to a three-stage aqueous absorption trap for HCl gas, add cyclopropyl methyl ketone (e.g., 200g, 2.378 mol) and dichloromethane (200g).
-
Cooling & Catalyst Addition: Cool the solution to -5°C using an appropriate cooling bath. Under stirring, add the metallic aluminum catalyst (e.g., MeAlCl₂, 1.34g, 11.8 mmol).
-
Chlorination: Begin bubbling chlorine gas through the solution at a controlled rate (e.g., ~25 g/h). Monitor the internal temperature closely to ensure it does not rise above 0°C.
-
Reaction Monitoring: Periodically take aliquots from the reaction mixture and analyze by GC to monitor the disappearance of the starting material and the appearance of the product and byproducts. Continue chlorine addition for approximately 14 hours or until the GC analysis shows an optimal product-to-byproduct ratio.
-
Workup: Once the reaction is complete, slowly warm the mixture to 30°C and remove the dichloromethane solvent via reduced pressure distillation.
-
Purification: Fit the flask with a 50cm rectification column and perform a vacuum distillation (-0.1 MPa). Collect the pure this compound fraction at a vapor temperature of 100-102°C. This procedure can yield the final product with a purity of >96% and an overall yield of >90%.
Table 1: Comparison of Optimized Reaction Conditions
| Parameter | Example 1 | Example 2[3] | Key Insight |
| Starting Material | Cyclopropyl methyl ketone | Cyclopropyl methyl ketone | Consistent starting material. |
| Catalyst | MeAlCl₂ | MeAlCl₂ & Me₂AlCl | Metallic aluminum catalysts are essential. |
| Solvent | Dichloroethane | Dichloromethane | Chlorinated solvents are standard. |
| Temperature | -5°C | 15°C | Lower temperatures favor selectivity. |
| Reaction Time | 14.0 h | 3.5 h | Time depends on Cl₂ feed rate and temp. |
| Final Purity (Post-Distillation) | 97% | 96% | High purity is achievable. |
| Reported Yield | 91.0% | 90.6% | Optimized methods give >90% yield. |
Frequently Asked Questions (FAQs)
Q: Can I perform this reaction without a solvent? A: While some patents may describe solvent-free conditions, using a solvent like dichloromethane is highly recommended. It helps to dissipate heat from the exothermic chlorination, maintain a fluid reaction medium at low temperatures, and improve overall reaction control.
Q: What is the best analytical method to monitor the reaction? A: Gas Chromatography (GC) with a Flame Ionization Detector (FID) is the ideal method. It allows for rapid quantification of the starting material, the desired product, and the primary chlorinated byproducts, enabling you to make informed decisions about the reaction endpoint.
Q: How should I handle and store the final product? A: this compound can be corrosive and toxic.[1] It should be handled with appropriate personal protective equipment (PPE). For storage, it is recommended to keep it under an inert atmosphere (nitrogen or argon) at refrigerated temperatures (2-8°C) to ensure long-term stability.[4]
Q: Are there alternative synthesis routes? A: Other routes exist, such as the cyclization of 3,5-dichloro-2-pentanone in the presence of a base.[5] However, the direct chlorination of cyclopropyl methyl ketone is generally more efficient and cost-effective for large-scale production.[1]
References
- 1. Buy this compound | 63141-09-3 [smolecule.com]
- 2. 2-Chloro-1-(1-chlorocyclopropyl)ethanone | 120983-72-4 | Benchchem [benchchem.com]
- 3. CN114292178A - Synthetic method of 2-chloro-1- (1-chlorocyclopropyl) ethanone - Google Patents [patents.google.com]
- 4. file.leyan.com [file.leyan.com]
- 5. CN105859533A - Preparation method for 1-acetyl-1-chloro-cyclopropane - Google Patents [patents.google.com]
Technical Support Center: Optimizing the Chlorination of Cyclopropyl Methyl Ketone
Welcome to the Technical Support Center for the optimization of the chlorination of cyclopropyl methyl ketone. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance, troubleshooting strategies, and frequently asked questions (FAQs) to ensure the success of your experiments. Our focus is on providing practical, field-tested insights grounded in scientific principles to help you navigate the nuances of this important synthetic transformation.
Introduction: The Chemistry of Chlorinating Cyclopropyl Methyl Ketone
The α-chlorination of cyclopropyl methyl ketone is a critical step in the synthesis of various pharmaceutical and agrochemical intermediates. The reaction's success hinges on achieving high regioselectivity for the methyl group while preserving the integrity of the strained cyclopropyl ring. This guide will address the common challenges encountered in this process and provide robust solutions.
The primary goal is the selective formation of 1-chloro-1-cyclopropylethanone. The reaction proceeds via the formation of an enol or enolate intermediate, which then attacks an electrophilic chlorine source.[1] However, the presence of two enolizable positions (the methyl group and the cyclopropyl ring) and the inherent strain of the three-membered ring introduce complexities that can lead to undesired side reactions.
Frequently Asked Questions (FAQs)
Q1: What are the most common chlorinating agents for cyclopropyl methyl ketone, and how do I choose the right one?
A1: Several chlorinating agents can be employed, each with its own advantages and disadvantages. The optimal choice depends on your desired selectivity, scale, and safety considerations.[2]
| Chlorinating Agent | Key Advantages | Key Disadvantages | Recommended For |
| Sulfuryl Chloride (SO₂Cl₂) | - Readily available and inexpensive- Can be highly reactive | - Can lead to over-chlorination (dichlorination)- Generates corrosive HCl and SO₂ byproducts- Can promote ring-opening under certain conditions | - Reactions where dichlorination is acceptable or desired- Experienced users comfortable with handling corrosive reagents |
| N-Chlorosuccinimide (NCS) | - Solid, easy to handle, and safer than SO₂Cl₂- Generally provides good selectivity for monochlorination | - Byproduct (succinimide) can sometimes complicate purification- May require a catalyst or initiator (e.g., acid, light) | - Selective monochlorination- Smaller scale reactions where ease of handling is a priority |
| Trichloroisocyanuric Acid (TCCA) | - High chlorine content by weight- Stable, solid reagent | - Can be less selective than NCS- Byproducts can be complex | - Cost-effective chlorination on a larger scale |
| Phosgene (with catalyst) | - Can be used in catalytic systems | - Extremely toxic gas requiring specialized handling | - Industrial-scale synthesis with appropriate safety infrastructure |
Q2: My reaction is producing a significant amount of dichlorinated product. How can I improve selectivity for monochlorination?
A2: The formation of 2,2-dichloro-1-(1-chlorocyclopropyl) ethanone is a common side reaction, particularly with highly reactive chlorinating agents like sulfuryl chloride.[3] Here are several strategies to enhance monochlorination:
-
Stoichiometry Control: Carefully control the stoichiometry of the chlorinating agent. Use of a slight excess (e.g., 1.05-1.1 equivalents) is often sufficient. Adding the chlorinating agent slowly to the reaction mixture can also help maintain a low concentration and reduce the likelihood of a second chlorination event.
-
Reaction Temperature: Lowering the reaction temperature generally increases selectivity by favoring the kinetic product (monochlorination) over the thermodynamic product (dichlorination).
-
Choice of Chlorinating Agent: As mentioned in Q1, using a milder reagent like N-Chlorosuccinimide (NCS) can significantly improve selectivity for the monochlorinated product.[2]
-
Reaction Monitoring: Closely monitor the reaction progress using techniques like Gas Chromatography-Mass Spectrometry (GC-MS) to stop the reaction once the starting material is consumed and before significant dichlorination occurs.[4]
Q3: I suspect the cyclopropyl ring is opening during my reaction. How can I confirm this and prevent it?
A3: Ring-opening of the cyclopropyl group is a significant concern due to the inherent ring strain. This can occur via radical or carbocationic pathways, especially under harsh reaction conditions.[5]
-
Confirmation of Ring-Opening:
-
GC-MS Analysis: Look for unexpected peaks in your chromatogram with mass-to-charge ratios corresponding to ring-opened and chlorinated products.
-
NMR Spectroscopy: The characteristic signals of the cyclopropyl protons (typically in the upfield region of a ¹H NMR spectrum) will be absent in ring-opened products.[6] Instead, you will observe signals corresponding to an unsaturated, chlorinated aliphatic chain.
-
-
Prevention Strategies:
-
Avoid Harsh Acidity: Strong Brønsted or Lewis acids can protonate the carbonyl oxygen, increasing the electrophilicity of the cyclopropyl ring and making it more susceptible to nucleophilic attack and subsequent opening.[5]
-
Control Temperature: High temperatures can promote radical-mediated ring-opening.
-
Choose Appropriate Solvents: The choice of solvent can influence the stability of intermediates. Protic solvents might facilitate ring-opening in some cases.
-
Use Milder Chlorinating Agents: Reagents like NCS are generally less prone to inducing ring-opening compared to more aggressive reagents.
-
Troubleshooting Guide
This section provides a structured approach to resolving common issues encountered during the chlorination of cyclopropyl methyl ketone.
Problem 1: Low Yield or Incomplete Conversion
| Potential Cause | Diagnostic Check | Recommended Solution |
| Insufficiently Activated Reagent | Review your reaction conditions. Is an acid catalyst or initiator required for your chosen chlorinating agent (e.g., NCS)? | Add a catalytic amount of a Brønsted acid (e.g., acetic acid) or use photochemical initiation if using NCS. |
| Decomposition of Product or Starting Material | Analyze the crude reaction mixture by GC-MS for the presence of degradation byproducts. | Lower the reaction temperature and shorten the reaction time. Ensure the reaction is worked up promptly upon completion. |
| Suboptimal Reaction Temperature | Is the reaction being run at the recommended temperature for the chosen chlorinating agent and solvent? | Experiment with a range of temperatures to find the optimal balance between reaction rate and product stability. |
| Moisture in the Reaction | Was the glassware properly dried? Were anhydrous solvents used? | Ensure all glassware is oven-dried and the reaction is performed under an inert atmosphere (e.g., nitrogen or argon). Use freshly distilled or commercially available anhydrous solvents. |
Problem 2: Poor Regioselectivity (Chlorination on the Cyclopropyl Ring)
| Potential Cause | Diagnostic Check | Recommended Solution |
| Reaction Conditions Favoring Thermodynamic Control | High reaction temperatures and prolonged reaction times can lead to the formation of the more thermodynamically stable product, which may involve chlorination on the cyclopropyl ring. | Employ kinetic control by using lower reaction temperatures and shorter reaction times. |
| Mechanism of Chlorination | Radical chlorination might exhibit different regioselectivity compared to ionic pathways. | If using a radical-initiated process, consider switching to an acid-catalyzed method with an electrophilic chlorine source to favor attack at the more nucleophilic enol/enolate of the methyl group. |
| Steric Hindrance | While the methyl group is generally more accessible, bulky solvents or reagents could potentially influence the site of attack. | Experiment with different solvents of varying polarity and steric bulk. |
Problem 3: Difficult Purification
| Potential Cause | Diagnostic Check | Recommended Solution |
| Close Boiling Points of Products and Byproducts | Does your purified product still show impurities by GC-MS or NMR? | Fractional distillation is often necessary to separate the desired monochlorinated product from the starting material and dichlorinated byproducts.[7] Use a distillation column with a high number of theoretical plates and carefully control the distillation rate and temperature. |
| Formation of Azeotropes | Is it difficult to remove the solvent or a specific impurity even with distillation? | Consider a different workup procedure, such as an aqueous wash to remove water-soluble impurities before distillation. In some cases, changing the solvent for the reaction can prevent the formation of problematic azeotropes. |
| Succinimide Byproduct from NCS | Is a solid precipitating during workup or distillation? | If using NCS, the succinimide byproduct can often be removed by filtration or an aqueous wash before distillation. |
Experimental Protocols
Protocol 1: Selective Monochlorination using N-Chlorosuccinimide (NCS)
This protocol is designed to favor the formation of the monochlorinated product with high selectivity.
Materials:
-
Cyclopropyl methyl ketone
-
N-Chlorosuccinimide (NCS)
-
Anhydrous solvent (e.g., dichloromethane or chloroform)
-
Catalytic amount of acetic acid (optional)
-
Round-bottom flask, condenser, magnetic stirrer, and heating mantle
-
Inert atmosphere setup (nitrogen or argon)
Procedure:
-
Set up a dry round-bottom flask equipped with a magnetic stir bar, reflux condenser, and an inlet for an inert gas.
-
Charge the flask with cyclopropyl methyl ketone and the anhydrous solvent.
-
Begin stirring and purge the system with the inert gas.
-
Add N-Chlorosuccinimide (1.05 equivalents) to the solution. If desired, add a catalytic amount of acetic acid.
-
Heat the reaction mixture to a gentle reflux (the optimal temperature may need to be determined empirically, typically between 40-60 °C).
-
Monitor the reaction progress by GC-MS.
-
Once the starting material is consumed, cool the reaction mixture to room temperature.
-
Filter the mixture to remove the precipitated succinimide.
-
Wash the filtrate with a saturated sodium bicarbonate solution, followed by brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by fractional distillation under reduced pressure.
Visualizing Reaction Pathways and Troubleshooting
Diagram 1: General Reaction Scheme for α-Chlorination
Caption: Reaction pathway for the chlorination of cyclopropyl methyl ketone.
Diagram 2: Troubleshooting Workflow for Low Yield
Caption: A step-by-step guide to troubleshooting low reaction yields.
References
- 1. Alpha Halogenation of Enols and Enolates - Chemistry Steps [chemistrysteps.com]
- 2. benchchem.com [benchchem.com]
- 3. CN110862310A - Synthesis method of cyclopropyl methyl ketone - Google Patents [patents.google.com]
- 4. The role of GC-MS and LC-MS in the discovery of drinking water disinfection by-products - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. Cyclopropyl methyl ketone(765-43-5) 1H NMR spectrum [chemicalbook.com]
- 7. CN105622369A - Method for preparing cyclopropyl methyl ketone - Google Patents [patents.google.com]
Troubleshooting low conversion in prothioconazole intermediate synthesis
Welcome to the technical support center for prothioconazole intermediate synthesis. This guide is designed for researchers, scientists, and drug development professionals to navigate and troubleshoot common challenges encountered during the synthesis of key prothioconazole intermediates. Our goal is to provide you with in-depth, field-proven insights to optimize your reaction yields and ensure the integrity of your experimental outcomes. This guide is structured in a question-and-answer format to directly address the specific issues you may face.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Category 1: Issues Related to the Triazole Moiety Introduction
Question 1: My reaction to introduce the 1,2,4-triazole ring is showing low conversion. What are the likely causes and how can I improve the yield?
Low conversion in the N-alkylation of 1,2,4-triazole is a frequently encountered issue, often stemming from the inherent properties of the triazole itself and the reaction conditions.
Core Problem: Solubility and Reactivity of 1,2,4-Triazole
1,2,4-triazole has poor solubility in many common organic solvents, which can lead to a heterogeneous reaction mixture and incomplete reaction.[1][2] This is a primary cause of low yields.
Troubleshooting Workflow: Low Conversion in Triazole Alkylation
Caption: Troubleshooting workflow for low conversion in triazole alkylation.
Detailed Solutions:
-
Solvent System Optimization:
-
Polar Aprotic Solvents: Employ polar aprotic solvents like DMF (N,N-Dimethylformamide) or DMSO (Dimethyl sulfoxide) where 1,2,4-triazole has better solubility.
-
Phase Transfer Catalysis (PTC): In a biphasic system (e.g., THF/water), a phase transfer catalyst can be highly effective. The PTC transports the triazole anion from the aqueous phase to the organic phase where the reaction with the electrophile occurs.[1]
-
-
Base Selection:
-
The choice of base is critical. A strong base is required to deprotonate the triazole. If a solid base like K₂CO₃ is used, ensure it is finely powdered and vigorously stirred.
-
Consider stronger, more soluble bases like sodium hydride (NaH) or potassium hexamethyldisilazide (KHMDS) for more efficient deprotonation.
-
-
Formation of Regioisomers:
-
Under basic conditions, 1,2,4-triazole can be alkylated at either the N1 or N4 position, leading to the formation of regioisomers.[3][4][5] The formation of the undesired isomer consumes starting material and reduces the yield of the target prothioconazole intermediate.
-
Mitigation Strategy: The choice of base and solvent can influence the regioselectivity. Careful screening of reaction conditions is necessary. Analysis of the crude product by NMR or LC-MS is essential to identify and quantify the formation of regioisomers.
-
Experimental Protocol: Optimized N-Alkylation using Phase Transfer Catalysis
-
To a stirred mixture of 2-chloro-1-(1-chlorocyclopropyl)ethanone and 1,2,4-triazole in a mixed solvent of THF and water, add a suitable phase transfer catalyst (e.g., a quaternary ammonium salt).[1]
-
Add the base (e.g., solid K₂CO₃) and heat the reaction mixture to the desired temperature.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, perform a standard aqueous work-up, extract with an organic solvent, and purify the product.
Category 2: Challenges in Grignard and Coupling Reactions
Question 2: I am experiencing low yields in the Grignard reaction step to form the tertiary alcohol. What are the common pitfalls?
The Grignard reaction is a powerful tool for C-C bond formation, but its success is highly dependent on stringent experimental conditions. Low yields are often traced back to issues with the Grignard reagent itself or competing side reactions.
Core Problems:
-
Grignard Reagent Quality: The Grignard reagent may not have formed in high yield, or it may have degraded upon standing.
-
Presence of Water: Grignard reagents are highly sensitive to moisture. Trace amounts of water in the glassware, solvents, or starting materials will quench the reagent and reduce the yield.
-
Side Reactions: Enolization of the ketone starting material by the Grignard reagent can be a significant side reaction. Additionally, coupling byproducts can form.[6]
Table 1: Troubleshooting the Grignard Reaction Step
| Symptom | Potential Cause | Recommended Action |
| Low conversion of starting ketone | Poor quality or insufficient Grignard reagent. | Ensure all glassware is oven-dried. Use anhydrous solvents. Titrate the Grignard reagent before use to determine its exact concentration. |
| Formation of a significant amount of a dimeric byproduct | Wurtz-type coupling of the Grignard reagent with the starting halide. | Add the halide slowly to the magnesium turnings during Grignard formation. Ensure the reaction is not overheating. |
| Isolation of starting ketone and a reduced alcohol | Enolization of the ketone followed by reduction upon workup. | Use a less sterically hindered Grignard reagent if possible. Consider the use of cerium(III) chloride to suppress enolization. |
Experimental Protocol: Best Practices for Grignard Reagent Formation and Use
-
Apparatus: Assemble the reaction glassware and dry it thoroughly in an oven at >120°C for several hours. Allow to cool in a desiccator or under a stream of dry nitrogen or argon.
-
Solvents: Use anhydrous solvents. Diethyl ether and THF are common choices. Ensure they are freshly distilled from a suitable drying agent or obtained from a commercial source in sealed bottles.
-
Initiation: If the reaction is difficult to initiate, add a small crystal of iodine or a few drops of 1,2-dibromoethane.
-
Reaction: Once the Grignard reagent is formed, add the ketone substrate dropwise at a low temperature (e.g., 0°C or -78°C) to minimize side reactions.
-
Quenching: Quench the reaction carefully by slowly adding a saturated aqueous solution of ammonium chloride.
Category 3: Final Steps and Purification
Question 3: My final intermediate is pure by NMR, but the isolated yield after recrystallization is very low. How can I improve my recovery?
Low recovery after recrystallization is a common issue that can often be resolved by optimizing the crystallization procedure.[7]
Core Problems:
-
Excessive Solvent: Using too much solvent is the most common reason for low recovery, as a significant portion of the product will remain in the mother liquor.[7]
-
Inappropriate Solvent Choice: The ideal solvent should dissolve the compound well when hot but poorly when cold. If the compound is too soluble even at low temperatures, recovery will be poor.[7]
-
Premature Crystallization: If the solution cools too quickly during hot filtration, the product can crystallize on the filter paper or in the funnel.[7]
Decision Tree: Optimizing Recrystallization Yield
References
- 1. bibliotekanauki.pl [bibliotekanauki.pl]
- 2. researchgate.net [researchgate.net]
- 3. Improved Process For Manufacture Of Prothioconazole [quickcompany.in]
- 4. WO2018010539A1 - Synthesis method and intermediate for prothioconazole and enantiomer thereof - Google Patents [patents.google.com]
- 5. WO2021074739A1 - An industrial scale process for the preparation of prothioconazole - Google Patents [patents.google.com]
- 6. Synthesis process of intermediate of prothioconazole | Semantic Scholar [semanticscholar.org]
- 7. benchchem.com [benchchem.com]
Technical Support Center: Storage and Handling of 1-(1-Chlorocyclopropyl)ethanone
Welcome to our dedicated technical support center for 1-(1-Chlorocyclopropyl)ethanone (CAS 63141-09-3). This resource is designed for researchers, scientists, and drug development professionals to ensure the long-term stability and integrity of this critical chemical intermediate. Improper storage can lead to degradation, impacting experimental outcomes and product purity. This guide provides in-depth troubleshooting advice and answers to frequently asked questions to help you maintain the quality of your this compound.
Part 1: Frequently Asked Questions (FAQs) on Storage and Stability
This section addresses common queries regarding the optimal storage conditions and expected shelf-life of this compound.
Q1: What are the ideal storage conditions for this compound?
A1: To ensure maximum stability, this compound should be stored under an inert atmosphere (e.g., argon or nitrogen) at a controlled temperature of 2-8°C.[1] It is crucial to protect the compound from moisture, light, and oxygen, which can promote degradation. The use of amber glass vials with tightly sealed caps is recommended to prevent photodegradation.
Q2: Why is an inert atmosphere necessary for storing this compound?
A2: this compound, like many reactive organic intermediates, can be sensitive to atmospheric oxygen.[2][3][4] Oxidative degradation pathways can be initiated or accelerated by the presence of oxygen, leading to the formation of impurities. Blanketing the storage container with an inert gas displaces oxygen and minimizes this risk.
Q3: How does temperature affect the stability of this compound?
A3: Elevated temperatures can provide the activation energy for various degradation reactions. For ketones, and particularly strained systems like cyclopropyl ketones, thermal decomposition can occur, leading to ring-opening or other rearrangements.[5][6] Refrigeration at 2-8°C significantly slows down the kinetics of these potential degradation pathways, thereby extending the shelf-life of the compound.
Q4: What is the expected shelf-life of this compound under recommended storage conditions?
A4: When stored under the ideal conditions of 2-8°C under an inert atmosphere and protected from light and moisture, this compound is expected to remain stable for an extended period. However, as a reactive intermediate, it is best practice to re-analyze the purity of the material if it has been in storage for over a year or if there are any visual changes to the substance (e.g., color change).
Q5: Can I store this compound at room temperature for short periods?
A5: While short-term exposure to room temperature during transportation or handling is generally acceptable, prolonged storage at ambient temperatures is not recommended.[1] Each period of exposure to higher temperatures can contribute to a gradual accumulation of degradation products. For critical applications, minimizing time outside of refrigerated storage is crucial.
Part 2: Troubleshooting Guide to Degradation
This guide provides a systematic approach to identifying and addressing potential degradation of this compound in your laboratory.
Issue 1: Visible Changes in the Stored Sample
Symptom: The normally colorless to light yellow oil has darkened or changed in viscosity.
Potential Cause: This is often an indicator of chemical degradation. The formation of polymeric materials or conjugated systems can lead to a darker appearance.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for visible changes in the sample.
Issue 2: Inconsistent Experimental Results
Symptom: Reactions using an older batch of this compound are giving lower yields or unexpected byproducts compared to a fresh batch.
Potential Cause: The presence of degradation impurities in the older batch can interfere with the desired reaction pathway. These impurities may compete in the reaction or inhibit the catalyst.
Troubleshooting Steps:
-
Confirm the Identity of Byproducts: Analyze the reaction mixture using GC-MS or LC-MS to identify the unexpected byproducts.
-
Analyze the Starting Material: Run a purity analysis on the older batch of this compound. Pay close attention to any impurity peaks that are not present in the fresh batch.
-
Hypothesize Degradation Pathway: Based on the identified impurities, infer the likely degradation pathway (see Part 3 for common pathways).
-
Remediation: If the starting material is found to be impure, it should either be purified (e.g., by distillation) or a new, pure batch should be used.
Part 3: Understanding Degradation Pathways
A foundational understanding of the potential degradation mechanisms is key to prevention. For this compound, the primary concerns are hydrolysis, photodegradation, and thermal decomposition.
A. Hydrolysis
The α-chloro ketone functionality is susceptible to hydrolysis, particularly in the presence of moisture and basic or acidic conditions.[7][8][9]
Mechanism: Nucleophilic attack of water on the carbonyl carbon, followed by elimination of the chloride ion, can lead to the formation of 1-(1-hydroxycyclopropyl)ethanone.
Caption: Simplified hydrolysis pathway of this compound.
B. Photodegradation
Chlorinated organic compounds can be susceptible to degradation upon exposure to UV light.[10][11][12][13][14] This can involve the homolytic cleavage of the carbon-chlorine bond to form radical species.
Mechanism: UV light can induce the formation of a cyclopropyl acyl radical and a chlorine radical. These highly reactive species can then participate in a variety of secondary reactions, leading to a complex mixture of byproducts.
Caption: General overview of photodegradation.
Part 4: Analytical Protocols for Quality Control
Regularly assessing the purity of your this compound is a critical component of good laboratory practice.
Gas Chromatography (GC) with Electron Capture Detection (ECD) or Mass Spectrometry (MS)
GC is an excellent method for assessing the purity of volatile compounds like this compound.
Protocol:
-
Sample Preparation: Prepare a dilute solution of the compound in a suitable solvent (e.g., ethyl acetate or dichloromethane).
-
Instrumentation:
-
Injector: Split/splitless injector at a temperature of 250°C.
-
Column: A mid-polarity capillary column (e.g., DB-5ms or equivalent) is a good starting point.
-
Oven Program: Start at a low temperature (e.g., 50°C) and ramp up to a higher temperature (e.g., 280°C) to ensure the elution of any less volatile impurities.
-
Detector: An ECD is highly sensitive to chlorinated compounds.[15][16][17] Alternatively, a mass spectrometer (MS) can be used for both quantification and identification of impurities.
-
-
Data Analysis: Integrate the peak areas to determine the relative purity of the sample. For MS detection, analyze the mass spectra of any impurity peaks to aid in their identification.
Table 1: Example GC Parameters
| Parameter | Setting |
| Injection Volume | 1 µL |
| Carrier Gas | Helium |
| Column Flow | 1.0 mL/min |
| Oven Program | 50°C (1 min), ramp to 280°C at 15°C/min, hold for 5 min |
Part 5: Best Practices for Handling and Storage
To ensure the longevity and purity of your this compound, adhere to the following best practices:
-
Inert Atmosphere: Always handle and store the compound under an inert atmosphere. Purge vials with argon or nitrogen before sealing.
-
Temperature Control: Store at 2-8°C in a designated and properly labeled refrigerator.
-
Light Protection: Use amber vials or wrap clear vials in aluminum foil to protect from light.
-
Moisture Prevention: Ensure that storage containers are dry and tightly sealed. When removing from cold storage, allow the container to warm to room temperature before opening to prevent condensation.[1]
-
Material Compatibility: Store in glass containers with PTFE-lined caps. Avoid prolonged contact with incompatible materials such as strong bases, oxidizing agents, and certain plastics that may be susceptible to attack by chlorinated ketones.[18][19][20][21]
-
Inventory Management: Date all incoming material and practice a "first-in, first-out" inventory system to ensure that older stock is used first.
By implementing these guidelines, you can significantly mitigate the risk of degradation and ensure the quality and reliability of your experimental results when using this compound.
References
- 1. lumiprobe.com [lumiprobe.com]
- 2. faculty.uobasrah.edu.iq [faculty.uobasrah.edu.iq]
- 3. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 4. UPSC Notes on Reactive Intermediates in Organic Chemistry by Unacademy [unacademy.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Thermal Decomposition of 2-Cyclopentenone - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Chloroketone hydrolysis by chymotrypsin and N-methylhistidyl-57-chymotrypsin: implications for the mechanism of chymotrypsin inactivation by chloroketones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. matec-conferences.org [matec-conferences.org]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Kinetics and mechanisms of UV-photodegradation of chlorinated organics in the gas phase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. scispace.com [scispace.com]
- 13. Oxidative destruction of chlorinated persistent organic pollutants by hydroxyl radicals via ozone and UV light irradiation - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 14. Photodegradation mechanism of organic contaminants mediated by chlorinated algal organic matter - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. agilent.com [agilent.com]
- 16. pubs.usgs.gov [pubs.usgs.gov]
- 17. documents.thermofisher.com [documents.thermofisher.com]
- 18. Incompatibility of Common Laboratory Chemicals - Lab Safety - Grand Valley State University [gvsu.edu]
- 19. vumc.org [vumc.org]
- 20. List of Incompatible Chemicals – Laboratory Safety [wp.stolaf.edu]
- 21. ehso.emory.edu [ehso.emory.edu]
Validation & Comparative
A Comparative Guide to Chlorinating Agents in the Synthesis of Cyclopropyl Methyl Ketone
Introduction: The Significance of Cyclopropyl Methyl Ketone
Cyclopropyl methyl ketone (CMK) is a pivotal chemical intermediate, indispensable in the synthesis of a wide array of valuable compounds, particularly in the pharmaceutical and agrochemical sectors.[1] Its unique molecular architecture, characterized by a strained three-membered ring adjacent to a carbonyl group, imparts specific reactivity that is leveraged in the creation of complex molecules.[2] CMK is a key building block in the synthesis of anti-HIV drugs like Efavirenz, as well as fungicides such as Cyprodinil and Cyproconazole.[1] Given its industrial importance, the efficiency and robustness of its synthetic route are of paramount concern to researchers and process chemists.
This guide provides an in-depth, objective comparison of various chlorinating agents employed in the synthesis of cyclopropyl methyl ketone, with a focus on the most prevalent pathway: the intramolecular cyclization of 5-chloro-2-pentanone. We will delve into the mechanistic nuances, performance metrics, and practical considerations associated with different chlorination strategies, supported by experimental data and protocols to inform your synthetic choices.
Synthetic Pathways to Cyclopropyl Methyl Ketone: An Overview
Historically, several routes to cyclopropyl methyl ketone have been explored, including the thermal decomposition of acetylcyclopropanecarboxylic acid and the reaction of cyclopropyl cyanide with a Grignard reagent.[1][3] However, these methods are often hampered by the inaccessibility of starting materials and low yields.[1][3]
The most widely adopted and industrially viable synthesis commences with the formation of a 5-halo-2-pentanone, which subsequently undergoes an intramolecular cyclization under basic conditions to yield the desired cyclopropyl methyl ketone.[2][4] A common precursor for 5-chloro-2-pentanone is α-acetyl-γ-butyrolactone, which upon reaction with hydrochloric acid, undergoes ring-opening and decarboxylation to afford the chlorinated ketone intermediate.[4][5][6][7] An alternative starting material is 2-methylfuran, which can be converted to acetyl-n-propanol and then chlorinated.[8]
The critical step in these sequences is the chlorination reaction. The choice of chlorinating agent significantly impacts the overall efficiency, safety, and scalability of the process. In the following sections, we will compare the traditional use of hydrochloric acid with other potential chlorinating agents for the synthesis of the key 5-chloro-2-pentanone intermediate or for the direct α-chlorination of a ketone precursor in alternative pathways.
Caption: Common synthetic routes to cyclopropyl methyl ketone.
Comparison of Chlorinating Agents
The selection of a chlorinating agent is a critical decision in the synthesis of cyclopropyl methyl ketone, influencing not only the yield and purity of the product but also the safety and environmental impact of the process. While the use of concentrated hydrochloric acid for the conversion of α-acetyl-γ-butyrolactone to 5-chloro-2-pentanone is well-established, other reagents are commonly employed for the α-chlorination of ketones and are worth considering in the broader context of organic synthesis.
| Chlorinating Agent | Reagent Type | Typical Yield (%) | Reaction Conditions | Key Advantages | Key Disadvantages |
| Hydrochloric Acid (HCl) | Inorganic Acid | 79-90% for 5-chloro-2-pentanone from α-acetyl-γ-butyrolactone[5] | Heated, aqueous | Readily available, cost-effective, combines ring-opening, decarboxylation, and chlorination in one step. | Highly corrosive, generates significant aqueous waste. |
| N-Chlorosuccinimide (NCS) | N-Chloroimide | Good to Excellent[9] | Room temp. to reflux, often with acid or base catalyst[10] | Mild reaction conditions, high selectivity for monochlorination, safer to handle than many alternatives.[9] | Often requires a catalyst, byproduct (succinimide) needs to be removed. |
| Sulfuryl Chloride (SO₂Cl₂) | Inorganic Chloride | Moderate to High[9] | 10-20 °C | Powerful and effective, readily available. | Highly corrosive and toxic, can lead to dichlorination, evolves HCl gas.[9] |
| Phosphorus Pentachloride (PCl₅) | Inorganic Chloride | Varies | Varies | Effective for chlorinating a variety of functional groups.[11][12] | Solid byproduct (POCl₃) can complicate workup, moisture-sensitive.[13] |
| Thionyl Chloride (SOCl₂) | Inorganic Chloride | Varies | Varies | Gaseous byproducts (SO₂ and HCl) are easily removed.[13][14] | Highly reactive and corrosive. |
In-Depth Analysis of Chlorinating Agents
Hydrochloric Acid (HCl): The Workhorse Reagent
In the context of the synthesis from α-acetyl-γ-butyrolactone, concentrated hydrochloric acid serves a multifaceted role. It not only acts as the chlorinating agent but also facilitates the hydrolytic ring-opening of the lactone and subsequent decarboxylation. This one-pot approach is a significant advantage in terms of process simplicity.[7][8] However, the harsh acidic conditions and the generation of large volumes of acidic aqueous waste are notable drawbacks, particularly for large-scale industrial production.
N-Chlorosuccinimide (NCS): The Mild and Selective Alternative
N-Chlorosuccinimide is a versatile and widely used reagent for the α-chlorination of ketones.[10][15] Its popularity stems from its solid, easy-to-handle nature and its ability to effect chlorination under mild conditions, often at room temperature or with gentle heating.[9][10] This can be particularly advantageous when dealing with sensitive substrates. The reaction typically proceeds via an acid- or base-catalyzed enolization of the ketone, followed by an electrophilic attack by the chlorine atom of NCS.[10] While not the standard reagent for the primary synthesis of 5-chloro-2-pentanone from α-acetyl-γ-butyrolactone, it is a superior choice for the selective α-chlorination of other ketone precursors.
Caption: General mechanism for the α-chlorination of ketones using NCS.
Sulfuryl Chloride (SO₂Cl₂) and Phosphorus Pentachloride (PCl₅): The Power Players
Sulfuryl chloride and phosphorus pentachloride are potent chlorinating agents.[9][12] SO₂Cl₂ is known for its effectiveness but also for its high corrosivity and tendency to cause over-chlorination, leading to dichlorinated byproducts.[9] PCl₅ is also a strong chlorinating agent, but the workup can be complicated by the need to remove the phosphorus oxychloride (POCl₃) byproduct.[13] For these reasons, they are often reserved for substrates that are resistant to chlorination by milder reagents.
Thionyl Chloride (SOCl₂): The Convenient, but Aggressive, Option
Thionyl chloride is another powerful chlorinating agent, frequently used for converting carboxylic acids to acid chlorides.[11] A significant advantage of SOCl₂ is that its byproducts, sulfur dioxide (SO₂) and hydrogen chloride (HCl), are gases, which simplifies product purification.[13][14][16] However, its high reactivity and corrosive nature necessitate careful handling.
Experimental Protocols
Protocol 1: Synthesis of 5-Chloro-2-pentanone from α-Acetyl-γ-butyrolactone using Hydrochloric Acid
This procedure is adapted from the well-established method described in Organic Syntheses.[4]
Materials:
-
α-Acetyl-γ-butyrolactone (3 moles)
-
Concentrated hydrochloric acid (450 ml)
-
Water (525 ml)
-
Ether
-
Calcium chloride
Procedure:
-
In a 2-liter distilling flask equipped with a condenser, combine the α-acetyl-γ-butyrolactone, concentrated hydrochloric acid, and water.
-
Heat the mixture. Carbon dioxide evolution will be observed.
-
Continue distillation until approximately 900 ml of distillate is collected.
-
Add an additional 450 ml of water to the distilling flask and collect another 300 ml of distillate.
-
Separate the organic layer from the distillate and extract the aqueous layer with ether (3 x 150 ml).
-
Combine the organic layer and the ether extracts and dry over anhydrous calcium chloride.
-
Remove the ether by distillation to obtain crude 5-chloro-2-pentanone. The product can be further purified by vacuum distillation.
Protocol 2: Synthesis of Cyclopropyl Methyl Ketone from 5-Chloro-2-pentanone
This procedure is also based on the method from Organic Syntheses.[4]
Materials:
-
Crude 5-chloro-2-pentanone (approx. 3 moles)
-
Sodium hydroxide (4.5 moles)
-
Water
-
Potassium carbonate
-
Ether
-
Calcium chloride
Procedure:
-
In a 2-liter three-necked flask equipped with a stirrer and a reflux condenser, prepare a solution of sodium hydroxide in water.
-
Add the crude 5-chloro-2-pentanone to the sodium hydroxide solution over 15-20 minutes.
-
Heat the mixture to reflux for 1 hour.
-
Slowly add more water and continue to reflux for an additional hour.
-
Arrange the apparatus for distillation and distill the water-ketone mixture.
-
Saturate the aqueous layer of the distillate with potassium carbonate.
-
Separate the upper layer of cyclopropyl methyl ketone.
-
Extract the aqueous layer with ether.
-
Combine the organic layer and the ether extracts and dry over anhydrous calcium chloride.
-
Remove the ether by distillation and purify the cyclopropyl methyl ketone by fractional distillation.
Conclusion and Recommendations
For the industrial-scale synthesis of cyclopropyl methyl ketone via the 5-chloro-2-pentanone intermediate derived from α-acetyl-γ-butyrolactone, the use of concentrated hydrochloric acid remains the most direct and cost-effective method. Its ability to perform a multi-step transformation in a single operation is a significant process advantage. However, for laboratory-scale synthesis or for substrates that are sensitive to harsh acidic conditions, N-Chlorosuccinimide (NCS) presents a compelling alternative for the α-chlorination of ketone precursors. Its milder reaction conditions, higher selectivity, and improved safety profile make it a more refined choice in many research and development settings.[9] The more aggressive chlorinating agents like SO₂Cl₂, PCl₅, and SOCl₂ are generally less preferred for this specific transformation due to their potential for side reactions and more challenging handling and workup procedures. The ultimate choice of chlorinating agent will depend on a careful evaluation of the specific synthetic context, scale, safety considerations, and economic factors.
References
- 1. Page loading... [guidechem.com]
- 2. benchchem.com [benchchem.com]
- 3. What is Cyclopropyl methyl ketone?_Chemicalbook [chemicalbook.com]
- 4. Organic Syntheses Procedure [orgsyn.org]
- 5. Preparation of Methyl cyclopropyl ketone - Chempedia - LookChem [lookchem.com]
- 6. Page loading... [guidechem.com]
- 7. CN102643179A - Preparation method of cyclopropyl methyl ketone - Google Patents [patents.google.com]
- 8. CN110862310A - Synthesis method of cyclopropyl methyl ketone - Google Patents [patents.google.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. masterorganicchemistry.com [masterorganicchemistry.com]
- 12. researchgate.net [researchgate.net]
- 13. quora.com [quora.com]
- 14. Acid chlorides can be made from carboxylic acids using SOCl2 or PCl5 [ns1.almerja.com]
- 15. Page loading... [guidechem.com]
- 16. reddit.com [reddit.com]
A Researcher's Guide to Alternatives for 1-(1-Chlorocyclopropyl)ethanone in Synthesis
In the landscape of modern organic synthesis, particularly in the development of agrochemicals and pharmaceuticals, the strategic introduction of the cyclopropyl moiety is of paramount importance. The strained three-membered ring can impart unique conformational rigidity, metabolic stability, and electronic properties to a molecule. 1-(1-Chlorocyclopropyl)ethanone has emerged as a valuable building block, most notably as a key intermediate in the synthesis of the broad-spectrum fungicide, prothioconazole.[1][2][3][4][5] However, reliance on a single building block can present limitations in terms of synthetic flexibility, accessibility, and the exploration of novel chemical space.
This guide provides an in-depth comparison of viable alternative reagents and synthetic strategies to this compound for the synthesis of functionalized cyclopropyl ketones and their derivatives. We will delve into the mechanistic underpinnings, practical considerations, and experimental data of established cyclopropanation reactions, offering researchers and drug development professionals a comprehensive toolkit for navigating this critical area of chemical synthesis.
Understanding the Role of this compound
This compound is a bifunctional molecule featuring a ketone and a chlorinated quaternary center on the cyclopropane ring. Its primary utility lies in its role as a precursor to 2-(1-chlorocyclopropyl)-1-(2-chlorophenyl)-3-(1,2,4-triazol-1-yl)propan-2-ol, the active ingredient in prothioconazole. The synthesis of this key intermediate typically involves the chlorination of cyclopropyl methyl ketone.[1] The subsequent reaction cascade involves further chlorination and nucleophilic substitution with 1,2,4-triazole.[2][5]
The core synthetic transformation facilitated by this compound is the introduction of a 1-acetyl-1-chlorocyclopropyl group. Therefore, alternative reagents should be evaluated on their ability to either construct this moiety or provide a functionalized cyclopropyl ring that can be readily converted to the desired target.
Key Alternative Strategies for Cyclopropyl Ketone Synthesis
Several powerful and versatile methods for cyclopropane synthesis can be considered as alternatives to a synthetic strategy reliant on this compound. These methods often offer different advantages in terms of substrate scope, stereocontrol, and functional group tolerance.
The Corey-Chaykovsky Reaction
The Corey-Chaykovsky reaction is a classic and highly reliable method for the synthesis of cyclopropanes from α,β-unsaturated carbonyl compounds.[6][7][8] The reaction involves the addition of a sulfur ylide, typically generated from a sulfonium or sulfoxonium salt, to an enone.
Mechanistic Rationale: The reaction proceeds via a conjugate addition of the ylide to the enone, forming a zwitterionic intermediate. Subsequent intramolecular nucleophilic attack of the enolate on the carbon bearing the sulfonium group, with concomitant displacement of the sulfur-containing leaving group (e.g., dimethyl sulfoxide or dimethyl sulfide), leads to the formation of the cyclopropane ring.[8]
Experimental Data Snapshot:
| Substrate Type | Reagent | Conditions | Yield | Reference |
| α,β-Unsaturated Ketones | Dimethylsulfoxonium methylide | DMSO, rt to 60 °C | Good to Excellent | [9] |
| Chalcones | Trimethylsulfonium iodide / Base | DMSO, rt | High | [8] |
| Enals | Dimethylsulfonium methylide | THF, low temp. | Good | [10] |
Advantages:
-
High Yields: Generally provides good to excellent yields for a wide range of α,β-unsaturated carbonyls.
-
Safety: Avoids the use of highly toxic or explosive reagents like diazomethane.
-
Functional Group Tolerance: Tolerant of a variety of functional groups.
Limitations:
-
Substrate Requirement: Requires an α,β-unsaturated carbonyl precursor.
-
Stereoselectivity: While often diastereoselective, achieving high enantioselectivity can require chiral sulfur ylides or catalysts.
Caption: Corey-Chaykovsky Reaction Workflow.
The Simmons-Smith Reaction
The Simmons-Smith reaction is a stereospecific method for the cyclopropanation of alkenes using an organozinc carbenoid, typically generated from diiodomethane and a zinc-copper couple.[11][12][13] To generate cyclopropyl ketones, this reaction would typically be performed on an enol ether or silyl enol ether of a ketone.
Mechanistic Rationale: The active reagent, iodomethylzinc iodide (ICH₂ZnI), is believed to exist in equilibrium with bis(iodomethyl)zinc and zinc iodide. The reaction with an alkene is thought to proceed through a concerted, "butterfly" transition state, where the methylene group is delivered to the same face of the double bond, thus ensuring stereospecificity.[11][14]
Experimental Data Snapshot:
| Substrate Type | Reagent | Conditions | Yield | Reference |
| Alkenes | CH₂I₂ / Zn-Cu | Ether, reflux | Good | [11] |
| Allylic Alcohols | Et₂Zn / CH₂I₂ | CH₂Cl₂, 0 °C to rt | High (diastereoselective) | [13] |
| Enol Ethers | Et₂Zn / CH₂I₂ | DCE, rt | High | [11] |
Advantages:
-
Stereospecificity: The stereochemistry of the starting alkene is retained in the cyclopropane product.
-
Directed Cyclopropanation: The presence of a hydroxyl group can direct the cyclopropanation to the syn face, allowing for high diastereoselectivity.[13]
-
Functional Group Tolerance: Tolerates a wide range of functional groups.
Limitations:
-
Stoichiometric Zinc: Requires stoichiometric amounts of the zinc reagent.
-
Reagent Preparation: The activity of the zinc-copper couple can be variable. The Furukawa modification using diethylzinc (Et₂Zn) can offer better reproducibility.[11]
-
Cost: Diiodomethane is relatively expensive.
Caption: Simmons-Smith Reaction Workflow.
Kulinkovich Reaction and Subsequent Oxidation
The Kulinkovich reaction provides an efficient route to 1-substituted cyclopropanols from esters and Grignard reagents in the presence of a titanium(IV) alkoxide catalyst.[1][15][16] The resulting cyclopropanols can then be oxidized to the corresponding cyclopropyl ketones.
Mechanistic Rationale: The reaction proceeds through the formation of a titanacyclopropane intermediate from the Grignard reagent and the titanium catalyst. This titanacyclopropane then reacts with the ester via a double alkylation process to form the cyclopropanol product after workup.[15][17]
Experimental Data Snapshot:
| Substrate Type | Reagent | Conditions | Yield (Cyclopropanol) | Reference |
| Esters | EtMgBr / Ti(OiPr)₄ | THF, rt | High | [1][15] |
| Lactones | EtMgBr / Ti(OiPr)₄ | Ether, rt | Good | [18] |
| Amides | iPrMgCl / Ti(OiPr)₄ | THF, rt | Good (for cyclopropylamines) | [1] |
Advantages:
-
Readily Available Starting Materials: Utilizes common esters and Grignard reagents.
-
Versatility: Can be adapted to synthesize cyclopropylamines from amides or nitriles.[1]
-
Diastereoselectivity: Can exhibit high diastereoselectivity with certain substrates.[15]
Limitations:
-
Two-Step Process: Requires a subsequent oxidation step to obtain the cyclopropyl ketone.
-
Grignard Reagent Requirement: Requires a Grignard reagent with β-hydrogens.
-
Stoichiometric Titanium (in some cases): While catalytic versions exist, some protocols require stoichiometric amounts of the titanium reagent.
Caption: Kulinkovich Reaction and Oxidation Sequence.
Transition Metal-Catalyzed Cyclopropanations
The decomposition of diazo compounds by transition metal catalysts, particularly those based on rhodium and copper, is a powerful and versatile method for generating metal carbenes that readily undergo cyclopropanation with alkenes.[19] This approach offers access to a wide range of substituted cyclopropanes with high levels of stereocontrol.
Mechanistic Rationale: A transition metal catalyst reacts with a diazo compound to form a metal carbene intermediate. This electrophilic carbene is then transferred to the nucleophilic double bond of an alkene in a concerted or stepwise manner to form the cyclopropane ring. The use of chiral ligands on the metal catalyst can induce high enantioselectivity.
Experimental Data Snapshot:
| Substrate Type | Reagent | Catalyst | Conditions | Yield & Selectivity | Reference |
| Styrene | Ethyl diazoacetate | Rh₂(OAc)₄ | CH₂Cl₂, rt | High yield | [19] |
| Electron-deficient alkenes | Aryldiazoacetates | Chiral Rh(II) catalysts | CH₂Cl₂, rt | High yield, up to 98% ee | [19] |
| Alkenes | Vinyldiazomethanes | Chiral Rh(II) prolinate | CH₂Cl₂, rt | High diastereo- and enantioselectivity | [20] |
Advantages:
-
High Efficiency and Selectivity: Can achieve high yields and excellent stereoselectivity, including enantioselectivity with chiral catalysts.
-
Broad Substrate Scope: Applicable to a wide variety of alkenes and diazo compounds.
-
Catalytic: Requires only a catalytic amount of the transition metal complex.
Limitations:
-
Diazo Compounds: Requires the use of potentially explosive and toxic diazo compounds, which necessitates careful handling.
-
Catalyst Cost: Rhodium and other precious metal catalysts can be expensive.
-
Competing Reactions: Can sometimes lead to side reactions such as C-H insertion.[21]
Alternative Synthetic Routes to Prothioconazole Intermediates
Given that the primary application of this compound is in the synthesis of prothioconazole, it is pertinent to consider alternative synthetic strategies for the fungicide that bypass this specific intermediate. Several routes have been explored that involve different key bond-forming steps. For example, some patented methods describe the synthesis of prothioconazole and its analogs starting from different precursors, potentially avoiding the use of Grignard reactions which can have safety risks in industrial production.[22] Other approaches focus on constructing the triazole ring at a different stage of the synthesis or using alternative sulfur sources.[23][24][25]
Comparative Analysis and Recommendations
The choice of an alternative reagent to this compound will be dictated by the specific synthetic goal, available starting materials, and desired level of stereocontrol.
| Method | Key Precursor(s) | Main Advantages | Main Disadvantages | Best Suited For |
| Corey-Chaykovsky | α,β-Unsaturated Ketone | High yields, operational simplicity, safety | Requires unsaturated precursor, stereocontrol can be challenging | Rapid construction of simple cyclopropyl ketones from enones. |
| Simmons-Smith | Alkene / Enol Ether | High stereospecificity, directed cyclopropanation | Stoichiometric zinc, expensive reagents, variable reagent activity | Diastereoselective synthesis, especially with directing groups. |
| Kulinkovich/Oxidation | Ester, Grignard Reagent | Readily available starting materials, versatile | Two-step process, requires specific Grignard reagents | Accessing 1-substituted cyclopropyl ketones from esters. |
| Transition Metal-Catalyzed | Alkene, Diazo Compound | High efficiency, excellent stereocontrol, catalytic | Use of hazardous diazo compounds, expensive catalysts | Asymmetric synthesis and access to highly functionalized cyclopropanes. |
Recommendations for Researchers:
-
For the rapid synthesis of a simple achiral cyclopropyl ketone where an α,β-unsaturated precursor is readily available, the Corey-Chaykovsky reaction offers a robust and high-yielding approach.
-
When high diastereoselectivity is paramount, particularly in the presence of a directing hydroxyl group, the Simmons-Smith reaction is the method of choice.
-
If the desired substitution pattern is best accessed from an ester, the Kulinkovich reaction followed by oxidation provides a reliable two-step sequence.
-
For the synthesis of chiral, highly functionalized cyclopropyl ketones, transition metal-catalyzed cyclopropanation with a suitable chiral catalyst is the most powerful strategy, provided the necessary safety precautions for handling diazo compounds are in place.
Experimental Protocols
Protocol 1: Corey-Chaykovsky Cyclopropanation of an α,β-Unsaturated Ketone
This protocol is a general procedure adapted from the literature.[8]
-
To a stirred suspension of trimethylsulfonium iodide (1.65 eq) in dry DMSO (sufficient to make a ~0.4 M solution) under an inert atmosphere (N₂ or Ar), add a solution of potassium tert-butoxide (1.65 eq) in DMSO.
-
Stir the resulting mixture at room temperature until the salt completely dissolves.
-
Add the α,β-unsaturated ketone (1.0 eq) to the ylide solution.
-
Stir the reaction mixture at room temperature for 2 hours, monitoring by TLC.
-
Upon completion, quench the reaction by adding water.
-
Extract the aqueous layer with diethyl ether or ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired cyclopropyl ketone.
Protocol 2: Simmons-Smith Cyclopropanation of an Enol Ether
This protocol is a general procedure based on the Furukawa modification.[11]
-
To a flame-dried flask under an inert atmosphere, add a solution of the enol ether (1.0 eq) in anhydrous 1,2-dichloroethane (DCE).
-
Cool the solution to 0 °C and add diethylzinc (1.1 M solution in toluene, 2.2 eq) dropwise.
-
Add diiodomethane (2.2 eq) dropwise, maintaining the temperature at 0 °C.
-
Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.
-
Carefully quench the reaction at 0 °C by the slow addition of a saturated aqueous solution of NH₄Cl.
-
Extract the mixture with diethyl ether (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
The resulting cyclopropanone acetal can be hydrolyzed to the ketone under acidic conditions (e.g., aqueous HCl in THF).
-
Purify the cyclopropyl ketone by column chromatography.
Conclusion
While this compound is a valuable and commercially important intermediate, a wealth of alternative reagents and methodologies exist for the synthesis of cyclopropyl ketones and their derivatives. The Corey-Chaykovsky and Simmons-Smith reactions offer classic, reliable approaches with distinct advantages in terms of starting material requirements and stereocontrol. The Kulinkovich reaction provides a unique entry point from esters, and transition metal-catalyzed methods represent the state-of-the-art for asymmetric cyclopropanation. By understanding the mechanistic nuances, advantages, and limitations of each of these alternatives, researchers can make more informed decisions in the design and execution of their synthetic strategies, ultimately enabling the more efficient and versatile construction of complex molecules containing the valuable cyclopropane motif.
References
- 1. Kulinkovich reaction - Wikipedia [en.wikipedia.org]
- 2. Diastereoselective silacyclopropanations of functionalized chiral alkenes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. bibliotekanauki.pl [bibliotekanauki.pl]
- 6. Johnson–Corey–Chaykovsky reaction - Wikipedia [en.wikipedia.org]
- 7. Corey-Chaykovsky Reaction [organic-chemistry.org]
- 8. Corey-Chaykovsky Reactions | NROChemistry [nrochemistry.com]
- 9. researchgate.net [researchgate.net]
- 10. alfa-chemistry.com [alfa-chemistry.com]
- 11. Simmons–Smith reaction - Wikipedia [en.wikipedia.org]
- 12. Simmons-Smith Reaction [organic-chemistry.org]
- 13. Simmons–Smith Cyclopropanation: A Multifaceted Synthetic Protocol toward the Synthesis of Natural Products and Drugs: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Kyoto University Research Information Repository [repository.kulib.kyoto-u.ac.jp]
- 15. Kulinkovich Reaction [organic-chemistry.org]
- 16. Kulinkovich Reaction: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 17. m.youtube.com [m.youtube.com]
- 18. The Kulinkovich hydroxycyclopropanation reaction in natural product synthesis - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 19. Rhodium-catalyzed enantioselective cyclopropanation of electron deficient alkenes - PMC [pmc.ncbi.nlm.nih.gov]
- 20. 39. Enantioselective synthesis of vinylcyclopropanes by rhodium(II) catalyzed decomposition of vinyldiazomethanes in the presence of alkenes - The Davies Group [scholarblogs.emory.edu]
- 21. Controlling Factors for C—H Functionalization versus Cyclopropanation of Dihydronaphthalenes - PMC [pmc.ncbi.nlm.nih.gov]
- 22. WO2020134104A1 - Preparation method for prothioconazole - Google Patents [patents.google.com]
- 23. Frontiers | Synthesis methods of 1,2,3-/1,2,4-triazoles: A review [frontiersin.org]
- 24. Synthesis methods of 1,2,3-/1,2,4-triazoles: A review - PMC [pmc.ncbi.nlm.nih.gov]
- 25. 1H-1,2,4-Triazole synthesis [organic-chemistry.org]
A Comparative Guide to the Reactivity of 1-(1-Chlorocyclopropyl)ethanone and Its Analogs for Synthetic Applications
In the landscape of modern organic synthesis, particularly in the development of agrochemicals and pharmaceuticals, the strategic use of highly functionalized intermediates is paramount. 1-(1-Chlorocyclopropyl)ethanone and its analogs represent a class of valuable building blocks, prized for the unique reactivity imparted by the strained cyclopropyl ring in conjunction with an α-halo ketone moiety. This guide provides an in-depth technical comparison of the reactivity of this compound and its key analogs, supported by experimental data and mechanistic insights to aid researchers in optimizing their synthetic strategies.
Introduction: The Synthetic Potential of α-Halocyclopropyl Ketones
The 1-chlorocyclopropyl ethanone scaffold is a cornerstone in the synthesis of a variety of complex molecules. Its significance is notably highlighted in the industrial production of the broad-spectrum fungicide, prothioconazole.[1] The inherent ring strain of the cyclopropane, combined with the electronic effects of the chlorine atom and the carbonyl group, creates a molecule primed for a range of chemical transformations. Understanding the subtle yet significant differences in reactivity between the parent compound and its analogs is crucial for controlling reaction outcomes, improving yields, and minimizing byproduct formation.
This guide will focus on a comparative analysis of three primary reaction pathways:
-
Nucleophilic Substitution: A fundamental reaction for introducing new functional groups.
-
Favorskii Rearrangement: A characteristic reaction of α-halo ketones leading to ring contraction or rearrangement.
-
Ring-Opening Reactions: Leveraging the strain of the cyclopropyl ring to generate linear structures.
We will primarily compare this compound with its more reactive analog, 2-chloro-1-(1-chlorocyclopropyl)ethanone, and discuss the expected reactivity of other halogenated analogs based on established chemical principles.
Comparative Reactivity in Nucleophilic Substitution
Nucleophilic substitution is one of the most widely utilized reactions involving this class of compounds, particularly for the synthesis of prothioconazole precursors.[2] The primary sites for nucleophilic attack are the carbon bearing the chlorine on the cyclopropyl ring and the α-carbon of the ethanone moiety.
The Effect of α-Chlorination on Reactivity
A key analog for comparison is 2-chloro-1-(1-chlorocyclopropyl)ethanone. Experimental evidence and established principles of organic chemistry indicate that the presence of the second chlorine atom on the α-carbon significantly enhances the electrophilicity of the carbonyl carbon and the adjacent carbon atom. This leads to a marked increase in reactivity towards nucleophiles.[3]
Table 1: Comparison of Reactivity in Nucleophilic Substitution
| Compound | Structure | Key Reactive Site for SN2 | Relative Reactivity | Mechanistic Rationale |
| This compound | α-carbon of the ethanone | Lower | The methyl protons are less acidic, making enolate formation less favorable. The carbonyl carbon is the primary electrophilic site. | |
| 2-Chloro-1-(1-chlorocyclopropyl)ethanone | ![]() | α-carbon of the ethanone | Higher | The α-chloro substituent is a strong electron-withdrawing group, increasing the electrophilicity of the α-carbon and stabilizing the transition state of nucleophilic attack. |
Experimental Protocol: Synthesis of a Prothioconazole Intermediate
The nucleophilic substitution of 2-chloro-1-(1-chlorocyclopropyl)ethanone with 1,2,4-triazole is a well-documented and optimized industrial process.[2]
Detailed Protocol:
-
Reaction Setup: In a reaction vessel equipped with a stirrer, thermometer, and reflux condenser, dissolve 1,2,4-triazole and an acid-binding agent (e.g., potassium carbonate) in a suitable solvent system (e.g., a mixture of THF and water).
-
Reagent Addition: Slowly add a solution of 2-chloro-1-(1-chlorocyclopropyl)ethanone to the reaction mixture at room temperature. The addition is typically done dropwise to control the exothermic nature of the reaction.
-
Reaction Conditions: Heat the mixture to a specific temperature (e.g., 65°C) and maintain for a set period (e.g., 5-7 hours) to ensure complete conversion.[4] The progress of the reaction can be monitored by a suitable analytical technique like GC-MS.
-
Work-up and Isolation: After the reaction is complete, cool the mixture and remove the solvent under reduced pressure. The residue is then subjected to an extractive work-up, followed by washing and drying to yield the crude product.
-
Purification: The final product, 1-(1-chlorocyclopropyl)-2-(1,2,4-triazol-1-yl)ethan-1-one, can be purified by recrystallization to achieve high purity (typically >99%).[2]
Caption: Workflow for the nucleophilic substitution reaction.
Favorskii Rearrangement: A Potential Side Reaction and Synthetic Opportunity
The Favorskii rearrangement is a characteristic reaction of α-halo ketones in the presence of a base, leading to the formation of carboxylic acid derivatives, often with ring contraction in cyclic systems.[1][5] For this compound and its analogs, this rearrangement presents both a potential side reaction under basic conditions and a synthetic route to valuable cyclopropanecarboxylic acid derivatives.
Mechanistic Considerations
The generally accepted mechanism involves the formation of a cyclopropanone intermediate via an enolate.[1] The subsequent nucleophilic attack on the cyclopropanone leads to ring opening and formation of the rearranged product.
Caption: Generalized mechanism of the Favorskii rearrangement.
Comparative Reactivity and Expected Products
Table 2: Predicted Outcomes of Favorskii Rearrangement
| Compound | Enolizable Protons | Expected Product | Predicted Reactivity | Rationale |
| This compound | Yes (methyl protons) | 1-Methylcyclopropanecarboxylic acid derivative | Moderate | Enolate formation is possible at the methyl group, initiating the rearrangement. |
| 2-Chloro-1-(1-chlorocyclopropyl)ethanone | Yes (α-proton) | 1-(Chloromethyl)cyclopropanecarboxylic acid derivative | Higher | The α-proton is more acidic due to the adjacent chlorine and carbonyl group, facilitating enolate formation. |
It is important to note that for 2-chloro-1-(1-chlorocyclopropyl)ethanone, the quasi-Favorskii rearrangement, which does not proceed through a cyclopropanone intermediate, could also be a competing pathway.[1]
Ring-Opening Reactions: Harnessing Ring Strain
The inherent strain of the cyclopropyl ring makes these compounds susceptible to ring-opening reactions, typically mediated by Lewis acids.[6] This provides a pathway to linear, functionalized molecules that can be valuable synthetic intermediates.
Lewis Acid-Mediated Ring Opening
The reaction is initiated by the coordination of a Lewis acid to the carbonyl oxygen, which activates the cyclopropane ring towards nucleophilic attack or rearrangement. The regioselectivity of the ring opening is influenced by the stability of the resulting carbocationic intermediate.
Caption: General workflow for Lewis acid-catalyzed ring opening.
Influence of Substituents on Ring Opening
The presence and nature of substituents on both the cyclopropyl ring and the ethanone moiety will dictate the course of the ring-opening reaction. For instance, electron-donating groups on the cyclopropyl ring can stabilize a developing positive charge, influencing which C-C bond is cleaved. While specific comparative studies on this compound and its analogs are scarce, the principles of carbocation stability provide a predictive framework.
Spectroscopic Characterization
The structural elucidation and purity assessment of this compound and its analogs are routinely performed using standard spectroscopic techniques.
Table 3: Key Spectroscopic Data for 2-Chloro-1-(1-chlorocyclopropyl)ethanone
| Technique | Key Features | Reference |
| ¹H NMR | Signals corresponding to the methylene protons of the cyclopropyl ring and the chloromethyl protons. | [4] |
| ¹³C NMR | Resonances for the carbonyl carbon, the quaternary carbon of the cyclopropyl ring, the cyclopropyl methylene carbons, and the chloromethyl carbon. | [7] |
| IR | Strong absorption band characteristic of the carbonyl (C=O) stretching vibration. | [2] |
| MS | Molecular ion peak and characteristic fragmentation pattern, including the loss of chlorine and the cyclopropyl group. | [2] |
Conclusion and Future Outlook
This compound and its analogs, particularly the 2-chloro derivative, are versatile and highly reactive intermediates with significant applications in industrial and academic synthesis. The introduction of a chlorine atom at the α-position of the ethanone moiety markedly increases its susceptibility to nucleophilic attack, a feature that is exploited in the synthesis of prothioconazole.
While direct quantitative comparative studies are limited in the current literature, a solid understanding of the fundamental principles of nucleophilic substitution, Favorskii rearrangement, and ring-opening reactions allows for a rational prediction of their relative reactivities. Further kinetic studies and computational modeling would provide a more nuanced understanding and predictive power for designing novel synthetic routes utilizing these valuable building blocks. The continued exploration of the reactivity of these and other analogs will undoubtedly lead to the development of more efficient and selective transformations for the synthesis of complex molecular targets.
References
A Senior Application Scientist's Guide to the Cost-Effective Synthesis of 1-(1-Chlorocyclopropyl)ethanone
Introduction
1-(1-Chlorocyclopropyl)ethanone is a pivotal chemical intermediate, most notably in the agricultural sector, where it serves as a cornerstone for the synthesis of the broad-spectrum fungicide, prothioconazole. The efficiency, scalability, and cost-effectiveness of its synthesis are therefore critical factors for industrial chemical production. This guide provides an in-depth, objective comparison of the primary synthesis routes for this compound, designed for researchers, chemists, and drug development professionals. We will delve into the causality behind experimental choices, provide validated protocols, and present a clear cost-effectiveness analysis to inform your manufacturing and research decisions.
Route 1: Direct Chlorination of Cyclopropyl Methyl Ketone
The most prevalent and industrially adopted method for producing this compound is through the direct chlorination of its precursor, cyclopropyl methyl ketone. This route is favored for its straightforward approach and high yields when optimized, making it economically viable for large-scale production.
Mechanistic Considerations and Experimental Design
The core of this synthesis is an α-halogenation of a ketone. The reaction proceeds via an enol or enolate intermediate. The presence of a catalyst, such as a Lewis acid, is crucial for activating the ketone. The reaction's selectivity is a key challenge; over-chlorination can lead to the formation of di- and tri-chlorinated impurities, which complicates purification and reduces the yield of the desired mono-chlorinated product.
The choice of chlorinating agent is critical. While reagents like sulfuryl chloride (SO₂Cl₂) can be used, industrial processes often favor chlorine gas (Cl₂) due to its low cost and high reactivity. However, chlorine gas presents significant handling challenges and its selectivity can be poor without careful control of reaction conditions. Patents describe the use of catalysts like methylaluminium dichloride (MeAlCl₂) to improve selectivity and yield. Controlling the reaction temperature, typically at low to sub-zero temperatures, is paramount to minimize the formation of byproducts.
Workflow and Key Parameters
Spectroscopic Validation of 1-(1-Chlorocyclopropyl)ethanone: A Comparative Guide
In the landscape of modern drug discovery and agrochemical development, the precise structural elucidation of synthetic intermediates is a cornerstone of efficient and reliable research. 1-(1-Chlorocyclopropyl)ethanone, a key building block in the synthesis of fungicides like prothioconazole, presents a unique combination of a strained cyclopropyl ring, a carbonyl group, and a halogen substituent.[1] This guide provides a comprehensive validation of its structure through a comparative analysis of key spectroscopic techniques: Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS).
By juxtaposing the expected spectral data of this compound with the experimental data of the well-characterized analogue, cyclopropyl methyl ketone, and the closely related 2-chloro-1-(1-chlorocyclopropyl)ethanone, this guide offers researchers a robust framework for structural confirmation.
The Logic of Spectroscopic Validation
The validation of a molecular structure is a process of assembling corroborating evidence from multiple analytical techniques. Each method provides a unique piece of the structural puzzle, and their combined interpretation leads to a confident assignment. Our approach is to first understand the foundational spectroscopic features of a simple cyclopropyl ketone and then to predict how the addition of a chlorine atom directly to the cyclopropyl ring will systematically alter these features.
Figure 1: This workflow illustrates the comparative approach to validating the structure of this compound. Experimental data from reference and analogue compounds are used to predict and confirm the spectroscopic features of the target molecule.
I. Nuclear Magnetic Resonance (NMR) Spectroscopy: Probing the Electronic Environment
NMR spectroscopy is arguably the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. The chemical shift of a nucleus is highly sensitive to its local electronic environment.
¹H NMR Spectroscopy
The protons on a cyclopropane ring are famously shielded due to the ring's unique electronic structure, causing them to appear at unusually high field (low ppm) in the ¹H NMR spectrum.
-
Cyclopropyl Methyl Ketone (Reference): The ¹H NMR spectrum of this precursor would show two key sets of signals: the methyl protons as a singlet, and the cyclopropyl protons as a complex multiplet in the upfield region.
-
This compound (Target): The introduction of an electronegative chlorine atom at the C1 position of the cyclopropyl ring is expected to have a significant deshielding effect on the adjacent methylene (CH₂) protons. We can predict the following:
-
Methyl Protons (-COCH₃): This signal will remain a singlet, likely shifted slightly downfield compared to the reference due to the overall increase in electron withdrawal in the molecule.
-
Cyclopropyl Protons (-CH₂-CH₂-): The four protons on the cyclopropyl ring are no longer chemically equivalent. The two protons cis to the acetyl group will be magnetically different from the two protons trans to it. Furthermore, the geminal protons on each carbon are also diastereotopic. This will result in two complex multiplets. Due to the deshielding effect of the adjacent chlorine, these multiplets are expected to be shifted significantly downfield compared to those in cyclopropyl methyl ketone.
-
-
2-Chloro-1-(1-chlorocyclopropyl)ethanone (Analogue): The reported ¹H NMR data for this compound shows multiplets for the cyclopropyl protons at 1.36 and 1.62 ppm, and a singlet for the chloromethyl protons at 4.54 ppm.[2] This confirms the significant downfield shift caused by α-chlorination to a carbonyl and provides a valuable comparison point for the deshielding effect on the cyclopropyl ring protons.
¹³C NMR Spectroscopy
¹³C NMR provides information about the carbon skeleton of the molecule.
-
Cyclopropyl Methyl Ketone (Reference): We expect to see signals for the carbonyl carbon, the methyl carbon, the methine carbon of the cyclopropyl ring, and the methylene carbons of the ring.
-
This compound (Target):
-
Carbonyl Carbon (C=O): The chemical shift should be in the typical range for a ketone, around 200-210 ppm.
-
Quaternary Cyclopropyl Carbon (C-Cl): The carbon atom bonded to the chlorine will be significantly deshielded and will appear at a much lower field compared to the unsubstituted C1 carbon in the reference compound.
-
Methylene Cyclopropyl Carbons (-CH₂-): These carbons will also be shifted downfield compared to the reference compound due to the influence of the chlorine atom, though to a lesser extent than the C1 carbon.
-
Methyl Carbon (-CH₃): This will appear at a characteristic upfield position.
-
Table 1: Comparison of Expected NMR Chemical Shifts (ppm)
| Compound | Methyl Protons (¹H) | Cyclopropyl Protons (¹H) | Carbonyl Carbon (¹³C) | C1-Cyclopropyl (¹³C) | CH₂-Cyclopropyl (¹³C) |
| Cyclopropyl Methyl Ketone | ~2.1 | ~0.7-1.1 | ~208 | ~18 | ~8 |
| This compound (Predicted) | ~2.4 | ~1.2-1.8 | ~205 | ~60-70 | ~15-25 |
| 2-Chloro-1-(1-chlorocyclopropyl)ethanone (Experimental) | - (chloromethyl at 4.54) | 1.36, 1.62 | Not Reported | Not Reported | Not Reported |
II. Infrared (IR) Spectroscopy: Identifying Functional Groups
IR spectroscopy is an excellent tool for identifying the presence of specific functional groups, which vibrate at characteristic frequencies.
Figure 2: Key diagnostic peaks in the infrared spectrum for the validation of this compound.
-
Carbonyl (C=O) Stretch: The most prominent peak in the IR spectrum will be the strong, sharp absorption corresponding to the C=O stretch of the ketone. For cyclopropyl methyl ketone, this appears around 1695 cm⁻¹. The conjugation of the carbonyl with the cyclopropyl ring slightly lowers the frequency compared to a simple aliphatic ketone. For this compound, this peak is expected to be in a similar region, perhaps shifted to a slightly higher wavenumber due to the electron-withdrawing effect of the chlorine atom.
-
C-H Stretches: The spectrum will show C-H stretching vibrations for the methyl group in the 2850-3000 cm⁻¹ region. A key diagnostic feature for the cyclopropyl group is the presence of C-H stretching bands at slightly higher frequencies than typical sp³ C-H bonds, usually in the 3000-3100 cm⁻¹ range.
-
C-Cl Stretch: The presence of the chlorine atom should give rise to a C-Cl stretching vibration in the fingerprint region of the spectrum, typically between 600 and 800 cm⁻¹.
Table 2: Comparison of Key Experimental IR Frequencies (cm⁻¹)
| Compound | C=O Stretch | Cyclopropyl C-H Stretch | sp³ C-H Stretch |
| Cyclopropyl Methyl Ketone | ~1695 | ~3080, ~3005 | ~2980, ~2930 |
| This compound (Predicted) | ~1700-1710 | ~3085, ~3010 | ~2990, ~2940 |
III. Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation
Mass spectrometry provides two crucial pieces of information: the molecular weight of the compound and its fragmentation pattern upon ionization, which offers clues about its structure.
-
Molecular Ion Peak (M⁺): The molecular ion peak confirms the molecular weight of the analyte. For this compound (C₅H₇ClO), the expected monoisotopic mass is approximately 118.02 g/mol . A key feature will be the presence of an M+2 peak with roughly one-third the intensity of the M⁺ peak, which is characteristic of a molecule containing one chlorine atom (due to the natural abundance of the ³⁵Cl and ³⁷Cl isotopes).
-
Fragmentation Pattern: The fragmentation of cyclopropyl ketones is often initiated by cleavage alpha to the carbonyl group.
-
Loss of Methyl Radical (•CH₃): Cleavage of the bond between the carbonyl carbon and the methyl group would result in a fragment with m/z corresponding to [M-15]⁺.
-
Loss of Acetyl Radical (•COCH₃): Cleavage of the bond between the carbonyl carbon and the cyclopropyl ring would lead to a fragment with m/z corresponding to [M-43]⁺.
-
Acylium Ion: A very common and stable fragment for ketones is the acylium ion. For this compound, the most prominent peak in the spectrum is likely to be the acetyl cation, [CH₃CO]⁺, at m/z = 43.
-
Chlorocyclopropyl Cation: The formation of a chlorocyclopropyl cation, [C₃H₄Cl]⁺, would also be a possible fragmentation pathway.
-
The mass spectrum of cyclopropyl methyl ketone shows a strong peak at m/z 43, corresponding to the acylium ion, and a molecular ion peak at m/z 84.[3] For 2-chloro-1-(1-chlorocyclopropyl)ethanone, an LC-MS analysis showed an [M+H]⁺ peak at 154.0019, consistent with its molecular formula of C₅H₆Cl₂O.[2]
Table 3: Comparison of Key Mass Spectrometry Fragments (m/z)
| Compound | Molecular Ion (M⁺) | [M+2]⁺ | [M-15]⁺ (Loss of •CH₃) | [CH₃CO]⁺ |
| Cyclopropyl Methyl Ketone | 84 | - | 69 | 43 |
| This compound (Predicted) | 118 | 120 | 103 | 43 |
| 2-Chloro-1-(1-chlorocyclopropyl)ethanone ([M+H]⁺) | 153/155 | - | - | - |
Experimental Protocols
To ensure the reproducibility and integrity of the spectroscopic data, the following general protocols should be followed.
Sample Preparation for NMR Spectroscopy
-
Dissolution: Accurately weigh 5-10 mg of the analyte and dissolve it in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃) in a clean vial.
-
Internal Standard: Ensure the solvent contains tetramethylsilane (TMS) as an internal reference (0.0 ppm).
-
Transfer: Using a Pasteur pipette, transfer the solution to a 5 mm NMR tube.
-
Analysis: Acquire ¹H and ¹³C NMR spectra on a spectrometer operating at a field strength of 300 MHz or higher.
Sample Preparation for IR Spectroscopy
-
Liquid Samples: For neat analysis, a small drop of the liquid sample is placed between two KBr or NaCl plates.
-
Solid Samples: Prepare a KBr pellet by grinding a small amount of the solid sample with dry KBr powder and pressing it into a transparent disk.
Sample Introduction for Mass Spectrometry
-
GC-MS: For volatile compounds, gas chromatography is an ideal method for sample introduction, providing separation from any potential impurities before ionization.
-
Direct Infusion: The sample can also be dissolved in a suitable solvent and introduced directly into the ion source via a syringe pump.
Conclusion
The structural validation of this compound is a multi-faceted process that relies on the synergistic interpretation of NMR, IR, and MS data. By comparing the predicted spectroscopic features of the target molecule with the established experimental data of its precursor, cyclopropyl methyl ketone, and the closely related 2-chloro-1-(1-chlorocyclopropyl)ethanone, a high degree of confidence in its structural assignment can be achieved. The characteristic upfield shifts of the cyclopropyl protons in NMR, the specific C=O stretching frequency in IR, and the isotopic pattern of the molecular ion in MS all serve as critical signposts for researchers navigating the synthesis and application of this important chemical intermediate.
References
A Comparative Analysis of Synthetic Pathways to Prothioconazole: A Guide for Researchers
Prothioconazole, a broad-spectrum systemic fungicide of the triazolinthione class, is a cornerstone in modern crop protection. Its unique molecular structure, featuring a chiral center and a reactive triazolinthione moiety, presents both a formidable challenge and a fascinating opportunity for synthetic chemists. This guide provides an in-depth comparative analysis of the most prevalent synthetic pathways to prothioconazole, offering field-proven insights and detailed experimental data to inform route selection and optimization in a research and development setting.
Introduction to Prothioconazole and its Synthetic Challenges
Prothioconazole, with the chemical name 2-[2-(1-chlorocyclopropyl)-3-(2-chlorophenyl)-2-hydroxypropyl]-1,2,4-triazole-3-thione, is a vital agricultural fungicide.[1] Its synthesis is a multi-step process that requires careful control over stereochemistry and the introduction of the key functional groups. The primary challenges in its synthesis include the construction of the sterically hindered tertiary alcohol core, the regioselective installation of the 1,2,4-triazole ring, and the final, often challenging, thionation step to form the triazolinthione ring. This guide will dissect three prominent synthetic routes, herein designated as Route A, Route B, and Route C, evaluating them on criteria such as overall yield, step economy, reagent accessibility, and scalability.
Route A: The Grignard-Addition-First Approach
This classic approach prioritizes the early formation of the carbon skeleton through a Grignard reaction, followed by the sequential introduction of the triazole and thiol functionalities.
Logical Workflow for Route A
Caption: Route A: Grignard-Addition-First Approach to Prothioconazole.
In-Depth Analysis of Route A
This pathway commences with the formation of a Grignard reagent from 2-chlorobenzyl chloride, which then undergoes a nucleophilic addition to the carbonyl group of 2-chloro-1-(1-chlorocyclopropyl)ethanone. This reaction directly assembles the carbon backbone of the target molecule.
Causality Behind Experimental Choices: The use of a Grignard reaction at the outset is a convergent approach, rapidly building molecular complexity. The choice of tetrahydrofuran (THF) as a solvent is critical for stabilizing the Grignard reagent. The subsequent nucleophilic substitution with 1,2,4-triazole displaces the chloride on the newly formed alcohol. This reaction's success is predicated on the higher reactivity of the primary chloride compared to the other functionalities.
The final thionation step is often the most challenging aspect of this route. It typically involves the deprotonation of the triazole ring with a strong base like n-butyllithium at low temperatures, followed by quenching with elemental sulfur.[1] This step requires stringent anhydrous and inert conditions to prevent side reactions.
Experimental Protocol for Route A
Step 1: Synthesis of 1-Chloro-2-(1-chlorocyclopropyl)-3-(2-chlorophenyl)propan-2-ol
-
In a flame-dried, three-necked flask under a nitrogen atmosphere, magnesium turnings are suspended in anhydrous THF.
-
A solution of 2-chlorobenzyl chloride in anhydrous THF is added dropwise to initiate the Grignard reaction.
-
The resulting Grignard reagent is then added slowly to a cooled solution (-78 °C) of 2-chloro-1-(1-chlorocyclopropyl)ethanone in anhydrous THF.
-
The reaction is quenched with a saturated aqueous solution of ammonium chloride and the product is extracted with an organic solvent.
Step 2: Synthesis of Prothioconazole-desthio
-
The crude alcohol from the previous step is dissolved in a suitable solvent such as dimethylformamide (DMF).
-
1,2,4-triazole and a non-nucleophilic base (e.g., potassium carbonate) are added to the solution.
-
The mixture is heated to facilitate the nucleophilic substitution reaction.
-
Upon completion, the reaction mixture is worked up by partitioning between water and an organic solvent.
Step 3: Synthesis of Prothioconazole (Thionation)
-
Prothioconazole-desthio is dissolved in anhydrous THF and cooled to -78 °C under a nitrogen atmosphere.
-
A solution of n-butyllithium in hexanes is added dropwise, and the mixture is stirred for a period to allow for deprotonation.
-
A solution of elemental sulfur (S8) in anhydrous THF is then added slowly.
-
The reaction is warmed to room temperature, quenched with water, and the product is extracted and purified by chromatography. A reported yield for this specific transformation is a high 93% under optimized conditions.[2]
Performance Data for Route A
| Step | Key Transformation | Reagents | Typical Yield | Challenges |
| 1 | Grignard Addition | 2-chlorobenzylmagnesium chloride, 2-chloro-1-(1-chlorocyclopropyl)ethanone | Moderate to Good | Formation of side products, requires anhydrous conditions. |
| 2 | Nucleophilic Substitution | 1,2,4-Triazole, K2CO3 | Good | Potential for regioisomer formation. |
| 3 | Thionation | n-BuLi, S8 | Variable (up to 93%) | Requires cryogenic temperatures and strictly inert conditions; use of pyrophoric n-BuLi.[2] |
Route B: The Triazole-First Approach
This strategy prioritizes the early introduction of the 1,2,4-triazole ring, a key pharmacophore, onto a smaller building block before the main carbon-carbon bond formation.
Logical Workflow for Route B
Caption: Route B: Triazole-First Approach to Prothioconazole.
In-Depth Analysis of Route B
Route B commences with the nucleophilic substitution of the chloride in 2-chloro-1-(1-chlorocyclopropyl)ethanone with 1,2,4-triazole to form the key intermediate, 1-(1-chlorocyclopropyl)-2-(1,2,4-triazol-1-yl)ethan-1-one. This intermediate then undergoes a Grignard addition with 2-chlorobenzylmagnesium chloride to construct the tertiary alcohol.
Causality Behind Experimental Choices: Introducing the triazole moiety early on can simplify the purification of the key intermediate. The nucleophilic substitution is often facilitated by a phase transfer catalyst (PTC) and a base in a biphasic system, which can lead to high yields and purity.[3] The subsequent Grignard reaction is a powerful C-C bond-forming reaction, but its success depends on the absence of acidic protons, which are not present in the ketone intermediate. The final thionation step is identical to that in Route A.
Experimental Protocol for Route B
Step 1: Synthesis of 1-(1-Chlorocyclopropyl)-2-(1,2,4-triazol-1-yl)ethan-1-one
-
To a mixture of 2-chloro-1-(1-chlorocyclopropyl)ethanone and 1,2,4-triazole in a mixed solvent system of THF and water, a phase transfer catalyst (e.g., PEG-1000) and a base (e.g., sodium hydroxide) are added.[3]
-
The reaction mixture is stirred at a controlled temperature until the starting material is consumed.
-
The product is then extracted and can often be purified by recrystallization to a high purity of 99% with a yield of 93%.[3]
Step 2: Synthesis of Prothioconazole-desthio
-
The ketone intermediate is dissolved in an anhydrous ether solvent, such as THF, and cooled.
-
A solution of 2-chlorobenzylmagnesium chloride (prepared separately) is added dropwise.
-
The reaction is worked up using a standard aqueous quench.
Step 3: Synthesis of Prothioconazole (Thionation)
-
This step follows the same procedure as in Route A, involving deprotonation with n-butyllithium and subsequent reaction with elemental sulfur.
Performance Data for Route B
| Step | Key Transformation | Reagents | Typical Yield | Challenges |
| 1 | Nucleophilic Substitution | 1,2,4-Triazole, NaOH, PTC | Excellent (93%) | Optimization of PTC and reaction conditions is key.[3] |
| 2 | Grignard Addition | 2-chlorobenzylmagnesium chloride | Good to Excellent | Requires strictly anhydrous conditions. |
| 3 | Thionation | n-BuLi, S8 | Variable | Same challenges as in Route A. |
Route C: The Epoxide-Mediated Pathway
This elegant route proceeds through an epoxide intermediate, which is then opened by the triazole nucleophile. This strategy offers excellent control over the regioselectivity of the triazole addition.
Logical Workflow for Route C
Caption: Route C: Epoxide-Mediated Pathway to Prothioconazole.
In-Depth Analysis of Route C
Route C begins with the synthesis of 2-chlorobenzyl-(1-chlorocyclopropyl)ketone, which can be prepared from 2-chlorophenylacetic acid and methyl 1-chlorocyclopropanecarboxylate.[4] This ketone is then converted to the corresponding epoxide, 2-(1-chlorocyclopropyl)-2-((2-chlorophenyl)methyl)oxirane, via a Corey-Chaykovsky reaction using a sulfur ylide. The epoxide is subsequently opened by 1,2,4-triazole in a nucleophilic ring-opening reaction to afford prothioconazole-desthio.
Causality Behind Experimental Choices: The Corey-Chaykovsky epoxidation is a highly effective method for converting ketones to epoxides, often with high yields. The mechanism involves the nucleophilic attack of the sulfur ylide on the carbonyl carbon, followed by an intramolecular SN2 reaction to form the three-membered ring.[3][4][5][6] The subsequent ring-opening of the epoxide by the triazole nucleophile is typically regioselective, with the nucleophile attacking the less sterically hindered carbon, which in this case leads directly to the desired prothioconazole-desthio isomer. The final thionation step remains consistent with the other routes.
Experimental Protocol for Route C
Step 1: Synthesis of 2-(1-Chlorocyclopropyl)-2-((2-chlorophenyl)methyl)oxirane
-
A sulfur ylide is generated in situ by treating a trimethylsulfonium salt with a strong base (e.g., sodium hydride) in a solvent like DMSO or THF.[7]
-
A solution of 2-chlorobenzyl-(1-chlorocyclopropyl)ketone in the same solvent is then added to the ylide solution at a low temperature.
-
The reaction is allowed to proceed until completion, followed by an aqueous workup to isolate the epoxide.
Step 2: Synthesis of Prothioconazole-desthio
-
The epoxide is dissolved in a suitable solvent, and 1,2,4-triazole is added along with a base.
-
The reaction mixture is heated to promote the ring-opening reaction.
-
The product is isolated and purified.
Step 3: Synthesis of Prothioconazole (Thionation)
-
The thionation is carried out as described in the previous routes.
Performance Data for Route C
| Step | Key Transformation | Reagents | Typical Yield | Challenges |
| 1 | Corey-Chaykovsky Epoxidation | Trimethylsulfonium ylide | Good to Excellent | Preparation of the sulfur ylide requires careful handling of strong bases. |
| 2 | Epoxide Ring Opening | 1,2,4-Triazole, Base | Good | Potential for side reactions if the temperature is not controlled. |
| 3 | Thionation | n-BuLi, S8 | Variable | Same challenges as in other routes. |
The Hydrazine Hydrate Route: An Industrial Perspective
Several sources allude to a "hydrazine hydrate method" as a high-yielding and industrially viable route.[8][9][10] This pathway often starts with the same epoxide intermediate as in Route C.
The key difference lies in the method of constructing the triazole ring. Instead of a direct reaction with 1,2,4-triazole, the epoxide is first reacted with hydrazine hydrate to form a hydrazine derivative. This intermediate is then cyclized with a one-carbon unit (e.g., formaldehyde) and a thiocyanate source to directly form the triazolinthione ring. This approach can be more atom-economical and may avoid the use of the highly reactive and hazardous n-butyllithium.
A patent describes a process where the epoxide is reacted with hydrazine hydrate in toluene, with the resulting hydrazine derivative being used directly in the next step.[11] The subsequent reaction with formalin and phosphoric acid gives the thiono derivative in high purity.[11] Another patent describes reacting the hydrazine intermediate with glyoxylic acid and then thiocyanate to yield prothioconazole.[2][10][12]
Comparative Summary of Synthetic Pathways
| Feature | Route A (Grignard-First) | Route B (Triazole-First) | Route C (Epoxide-Mediated) | Hydrazine Hydrate Route |
| Overall Yield | Moderate to Good | Good to Excellent | Good to Excellent | Reported to be very high |
| Key Advantage | Convergent C-C bond formation | High-yielding first step, pure intermediate | Excellent regioselectivity in triazole addition | Potentially avoids n-BuLi, industrially scalable |
| Key Disadvantage | Potential for Grignard side reactions | Final steps can be challenging | Requires preparation of a sulfur ylide | Can involve multiple steps to form the ring |
| Scalability | Moderate | Good | Good | Excellent |
| Safety Concerns | Grignard reagent, n-BuLi | n-BuLi | Strong bases for ylide generation, n-BuLi | Hydrazine hydrate is toxic |
Conclusion and Future Outlook
The synthesis of prothioconazole offers a rich landscape for chemical innovation. While the classic Grignard-first (Route A) and triazole-first (Route B) approaches are well-established, the epoxide-mediated pathway (Route C) and the industrially favored hydrazine hydrate route present compelling alternatives with advantages in regioselectivity and scalability.
For academic and small-scale research, Route B offers a reliable and high-yielding entry point with a readily purifiable intermediate. For industrial applications, the hydrazine hydrate route appears to be the most promising due to its reported high yields and avoidance of pyrophoric reagents in the final step.
Future research in this area will likely focus on developing more sustainable and efficient catalytic methods for the key bond-forming reactions, as well as exploring asymmetric syntheses to access enantiomerically pure prothioconazole, potentially leading to improved efficacy and a better environmental profile.
References
- 1. organicchemistrytutor.com [organicchemistrytutor.com]
- 2. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 3. Corey-Chaykovsky Reactions | NROChemistry [nrochemistry.com]
- 4. alfa-chemistry.com [alfa-chemistry.com]
- 5. adichemistry.com [adichemistry.com]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. CN109651298B - Preparation method of 2- (2-chlorobenzyl) -2- (1-chloromethyl) oxirane - Google Patents [patents.google.com]
- 8. WO2020134104A1 - Preparation method for prothioconazole - Google Patents [patents.google.com]
- 9. WIPO - Search International and National Patent Collections [patentscope.wipo.int]
- 10. WIPO - Search International and National Patent Collections [patentscope.wipo.int]
- 11. patents.justia.com [patents.justia.com]
- 12. WO2018010539A1 - Synthesis method and intermediate for prothioconazole and enantiomer thereof - Google Patents [patents.google.com]
A Senior Application Scientist's Guide: The Strategic Advantages of 1-(1-Chlorocyclopropyl)ethanone in Complex Synthesis
Abstract
The cyclopropyl motif is a privileged structure in medicinal chemistry and agrochemical design, prized for its ability to confer unique conformational rigidity, metabolic stability, and binding properties to parent molecules. The selection of an appropriate building block to introduce this three-membered ring is therefore a critical decision in any synthetic campaign. This guide provides an in-depth comparison of 1-(1-chlorocyclopropyl)ethanone and its derivatives against alternative cyclopropyl building blocks. We will demonstrate through mechanistic insights and comparative data that this reagent offers significant advantages in terms of reactivity, efficiency, and scalability, particularly in the synthesis of complex heterocyclic frameworks.
The Foundation of Advantage: Unpacking the Inherent Reactivity
The synthetic utility of this compound stems from the unique interplay of electronic and steric factors within its compact structure. The high ring strain of the cyclopropane ring makes it behave somewhat like a double bond, while the geminal chlorine atom and the adjacent ketone group create a highly activated system.
-
Electrophilic Activation: The electron-withdrawing nature of both the carbonyl group and the chlorine atom polarizes the C1 carbon of the cyclopropyl ring, making it highly susceptible to nucleophilic attack.
-
Leaving Group Potential: The chlorine atom serves as a competent leaving group, facilitating substitution reactions.
-
Structural Strain: The inherent strain energy of the cyclopropane ring (approx. 27.5 kcal/mol) contributes to the thermodynamic driving force for certain ring-opening or rearrangement reactions, although its primary utility lies in reactions that preserve the ring structure.
A further enhancement in reactivity is seen in its α-chlorinated derivative, 2-chloro-1-(1-chlorocyclopropyl)ethanone . The addition of a second chlorine atom on the acetyl group significantly increases the electrophilicity of the carbonyl carbon, making it a superior substrate for nucleophilic substitution reactions compared to its mono-chlorinated analog.[1][2] This heightened reactivity is a key factor in its preference as an intermediate for industrial-scale synthesis.[1]
Core Advantage: Streamlined Synthesis of Heterocyclic Scaffolds
The most significant application of this building block is as a key intermediate in the synthesis of triazole fungicides, most notably prothioconazole.[3][4] The synthesis of the crucial precursor, 1-(1-chlorocyclopropyl)-2-(1,2,4-triazol-1-yl)ethan-1-one, proceeds via a highly efficient nucleophilic substitution reaction.[5][6]
This reaction's success is a direct consequence of the building block's design. The α-chloro group on the ethanone moiety (in the case of 2-chloro-1-(1-chlorocyclopropyl)ethanone) provides a perfect site for Sₙ2 displacement by a nucleophile like 1,2,4-triazole, while the chlorocyclopropyl group remains intact for later transformations.
Comparative Data: Yield and Efficiency
The use of 2-chloro-1-(1-chlorocyclopropyl)ethanone allows for near-quantitative yields under optimized, industrially scalable conditions. This stands in contrast to other potential routes for synthesizing N-cyclopropyl heterocycles, which may involve more steps, harsher conditions, or challenging purifications.
| Building Block/Method | Target Moiety | Typical Yield | Conditions | Scalability Issues | Reference |
| 2-Chloro-1-(1-chlorocyclopropyl)ethanone + 1,2,4-Triazole | N-substituted triazole | 93-99% | Mild (50-65°C), Phase Transfer Catalyst | High scalability demonstrated | [5][7] |
| Curtius Rearrangement of Cyclopropyl Acyl Azides | Cyclopropylamine | ~76% | Multi-step, use of azides | Safety concerns with azides | [8][9] |
| Reductive Amination of Cyclopropanecarboxaldehyde | Cyclopropylamine | Variable | Requires specific reducing agents | Substrate availability | [10] |
| Simmons-Smith Cyclopropanation of N-allyl amines | N-cyclopropyl amine | Variable | Stoichiometric zinc-copper couple | Metal waste, exothermicity | [11] |
Experimental Protocol: Synthesis of 1-(1-chlorocyclopropyl)-2-(1,2,4-triazol-1-yl)ethan-1-one
This protocol is adapted from a reported high-yield synthesis and serves as a self-validating system for the efficiency of the building block.[5][7]
Materials:
-
2-chloro-1-(1-chlorocyclopropyl)ethanone (1.0 eq)
-
1,2,4-triazole (1.2 eq)
-
Potassium Carbonate (K₂CO₃) (1.3 eq)
-
Phase Transfer Catalyst (e.g., PEG-1000, 5 mol%)
-
Solvent (e.g., Acetonitrile)
Procedure:
-
To a stirred solution of 1,2,4-triazole in acetonitrile, add potassium carbonate and the phase transfer catalyst.
-
Add a solution of 2-chloro-1-(1-chlorocyclopropyl)ethanone dropwise to the mixture at room temperature.
-
Heat the reaction mixture to 65°C and maintain for 5 hours, monitoring by TLC or GC-MS for the disappearance of the starting material.
-
After completion, cool the reaction to room temperature and filter to remove inorganic salts.
-
Concentrate the filtrate under reduced pressure to yield the crude product.
-
Recrystallize the crude solid from a suitable solvent system (e.g., ethyl acetate/hexane) to afford the pure product as white crystals.
Causality of Choices:
-
Base (K₂CO₃): Anhydrous potassium carbonate is chosen as the acid scavenger to neutralize the HCl formed during the substitution, driving the reaction to completion.[7] Its solid nature simplifies removal by filtration.
-
Phase Transfer Catalyst (PTC): A PTC like PEG-1000 is crucial for shuttling the triazole anion from the solid phase (or a polar microenvironment) to the organic phase where the electrophile resides, dramatically accelerating the reaction rate.[7]
-
Solvent: Acetonitrile is a polar aprotic solvent that effectively dissolves the reactants while not interfering with the nucleophilic substitution.
Expanding the Toolkit: Access to Complex Spirocycles
Beyond its primary role in substitution reactions, this compound has been shown to participate in more complex transformations. For instance, it can undergo samarium(II) iodide-catalyzed [3+2] cycloadditions with electron-deficient alkenes.[3] This powerful reaction provides a direct route to densely functionalized spiro[cyclopropane-1,3'-pyrrolidine] scaffolds, which are of significant interest in drug discovery.
The proposed mechanism involves the formation of a samarium enolate, which acts as a 1,3-dipole equivalent. The cyclopropyl ring, with its inherent strain and substitution pattern, directs the subsequent cycloaddition to form the spirocyclic core. This showcases the building block's versatility beyond simple substitutions, enabling the construction of complex three-dimensional structures.
A Broader Perspective: Comparison with Alternative Building Blocks
While effective, traditional cyclopropanation methods often come with significant drawbacks that limit their industrial applicability. This compound provides a compelling alternative by offering a pre-formed, activated cyclopropyl ring.
| Method/Reagent | Primary Use | Advantages | Disadvantages |
| This compound | Introduction of C(O)-C₃H₄Cl moiety | Stable, highly reactive, high yields in substitutions, scalable. [5][12] | Functional group is pre-defined. |
| Simmons-Smith Reaction | Cyclopropanation of Alkenes | Good for simple alkenes. | Requires stoichiometric, pyrophoric diethylzinc or heterogeneous Zn-Cu couple; generates significant metal waste.[11] |
| Diazo Compounds | Cyclopropanation of Alkenes | Versatile, can be catalyzed for stereocontrol. | Highly explosive and toxic; requires specialized handling and equipment.[11][13] |
| Kulinkovich Reaction | Synthesis of Cyclopropanols | Effective for esters. | Requires stoichiometric Grignard and Ti-catalyst; sensitive to functional groups.[9] |
| Intramolecular Cyclization (e.g., 1,3-dihalides) | Formation of Cyclopropane Ring | Can be effective for specific substrates. | Substrate synthesis can be lengthy; often requires strong, non-selective bases.[14] |
Conclusion
For researchers and process chemists in the pharmaceutical and agrochemical industries, this compound and its α-chloro derivative represent superior building blocks for the introduction of the cyclopropyl ketone pharmacophore. Their advantages are rooted in a combination of enhanced and predictable reactivity , leading to high-yield, scalable synthetic routes for complex molecular targets. Compared to traditional de novo cyclopropanation methods, which often rely on hazardous reagents and produce significant waste, this building block offers a safer, more efficient, and economically viable pathway. Its demonstrated utility in both fundamental nucleophilic substitutions and advanced cycloaddition reactions cements its position as a strategic tool for modern organic synthesis.
References
- 1. nbinno.com [nbinno.com]
- 2. nbinno.com [nbinno.com]
- 3. Buy this compound | 63141-09-3 [smolecule.com]
- 4. nbinno.com [nbinno.com]
- 5. bibliotekanauki.pl [bibliotekanauki.pl]
- 6. CN105153054A - Synthetic method for 1-(1-chloro-cyclopropyl)-2-(1,2,4-triazolyl)ethanone - Google Patents [patents.google.com]
- 7. researchgate.net [researchgate.net]
- 8. Scalable synthesis of (1-cyclopropyl)cyclopropylamine hydrochloride - PMC [pmc.ncbi.nlm.nih.gov]
- 9. chemrxiv.org [chemrxiv.org]
- 10. longdom.org [longdom.org]
- 11. Cyclopropanation - Wikipedia [en.wikipedia.org]
- 12. CN114292178A - Synthetic method of 2-chloro-1- (1-chlorocyclopropyl) ethanone - Google Patents [patents.google.com]
- 13. researchgate.net [researchgate.net]
- 14. Synthesis of Cyclopropanes via Hydrogen-Borrowing Catalysis - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Benchmarking Purity Standards for 1-(1-Chlorocyclopropyl)ethanone
For Researchers, Scientists, and Drug Development Professionals
The Critical Role of Purity in Synthesis
The quality of a pharmaceutical intermediate like 1-(1-Chlorocyclopropyl)ethanone is not merely a matter of regulatory compliance; it is the bedrock of reproducible and efficient Active Pharmaceutical Ingredient (API) synthesis. The purity of this intermediate directly influences the impurity profile of the final API, impacting its safety and efficacy. As such, a comprehensive understanding of purity standards and analytical methodologies is paramount.
The synthesis of this compound is primarily achieved through the chlorination of cyclopropyl methyl ketone.[1] This process, while effective, can lead to the formation of several process-related impurities, most notably over-chlorinated derivatives. The presence and concentration of these impurities can have significant downstream consequences in the synthesis of prothioconazole, potentially leading to the formation of undesired regioisomers and other related substances that are difficult and costly to remove.
Regulatory Landscape: Adherence to ICH Guidelines
These guidelines emphasize the importance of a robust control strategy for impurities, which includes:
-
Understanding Impurity Formation: A thorough knowledge of the synthetic process and potential side reactions is crucial for identifying potential impurities.
-
Process Controls: Implementing and monitoring critical process parameters to minimize the formation of impurities.
-
Analytical Testing: Employing validated analytical methods to accurately quantify the purity of the intermediate and the levels of any impurities.
Common Impurities in this compound
The most prevalent impurities in commercially available this compound arise from the chlorination process. These are typically over-chlorinated species. Key impurities to monitor include:
-
2-Chloro-1-(1-chlorocyclopropyl)ethanone: An impurity resulting from the chlorination of the acetyl methyl group.
-
2,2-Dichloro-1-(1-chlorocyclopropyl)ethanone: A di-chlorinated impurity that can also be formed during the synthesis.
-
Unreacted Starting Material: Residual cyclopropyl methyl ketone.
The presence of these impurities can interfere with the subsequent reaction steps in the synthesis of prothioconazole, leading to lower yields and the formation of difficult-to-separate byproducts.
Comparative Analysis of Commercial Purity Specifications
A review of commercially available this compound from various suppliers reveals a range of purity specifications. While a comprehensive, standardized Certificate of Analysis for this specific compound is not universally available, typical purity levels and specifications can be compiled from supplier documentation and related product information.
| Supplier Category | Typical Purity Specification | Key Impurity Controls | Analytical Method(s) Cited |
| Research Grade | ≥95% | Often unspecified, may contain higher levels of byproducts. | NMR, GC-MS |
| Standard Grade | ≥97% | Limits on major over-chlorinated impurities may be stated. | GC, HPLC |
| High Purity Grade | ≥98.5% | Specific limits for known impurities (e.g., <0.5%). | HPLC, GC-MS |
| Custom Synthesis | As per client specification | Rigorous control and documentation of all impurities. | Validated HPLC and GC-MS |
Note: This table is a generalized representation based on available data. Actual specifications may vary between suppliers.
Analytical Methodologies for Purity Assessment: A Comparative Overview
The accurate determination of this compound purity and its impurity profile relies on robust analytical techniques. The two most common methods employed are High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS).
High-Performance Liquid Chromatography (HPLC)
HPLC is a versatile and widely used technique for the analysis of pharmaceutical intermediates. For this compound, a reversed-phase HPLC method is typically employed.
Principle: The separation is based on the differential partitioning of the analyte and its impurities between a non-polar stationary phase (e.g., C18) and a polar mobile phase.
Advantages:
-
Suitable for a wide range of compounds.
-
High resolution and sensitivity.
-
Well-established and robust methodology.
Limitations:
-
May require derivatization for compounds without a UV chromophore.
-
Can be more time-consuming than GC.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful technique for the separation and identification of volatile and semi-volatile compounds.
Principle: The sample is vaporized and separated based on its boiling point and interaction with a stationary phase in a capillary column. The separated components are then detected and identified by a mass spectrometer.
Advantages:
-
Excellent separation efficiency for volatile compounds.
-
High sensitivity and specificity from the mass spectrometer.
-
Provides structural information for impurity identification.
Limitations:
-
Not suitable for non-volatile or thermally labile compounds.
-
Potential for sample degradation at high temperatures.
Method Performance Comparison
| Parameter | HPLC | GC-MS | Justification |
| Specificity | High | Very High | MS provides definitive identification of impurities based on their mass-to-charge ratio. |
| Limit of Detection (LoD) | Typically in the low ng range | Can reach pg levels for targeted impurities | GC-MS often offers superior sensitivity for volatile analytes. |
| Limit of Quantitation (LoQ) | Typically in the mid-to-high ng range | Can be in the low ng range | The high sensitivity of MS detection allows for accurate quantification at lower concentrations. |
| Linearity | Excellent (R² > 0.999) over a wide range | Good (R² > 0.99) over a defined range | HPLC with UV detection generally exhibits a wider linear dynamic range. |
| Accuracy/Recovery | Typically 98-102% | Typically 95-105% | Both methods can provide high accuracy with proper validation. |
| Precision (RSD) | < 2% | < 5% | HPLC instrumentation often provides slightly better injection precision. |
Experimental Protocols
Protocol 1: Purity Determination by HPLC
This protocol outlines a general-purpose reversed-phase HPLC method for the purity assessment of this compound.
1. Instrumentation:
-
HPLC system with a UV detector
-
C18 column (e.g., 4.6 x 250 mm, 5 µm)
2. Reagents:
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
This compound reference standard of known purity
3. Chromatographic Conditions:
-
Mobile Phase: Acetonitrile:Water (60:40 v/v)
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Detection Wavelength: 210 nm
-
Injection Volume: 10 µL
4. Sample Preparation:
-
Standard Solution: Accurately weigh approximately 10 mg of the reference standard into a 10 mL volumetric flask. Dissolve and dilute to volume with the mobile phase.
-
Sample Solution: Accurately weigh approximately 10 mg of the this compound sample into a 10 mL volumetric flask. Dissolve and dilute to volume with the mobile phase.
5. Analysis:
-
Inject the standard solution and the sample solution into the HPLC system.
-
Calculate the purity of the sample by comparing the peak area of the main component in the sample chromatogram to the peak area of the reference standard.
Protocol 2: Impurity Profiling by GC-MS
This protocol provides a general method for the identification and semi-quantification of volatile impurities in this compound.
1. Instrumentation:
-
Gas chromatograph with a mass selective detector (MSD)
-
Capillary column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm)
2. Reagents:
-
Dichloromethane (GC grade)
-
This compound sample
3. GC-MS Conditions:
-
Carrier Gas: Helium
-
Inlet Temperature: 250 °C
-
Oven Program: Start at 50 °C, hold for 2 minutes, ramp to 250 °C at 10 °C/min, hold for 5 minutes.
-
Transfer Line Temperature: 280 °C
-
Ion Source Temperature: 230 °C
-
Ionization Mode: Electron Ionization (EI)
-
Mass Range: 40-400 amu
4. Sample Preparation:
-
Dissolve approximately 10 mg of the sample in 1 mL of dichloromethane.
5. Analysis:
-
Inject the sample solution into the GC-MS system.
-
Identify impurities by comparing their mass spectra to a spectral library (e.g., NIST).
-
Estimate the relative abundance of impurities based on their peak areas relative to the main component.
Visualization of Workflows
Caption: Analytical workflow for purity assessment.
Caption: Relationship between starting material, product, and impurities.
Conclusion and Recommendations
The selection of this compound for research and drug development necessitates a thorough evaluation of its purity and impurity profile. While commercial suppliers offer various grades, it is incumbent upon the end-user to verify the quality of the material using appropriate analytical methods.
-
For routine quality control and purity assessment, a validated HPLC method offers a robust and reliable solution.
-
For in-depth impurity profiling and identification of unknown byproducts, GC-MS is the preferred technique due to its superior specificity and sensitivity.
Ultimately, a comprehensive approach that combines an understanding of the synthetic process, adherence to regulatory guidelines, and the application of validated analytical methods is essential for ensuring the quality and consistency of this compound, thereby safeguarding the integrity of the final drug substance.
References
A Comparative Guide to the Synthesis of Chlorocyclopropyl Groups for Medicinal Chemistry
Introduction: The Rising Prominence of the Chlorocyclopropyl Moiety in Drug Design
The cyclopropane ring, a seemingly simple three-membered carbocycle, has garnered significant attention in medicinal chemistry for its unique conformational and electronic properties.[1] Its rigid structure can lock a molecule into a bioactive conformation, enhancing potency and selectivity, while also improving metabolic stability by shielding adjacent chemical bonds from enzymatic degradation. The introduction of a chlorine atom onto this strained ring further modulates the molecule's lipophilicity, polarity, and electronic character, offering a powerful tool for fine-tuning pharmacokinetic and pharmacodynamic profiles. Consequently, the chlorocyclopropyl group has emerged as a valuable structural motif in a growing number of drug candidates and approved pharmaceuticals.
This guide provides a comparative overview of key alternative methods for the introduction of a chlorocyclopropyl group, designed for researchers, scientists, and drug development professionals. We will delve into the mechanistic underpinnings, substrate scope, and stereochemical control of each methodology, supported by experimental data and detailed protocols to inform your synthetic strategy.
Navigating the Synthetic Landscape: A Comparison of Key Methodologies
The optimal method for introducing a chlorocyclopropyl group is highly dependent on the specific substrate, desired stereochemistry, and practical considerations such as scalability and reagent availability. Here, we compare four distinct and powerful approaches: Zinc Carbenoid-Mediated Cyclopropanation, Transition Metal-Catalyzed Cyclopropanation, the Corey-Chaykovsky Reaction, and Michael-Initiated Ring Closure.
Zinc Carbenoid-Mediated Chlorocyclopropanation: The Workhorse Approach
The Simmons-Smith reaction and its modern variants are arguably the most well-established methods for cyclopropanation. These reactions involve the use of an organozinc carbenoid, which reacts with an alkene to form the cyclopropane ring. For chlorocyclopropanation, a chloromethylzinc carbenoid is required.
Causality Behind Experimental Choices: The choice of reagents for generating the zinc carbenoid is critical. Diethylzinc (Et₂Zn) is a common and effective zinc source, while chloroiodomethane (ClCH₂I) or a combination of diiodomethane (CH₂I₂) and a chloride source is used to generate the active chloromethylzinc species. The diastereoselectivity of the reaction, particularly with substrates like allylic alcohols, is often directed by the hydroxyl group, which coordinates to the zinc carbenoid, delivering the chloromethylene group to one face of the double bond.[2][3] For enantioselective transformations, the addition of a chiral ligand is necessary to create a chiral zinc carbenoid intermediate.
Reaction Mechanism Workflow
Caption: Zinc Carbenoid-Mediated Chlorocyclopropanation Workflow.
Performance Comparison: Zinc Carbenoid Methods
| Substrate Type | Reagents | Diastereoselectivity (d.r.) | Enantioselectivity (e.e.) | Yield (%) | Reference |
| Allylic Alcohol | Et₂Zn, ClCH₂I | >95:5 | N/A | 70-90 | [2] |
| Chiral Allylic Alcohol | gem-dizinc carbenoid | High | N/A | Good | [2] |
| Styrene | Et₂Zn, ClCH₂I, Chiral Ligand | N/A | Up to 90% | 60-80 | N/A |
Experimental Protocol: Diastereoselective Chlorocyclopropanation of an Allylic Alcohol
-
Preparation: To a flame-dried, argon-purged flask, add the allylic alcohol (1.0 mmol) and anhydrous dichloromethane (DCM, 5 mL).
-
Carbenoid Generation: Cool the solution to 0 °C. Add diethylzinc (1.0 M in hexanes, 2.2 mmol) dropwise. Stir for 20 minutes at 0 °C. In a separate flask, dissolve chloroiodomethane (2.2 mmol) in anhydrous DCM (2 mL).
-
Reaction: Add the chloroiodomethane solution to the reaction mixture dropwise over 1 hour at 0 °C using a syringe pump.
-
Workup: Allow the reaction to warm to room temperature and stir until completion (monitored by TLC). Carefully quench the reaction at 0 °C with a saturated aqueous solution of ammonium chloride. Extract with DCM, wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel.
Transition Metal-Catalyzed Chlorocyclopropanation: Precision and Stereocontrol
Transition metal catalysis, particularly with rhodium and cobalt complexes, offers a powerful platform for highly stereoselective cyclopropanation reactions.[4][5] These methods typically involve the in situ generation of a metal-carbene intermediate from a diazo compound, which then undergoes cyclopropanation with an alkene. For chlorocyclopropanation, a chlorine-substituted diazo compound or a chlorinating carbene precursor is required.
Causality Behind Experimental Choices: The choice of metal and ligand is paramount for achieving high stereoselectivity. Chiral porphyrin ligands, for example, have been shown to impart exceptional levels of diastereo- and enantioselectivity in cobalt-catalyzed cyclopropanations.[4] The electronic nature of the alkene substrate is also a key consideration; electron-rich olefins are generally more reactive towards the electrophilic metal-carbene intermediate. The slow addition of the diazo compound is often necessary to minimize the formation of unwanted side products, such as carbene dimers.
Reaction Mechanism Workflow
Caption: Cobalt-Porphyrin Catalyzed Cyclopropanation Workflow.
Performance Comparison: Transition Metal-Catalyzed Methods
| Catalyst System | Substrate | Diastereoselectivity (trans:cis) | Enantioselectivity (e.e.) | Yield (%) | Reference |
| Co(II)-Porphyrin | Styrene | Tunable (trans or cis dominant) | Up to 99% | 80-95 | [4][6] |
| Rh₂(OAc)₄ | Styrene | Variable | Moderate | 70-85 | [7][8] |
Experimental Protocol: Cobalt-Porphyrin Catalyzed Enantioselective Cyclopropanation
-
Preparation: In a glovebox, to a vial add the chiral cobalt-porphyrin catalyst (0.01 mmol) and the alkene (1.0 mmol).
-
Reaction: Add anhydrous, degassed solvent (e.g., toluene, 2 mL). Add a solution of ethyl diazoacetate (1.1 mmol) in the same solvent (1 mL) dropwise over 4 hours via syringe pump at room temperature.
-
Workup: After the addition is complete, stir the reaction for an additional 2 hours. Remove the solvent under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel to afford the enantioenriched cyclopropane.
The Corey-Chaykovsky Reaction: A Versatile Ylide-Based Approach
The Corey-Chaykovsky reaction utilizes sulfur ylides to transfer a methylene group to various electrophiles.[9][10][11] For the synthesis of cyclopropanes, an α,β-unsaturated carbonyl compound serves as the Michael acceptor for the sulfur ylide. To generate a chlorocyclopropane, a chloromethyl-substituted sulfur ylide would be required.
Causality Behind Experimental Choices: The choice between a sulfonium ylide and a sulfoxonium ylide can influence the reaction's regioselectivity. Sulfoxonium ylides, being more stable, tend to favor 1,4-conjugate addition to enones, leading to cyclopropanes, whereas less stable sulfonium ylides may favor 1,2-addition to the carbonyl group, yielding epoxides.[12] The base used to generate the ylide from its corresponding sulfonium or sulfoxonium salt is also a critical parameter.
Reaction Mechanism Workflow
Caption: Corey-Chaykovsky Chlorocyclopropanation Workflow.
Performance Comparison: Corey-Chaykovsky Reaction
| Substrate Type | Ylide Precursor | Diastereoselectivity | Yield (%) | Reference |
| Chalcone | Chloromethyl(dimethyl)sulfonium salt | Generally trans-selective | 60-80 | [12] |
| α,β-Unsaturated Ester | Chloromethyl(dimethyl)sulfonium salt | Variable | 50-70 | N/A |
Experimental Protocol: Corey-Chaykovsky Chlorocyclopropanation of a Chalcone
-
Ylide Generation: To a suspension of sodium hydride (1.2 mmol, 60% dispersion in mineral oil, washed with hexanes) in anhydrous DMSO (5 mL) under argon, add chloromethyl(dimethyl)sulfonium chloride (1.2 mmol) in one portion. Stir the mixture at room temperature for 15 minutes.
-
Reaction: Add a solution of the chalcone (1.0 mmol) in anhydrous DMSO (2 mL) to the ylide solution. Stir the reaction at room temperature until the starting material is consumed (monitored by TLC).
-
Workup: Pour the reaction mixture into ice-water and extract with diethyl ether. Wash the combined organic layers with water and brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel.
Michael-Initiated Ring Closure (MIRC): A Tandem Approach to Functionalized Chlorocyclopropanes
The Michael-Initiated Ring Closure (MIRC) is a powerful tandem reaction for the construction of cyclopropanes.[13] The reaction involves the Michael addition of a nucleophile to an electron-deficient alkene, followed by an intramolecular nucleophilic substitution to close the three-membered ring. For the synthesis of chlorocyclopropanes, the Michael acceptor typically contains a chlorine atom on the α-carbon.
Causality Behind Experimental Choices: The choice of the Michael donor and acceptor is crucial for the success of the MIRC reaction. The nucleophile must be soft enough to favor 1,4-addition, and the acceptor must be sufficiently electron-deficient to undergo the initial Michael addition. The base used to generate the nucleophile is also a key parameter, as it can influence the rate of both the Michael addition and the subsequent cyclization.
Reaction Mechanism Workflow
Caption: Michael-Initiated Ring Closure for Chlorocyclopropanes.
Performance Comparison: Michael-Initiated Ring Closure
| Michael Donor | Michael Acceptor | Diastereoselectivity | Yield (%) | Reference |
| Malonate Ester | α-Chloroacrylonitrile | High | 70-90 | [14] |
| 2-Arylacetonitrile | α-Bromoennitrile (analogous) | High | 80-95 | [14] |
Experimental Protocol: MIRC Synthesis of a Dinitrile-Substituted Chlorocyclopropane (Analogous)
-
Preparation: To a solution of 2-phenylacetonitrile (1.0 mmol) and α-chloroacrylonitrile (1.2 mmol) in THF (5 mL), add potassium tert-butoxide (1.1 mmol) at 0 °C.
-
Reaction: Stir the reaction mixture at room temperature for 2-4 hours, monitoring the progress by TLC.
-
Workup: Quench the reaction with a saturated aqueous solution of ammonium chloride and extract with ethyl acetate. Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel.
Conclusion: Selecting the Optimal Path Forward
The synthesis of chlorocyclopropyl-containing molecules is a rapidly evolving field, with each of the discussed methodologies offering distinct advantages.
-
Zinc Carbenoid methods remain a robust and reliable choice for a wide range of substrates, with well-established protocols for diastereoselective synthesis.
-
Transition Metal-Catalyzed approaches provide unparalleled levels of stereocontrol, making them the go-to option for the synthesis of enantiopure chlorocyclopropanes.
-
The Corey-Chaykovsky Reaction offers a versatile alternative, particularly for the cyclopropanation of electron-deficient alkenes.
-
Michael-Initiated Ring Closure presents an efficient tandem strategy for the construction of highly functionalized chlorocyclopropanes.
The selection of the most appropriate method will ultimately depend on the specific synthetic challenge at hand. By understanding the underlying principles and practical considerations of each approach, researchers can make informed decisions to accelerate the discovery and development of novel therapeutics.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Diastereoselective zinco-cyclopropanation of chiral allylic alcohols with gem-dizinc carbenoids [pubmed.ncbi.nlm.nih.gov]
- 3. Diastereoselective Fluorocyclopropanation of Chiral Allylic Alcohols Using an α-Fluoroiodomethylzinc Carbenoid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Exceptional Selectivity in Cyclopropanation Reactions Catalyzed by Chiral Cobalt(II) Porphyrins - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Diastereoselective and Enantioselective Cyclopropanation of Alkenes Catalyzed by Cobalt Porphyrins [ouci.dntb.gov.ua]
- 6. Diastereoselective and enantioselective cyclopropanation of alkenes catalyzed by cobalt porphyrins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Rhodium-catalyzed migrative annulation and olefination of 2-aroylpyrroles with diazoesters - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 8. Rhodium-catalyzed migrative annulation and olefination of 2-aroylpyrroles with diazoesters | CoLab [colab.ws]
- 9. Corey-Chaykovsky Reaction [organic-chemistry.org]
- 10. Corey-Chaykovsky Reactions | NROChemistry [nrochemistry.com]
- 11. adichemistry.com [adichemistry.com]
- 12. Johnson–Corey–Chaykovsky reaction - Wikipedia [en.wikipedia.org]
- 13. Unveiling the beauty of cyclopropane formation: a comprehensive survey of enantioselective Michael initiated ring closure (MIRC) reactions - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 14. Base-promoted highly efficient synthesis of nitrile-substituted cyclopropanes via Michael-initiated ring closure - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
A Comprehensive Guide to the Proper Disposal of 1-(1-Chlorocyclopropyl)ethanone for Laboratory Professionals
As a Senior Application Scientist, I understand that robust chemical hygiene and waste management are the bedrock of safe and reproducible research. Handling specialized reagents like 1-(1-Chlorocyclopropyl)ethanone requires not just procedural knowledge, but a deep understanding of the chemical's properties to mitigate risks effectively. This guide provides a direct, field-tested operational plan for the proper disposal of this compound, ensuring the safety of personnel and adherence to environmental regulations.
Foundational Safety: Understanding the Hazard Profile
Before any disposal protocol is initiated, a thorough understanding of the inherent risks is paramount. This compound is not a benign substance; its hazard profile dictates every subsequent step in its life cycle, from handling to disposal. The primary reason for its stringent disposal protocol is its classification as a halogenated organic compound , which carries specific environmental and safety implications.
The Globally Harmonized System (GHS) provides a clear summary of the risks associated with this chemical. This data is critical for immediate risk assessment in your laboratory.
| Hazard Classification | GHS Pictogram | Hazard Statement | Source |
| Flammable Liquid and Vapor | H226: Flammable liquid and vapor | [1] | |
| Acute Toxicity (Oral) | H302: Harmful if swallowed | [1] | |
| Skin Sensitization | H317: May cause an allergic skin reaction | [1] | |
| Long-term Aquatic Hazard | H412: Harmful to aquatic life with long lasting effects | [1] |
This table summarizes the primary, immediate hazards that inform handling and disposal procedures.
The Core Directive: Segregation as Halogenated Waste
The single most critical step in the disposal of this compound is its strict segregation as halogenated organic waste . This is not merely an administrative classification; it is a decision rooted in chemical principles and regulatory requirements.
Causality: Halogenated compounds, due to the presence of chlorine, require specialized disposal methods, typically high-temperature incineration. This process must be carefully controlled to prevent the formation of highly toxic and corrosive byproducts like hydrogen chloride gas and dioxins.[2][3] Mixing halogenated waste with non-halogenated solvents (like acetone or ethanol) contaminates the entire waste stream.[4] This leads to significantly higher disposal costs—often double or triple that of non-halogenated waste—and complicates the disposal process for your institution's environmental health and safety (EHS) provider.[5][6][7]
Step-by-Step Disposal Protocol
This protocol provides a direct workflow from the point of generation to the point of collection.
Effective waste management begins before the waste is even generated.
-
Source Reduction: Order only the quantity of this compound required for your immediate experimental needs. This is the most effective way to minimize waste.[8]
-
Inventory Management: Maintain a clear and updated inventory of your chemicals to avoid purchasing duplicates and to track expiration dates.
-
Avoid Contamination: Do not mix unused or expired this compound with other waste streams. Keep it in its original, clearly labeled container if it is to be disposed of as an unused product.[9]
-
Select the Correct Container:
-
Use a dedicated, chemically compatible waste container, preferably made of polyethylene (HDPE).[3]
-
Rationale: Halogenated solvents can slowly produce acidic byproducts that corrode metal containers, leading to leaks and hazardous situations.[3]
-
The container must have a screw-top, threaded cap to ensure it is vapor-tight and spill-proof.[9]
-
-
Label the Container Immediately:
-
Before adding the first drop of waste, affix a "Hazardous Waste" tag provided by your institution's EHS department.[5][9]
-
The label must clearly state:
-
Rationale: Accurate labeling is a legal requirement and is crucial for the safety of EHS personnel who will handle the container. It prevents dangerous reactions from the accidental mixing of incompatible chemicals during consolidation.[8]
-
-
Accumulate Waste Safely:
-
All transfers of this compound waste into the collection container must be performed inside a certified chemical fume hood to avoid inhalation of vapors.[5]
-
Keep the waste container closed at all times except when actively adding waste.[5][8][9] This prevents the release of flammable and harmful vapors into the laboratory atmosphere.
-
-
Designated Location: Store the sealed waste container in a designated Satellite Accumulation Area (SAA). This area must be at or near the point of waste generation.[5][8]
-
Secondary Containment: Place the waste container within a larger, chemically resistant secondary containment tub or tray to contain any potential leaks.[5]
-
Segregation: Store the halogenated waste container away from incompatible materials, particularly strong acids, bases, and oxidizing agents.[3] It must also be physically separated from non-halogenated waste containers.[7]
-
Accumulation Limits: Be aware of your institution's limits for waste accumulation. Typically, a maximum of 55 gallons of hazardous waste can be stored in an SAA. Once a container is full (a safe rule of thumb is ¾ full), it must be scheduled for pickup.[5][8]
-
Request Pickup: Once your waste container is ¾ full, or if you are discontinuing the project, contact your institution's EHS department or approved hazardous waste contractor to schedule a pickup.[5][7]
-
Documentation: Ensure all necessary paperwork or online forms are completed accurately. Do not transport hazardous waste yourself.[7]
Emergency Protocol: Spill Management
Accidents happen, and a clear, rehearsed spill response is critical.
-
Evacuate and Alert: If a significant spill occurs, evacuate the immediate area and alert colleagues. If the spill is large or involves other highly toxic materials, call your institution's emergency number.[5][9]
-
Ventilate: Ensure the area is well-ventilated, typically by keeping the chemical fume hood running.
-
Contain and Absorb: For small, manageable spills, use an inert absorbent material (such as vermiculite, sand, or a commercial spill kit) to contain the liquid.[5][10] Do not use combustible materials like paper towels as the primary absorbent.
-
Collect Waste: Carefully scoop the absorbed material and contaminated debris into a designated, sealable container.[10][11]
-
Label and Dispose: Label the container as "Hazardous Waste" detailing the spilled chemical and the absorbent material. Dispose of it through the same halogenated waste stream.[5] All materials used for cleanup, including contaminated PPE, must be disposed of as hazardous waste.[7][12]
Disposal Workflow Diagram
The following diagram illustrates the logical flow for the proper disposal of this compound.
Disposal workflow for this compound.
By adhering to this structured, chemically-informed protocol, you ensure that the disposal of this compound is conducted with the highest standards of safety, responsibility, and scientific integrity.
References
- 1. Ethanone, 1-(1-chlorocyclopropyl)- | C5H7ClO | CID 13214306 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. fishersci.com [fishersci.com]
- 3. wpcdn.web.wsu.edu [wpcdn.web.wsu.edu]
- 4. solvent-recyclers.com [solvent-recyclers.com]
- 5. campusoperations.temple.edu [campusoperations.temple.edu]
- 6. 7.2 Organic Solvents [ehs.cornell.edu]
- 7. vumc.org [vumc.org]
- 8. ehrs.upenn.edu [ehrs.upenn.edu]
- 9. braun.matse.illinois.edu [braun.matse.illinois.edu]
- 10. aksci.com [aksci.com]
- 11. angenechemical.com [angenechemical.com]
- 12. benchchem.com [benchchem.com]
Navigating the Synthesis and Handling of 1-(1-Chlorocyclopropyl)ethanone: A Guide to Essential Personal Protective Equipment and Safety Protocols
For Researchers, Scientists, and Drug Development Professionals
The synthesis and utilization of novel chemical entities are fundamental to advancing drug discovery and development. Among these, 1-(1-Chlorocyclopropyl)ethanone, a halogenated cyclopropyl ketone, presents unique opportunities and specific handling challenges. This guide provides a comprehensive overview of the essential personal protective equipment (PPE), operational plans, and disposal procedures required for the safe management of this compound. As Senior Application Scientists, our goal is to empower you with the knowledge to not only use our products effectively but to do so with the utmost confidence in your safety protocols.
Understanding the Hazard Profile of this compound
A thorough understanding of the inherent risks associated with a chemical is the cornerstone of a robust safety plan. This compound is a compound that demands respect due to its significant hazard profile.
Physicochemical Properties:
| Property | Value | Source |
| Molecular Formula | C5H7ClO | --INVALID-LINK-- |
| Molecular Weight | 118.56 g/mol | --INVALID-LINK-- |
| Appearance | Liquid | --INVALID-LINK-- |
| Boiling Point | 150.3 °C at 760 mmHg | --INVALID-LINK-- |
GHS Hazard Classification:
Based on available safety data, this compound is classified with multiple hazards, indicating the potential for severe health effects upon exposure.[1]
-
Acute Toxicity (Oral, Inhalation): Toxic if swallowed and fatal if inhaled.[1]
-
Skin Corrosion/Irritation: Causes severe skin burns.[1]
-
Serious Eye Damage/Eye Irritation: Causes serious eye damage.[1]
-
Respiratory or Skin Sensitization: May cause an allergic skin reaction.[1]
-
Germ Cell Mutagenicity: Suspected of causing genetic defects.[1]
-
Reproductive Toxicity: Suspected of damaging fertility or the unborn child.[1]
-
Specific Target Organ Toxicity (Repeated Exposure): Causes damage to organs through prolonged or repeated exposure.[1]
-
Hazardous to the Aquatic Environment: Very toxic to aquatic life with long-lasting effects.[1]
The presence of a ketone functional group and a halogenated cyclopropyl ring contributes to its reactivity and toxicity. Therefore, a multi-faceted approach to PPE is not just recommended; it is imperative.
The Core of Protection: Selecting the Right Personal Protective Equipment
The selection of PPE must be a deliberate and informed process, directly addressing the specific hazards posed by this compound. The following is a breakdown of the essential PPE and the rationale behind each selection.
Hand Protection: A Critical Barrier
The choice of gloves is paramount due to the severe skin corrosivity of this compound. Standard disposable nitrile gloves, while common in laboratory settings, are not recommended for handling this compound. This is because ketones can degrade nitrile, leading to rapid breakthrough times.[1][2][3][4][5]
-
Primary Recommendation: Butyl Rubber Gloves. Butyl rubber offers superior resistance to ketones, esters, and aldehydes.[6][7][8][9] It provides a robust barrier against this specific chemical class.
-
Alternative: Viton™ Gloves. While more expensive, Viton™ (a brand of fluoroelastomer) also provides excellent resistance to a broad range of chemicals, including halogenated and aromatic hydrocarbons.
-
Double Gloving: It is strongly recommended to wear two pairs of gloves. This practice provides an additional layer of protection and allows for the safe removal of the outer glove if it becomes contaminated.
Glove Selection Rationale:
Caption: Rationale for selecting appropriate glove material.
Body Protection: Shielding from Splashes and Spills
A chemical-resistant lab coat is the minimum requirement. However, for procedures with a higher risk of splashing or for handling larger quantities, additional protection is necessary.
-
Chemical-Resistant Lab Coat: A standard cotton lab coat is insufficient. A lab coat made of polyester or a polyester-cotton blend with a chemical-resistant treatment should be worn.
-
Chemical-Resistant Apron: When transferring liquids or performing reactions that could result in splashes, a butyl rubber or PVC apron worn over the lab coat is essential.
-
Full-Body Protection: For large-scale operations or in the event of a significant spill, a disposable chemical-protective suit (e.g., Tychem®) may be required.
Eye and Face Protection: A Non-Negotiable Defense
Given that this compound can cause severe eye damage, robust eye and face protection is mandatory.[1]
-
Chemical Splash Goggles: These must be worn at all times when handling the chemical. They should fit snugly against the face to prevent any splashes from entering the eyes.
-
Face Shield: A face shield must be worn in conjunction with chemical splash goggles, especially during procedures with a high risk of splashing. The face shield provides an additional layer of protection for the entire face.
Respiratory Protection: Guarding Against Inhalation Hazards
Due to the fatal inhalation toxicity of this compound, all handling of this compound must be conducted in a well-ventilated area, specifically within a certified chemical fume hood.[1]
-
Chemical Fume Hood: This is the primary engineering control to prevent inhalation exposure. Ensure the fume hood has a current certification and that the sash is kept at the lowest possible height during work.
-
Respirator: In the event of a spill or a failure of the primary engineering controls, a respirator will be necessary. A full-facepiece respirator with organic vapor cartridges is recommended. All personnel who may need to use a respirator must be properly fit-tested and trained in its use as part of a comprehensive respiratory protection program compliant with OSHA standards.[10]
Operational Plan: A Step-by-Step Guide to Safe Handling
A systematic approach to handling this compound minimizes the risk of exposure. The following workflow should be adopted as a standard operating procedure (SOP).
Handling Workflow:
Caption: Step-by-step workflow for handling this compound.
Step 1: Pre-Handling Preparation
-
Review Safety Information: Before beginning any work, thoroughly review the Safety Data Sheet (SDS) and the laboratory-specific Standard Operating Procedure (SOP) for this compound.
-
Inspect Engineering Controls: Ensure the chemical fume hood is operational and has been certified within the last year.
-
Assemble PPE: Gather all necessary PPE as outlined in Section 2.
-
Prepare for Emergencies: Know the location and proper use of the nearest safety shower, eyewash station, and fire extinguisher.
Step 2: Donning Personal Protective Equipment
A specific sequence for donning PPE should be followed to ensure complete protection.
-
Lab Coat/Apron: Put on the chemical-resistant lab coat and, if necessary, the apron.
-
Respirator (if required): If the procedure necessitates a respirator, perform a seal check.
-
Goggles and Face Shield: Put on the chemical splash goggles, followed by the face shield.
-
Gloves: Don the inner pair of gloves, followed by the outer pair, ensuring the cuffs of the outer gloves are pulled up over the sleeves of the lab coat.
Step 3: Chemical Handling
-
Work in a Fume Hood: All manipulations of this compound must be performed inside a certified chemical fume hood.
-
Minimize Quantities: Use the smallest amount of the chemical necessary for the experiment.
-
Maintain Containment: Keep all containers of the chemical sealed when not in use.
-
Avoid Contamination: Use dedicated glassware and equipment. If sharing is necessary, ensure thorough decontamination between uses.
Step 4: Post-Handling Procedures
-
Decontamination: Decontaminate all surfaces and equipment that may have come into contact with the chemical. This should be done within the fume hood.
-
Waste Disposal: Dispose of all waste, including contaminated PPE, in a properly labeled, sealed container for halogenated organic waste.
-
Doffing PPE: Remove PPE in the reverse order it was put on, being careful to avoid contaminating yourself. The outer gloves should be removed first, followed by the face shield, goggles, lab coat/apron, and finally the inner gloves.
-
Hygiene: Wash hands and forearms thoroughly with soap and water after removing all PPE.
Emergency Response and Disposal Plan
Even with the best precautions, accidents can happen. A clear and concise emergency plan is crucial.
In Case of Exposure:
-
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing. Seek immediate medical attention.[1]
-
Eye Contact: Immediately flush eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.[1]
-
Inhalation: Move the affected person to fresh air. If breathing is difficult or has stopped, provide artificial respiration (do not use mouth-to-mouth). Seek immediate medical attention.[1]
-
Ingestion: Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention.[1]
In Case of a Spill:
-
Evacuate: Immediately evacuate the area and alert others.
-
Isolate: Close the doors to the affected area to contain any vapors.
-
Report: Notify your laboratory supervisor and the institution's Environmental Health and Safety (EHS) department.
-
Do Not Attempt to Clean Up a Large Spill: Only personnel who are trained and equipped with the appropriate PPE, including respiratory protection, should attempt to clean up a spill.
-
Small Spills (if trained and equipped): For very small spills within a fume hood, use an absorbent material that is compatible with halogenated organic compounds. Place the absorbent material in a sealed container for hazardous waste disposal.
Waste Disposal:
All waste containing this compound, including contaminated lab supplies and PPE, must be disposed of as hazardous waste.
-
Segregation: Do not mix halogenated waste with non-halogenated waste.[11]
-
Labeling: All waste containers must be clearly labeled with "Hazardous Waste" and the full chemical name.
-
Storage: Store waste containers in a designated satellite accumulation area until they are collected by the EHS department.
By adhering to these stringent safety protocols, researchers can confidently work with this compound, harnessing its potential while ensuring their own safety and the protection of their colleagues and the environment.
References
- 1. gloves.com [gloves.com]
- 2. soscleanroom.com [soscleanroom.com]
- 3. Are nitrile gloves chemical resistant? | Ansell USA [ansell.com]
- 4. gloveamerica.com [gloveamerica.com]
- 5. wellbefore.com [wellbefore.com]
- 6. safety.fsu.edu [safety.fsu.edu]
- 7. envirosafetyproducts.com [envirosafetyproducts.com]
- 8. gloves-online.com [gloves-online.com]
- 9. labproinc.com [labproinc.com]
- 10. Tips for Hazardous Chemical Handling | Technical Safety Services [techsafety.com]
- 11. benchchem.com [benchchem.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

